SARS-CoV-2-IN-27
Description
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Properties
Molecular Formula |
C54H56O8P2 |
|---|---|
Molecular Weight |
895.0 g/mol |
IUPAC Name |
[22-[hexoxy(hydroxy)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] hexyl hydrogen phosphate |
InChI |
InChI=1S/C54H56O8P2/c1-3-5-7-13-19-59-63(55,56)61-53-49-45-27-47(43-25-39-35-21-33(37(39)23-41(43)45)29-15-9-11-17-31(29)35)51(49)54(62-64(57,58)60-20-14-8-6-4-2)52-48-28-46(50(52)53)42-24-38-34-22-36(40(38)26-44(42)48)32-18-12-10-16-30(32)34/h9-12,15-18,23-26,33-36,45-48H,3-8,13-14,19-22,27-28H2,1-2H3,(H,55,56)(H,57,58) |
InChI Key |
UIUFONVAKDENER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(O)OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)(O)OCCCCCC)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31 |
Origin of Product |
United States |
Foundational & Exploratory
The Dichotomous Role of Interleukin-27 in SARS-CoV-2 Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The COVID-19 pandemic, caused by SARS-CoV-2, has highlighted the intricate and often devastating role of the host immune response. A key feature of severe COVID-19 is the "cytokine storm," an excessive and uncontrolled release of inflammatory mediators.[1][2][3][4] Interleukin-27 (IL-27), a pleiotropic cytokine of the IL-12 family, has emerged as a critical modulator in this complex immunological landscape.[1][3][5][6] Composed of two subunits, Epstein-Barr virus-induced gene 3 (EBI3) and IL-27p28, it is produced by antigen-presenting cells and exerts both pro-inflammatory and anti-inflammatory effects, placing it at a crucial juncture in the balance between protective immunity and immunopathology in COVID-19.[3][5][7] This technical guide provides an in-depth analysis of the current understanding of IL-27's role in SARS-CoV-2 pathogenesis, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to support ongoing research and therapeutic development.
The Dual Nature of IL-27 in Immune Regulation
IL-27 is a cytokine with a broad spectrum of functions, capable of both promoting and suppressing immune responses depending on the cellular context and cytokine milieu.[1][3][6] Its receptor, composed of IL-27Rα (WSX-1) and gp130, is expressed on a wide variety of immune cells, including T cells, B cells, natural killer (NK) cells, monocytes, and macrophages.[5] This wide distribution underscores its multifaceted role in orchestrating immune activity. In the context of COVID-19, IL-27's function is particularly ambiguous, contributing to both antiviral defense and the inflammatory cascade that can lead to severe tissue damage.[1][3][8]
Pro-Inflammatory and Antiviral Functions:
-
Th1 Differentiation: IL-27 promotes the development of T helper 1 (Th1) cells, which are crucial for cell-mediated immunity against intracellular pathogens like viruses. It achieves this by upregulating the master transcription factor T-bet and the IL-12 receptor β2 (IL-12Rβ2).[3]
-
Cytotoxic T-cell (CTL) Activity: It enhances the cytotoxic activity of CD8+ T cells, which are essential for eliminating virus-infected cells.[5][8]
-
Antiviral Gene Expression: IL-27 can induce a robust STAT1-dependent antiviral and pro-inflammatory response in an interferon (IFN)-independent manner, suggesting it can trigger host antiviral mechanisms even when SARS-CoV-2 antagonizes the typical IFN-dependent pathways.[3][7][9][10]
Anti-Inflammatory and Regulatory Functions:
-
Suppression of Th2 and Th17 Responses: IL-27 has a strong inhibitory effect on the differentiation of Th2 and Th17 cells, which can contribute to allergic inflammation and autoimmunity, respectively.[5]
-
Induction of Regulatory Responses: It is involved in the activation and differentiation of T regulatory cells (Tregs) and the production of the anti-inflammatory cytokine IL-10, helping to dampen excessive inflammation and maintain immune homeostasis.[5][8]
-
B-cell Regulation: In the germinal center, IL-27 is involved in IgG subclass switching, influencing the humoral antibody response.[5][8]
IL-27 Signaling in SARS-CoV-2 Infection
Understanding the IL-27 signaling pathway is fundamental to deciphering its role in COVID-19. Upon binding to its heterodimeric receptor, IL-27 activates the Janus kinase (JAK) family members, primarily JAK2, which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, most notably STAT1 and STAT3.[3][5] The balance between STAT1 and STAT3 activation appears to dictate the pro- versus anti-inflammatory outcome of IL-27 signaling.
// Connections IL27 -> Receptor [label="Binding", fontcolor="#202124", fontsize=8]; Receptor -> JAK2_inactive [style=invis]; JAK2_inactive -> JAK2_active [label="Activation", fontcolor="#202124", fontsize=8];
JAK2_active -> STAT1_inactive [label="Phosphorylation", fontcolor="#202124", fontsize=8]; JAK2_active -> STAT3_inactive [label="Phosphorylation", fontcolor="#202124", fontsize=8];
STAT1_inactive -> STAT1_active; STAT3_inactive -> STAT3_active;
{STAT1_active, STAT3_active} -> STAT_dimer [label="Dimerization", fontcolor="#202124", fontsize=8]; STAT_dimer -> Nucleus [label="Translocation", fontcolor="#202124", fontsize=8];
Nucleus -> Tbet [label="Pro-inflammatory\nTh1 Response", fontcolor="#202124", fontsize=8]; Nucleus -> Antiviral_genes [label="Antiviral\nResponse", fontcolor="#202124", fontsize=8]; Nucleus -> IL10 [label="Anti-inflammatory\nResponse", fontcolor="#202124", fontsize=8]; Nucleus -> SOCS3 [label="Negative\nFeedback", fontcolor="#202124", fontsize=8]; }
Quantitative Analysis of IL-27 in COVID-19 Patients
Multiple studies have investigated the levels of IL-27 in the plasma or serum of COVID-19 patients, revealing a complex relationship with disease severity and outcome. While many reports indicate elevated IL-27 levels in acute COVID-19 compared to healthy controls, its specific correlation with severity is inconsistent across studies, potentially reflecting differences in patient cohorts, timing of sample collection, and methodologies.
Table 1: Summary of Clinical Studies on IL-27 Levels in COVID-19
| Study Cohort & Size | Key Findings Regarding IL-27 | Statistical Significance | Reference |
|---|---|---|---|
| 50 COVID-19 patients (25 severe, 25 non-severe) & 25 healthy controls | Levels were significantly higher in patients than in healthy subjects. Disease severity was significantly associated with IL-27 levels. Levels were significantly reduced in severe patients requiring ICU therapy. | p < 0.05 | [11][12] |
| 108 hospitalized COVID-19 patients (34 mild, 26 moderate, 16 severe, 32 critical) & 28 healthy controls | Low IL-27 at hospital admission was associated with an increased risk of developing severe disease. | OR = 0.58; p < 0.005 | [13][14] |
| 87 hospitalized COVID-19 patients | Increased IL-27 levels in acute COVID-19 patients vs. healthy donors. Decreased concentrations in convalescents compared to healthy donors. | p < 0.0001 (acute vs. healthy); p = 0.0015 (convalescent vs. healthy) | [5] |
| Analysis of mRNA datasets from PBMCs and monocytes | mRNA encoding IL-27 subunits (EBI3, IL27p28) is strongly induced in PBMCs and monocytes from COVID-19 patients and is associated with disease severity. | - | [7] |
| 71 acute COVID-19 patients, 51 convalescents, 46 healthy controls | IL-27 levels were significantly increased in acute COVID-19 patients compared to healthy donors. | - |[6] |
Table 2: Correlation of IL-27 with Clinical Outcomes and Biomarkers
| Outcome / Biomarker | Correlation with IL-27 | Statistical Significance | Reference |
|---|---|---|---|
| Patient Outcome | Significantly higher in recovered subjects compared to deceased cases. | p < 0.0001 | [11][12] |
| ICU Admission | Significantly lower in severe patients who required ICU therapy. | p < 0.05 | [11][12] |
| C-Reactive Protein (CRP) | Directly correlated in patients with non-severe COVID-19. | p < 0.05 | [11][12] |
| Neutrophil-to-Lymphocyte Ratio (NLR) | Positively associated in non-severe patients. | p < 0.01 | [12] |
| Symptomatology (Fever) | Significantly higher in patients suffering from fever. | p < 0.01–0.05 |[11] |
Experimental Protocols for IL-27 Investigation
The accurate quantification of IL-27 and the characterization of its cellular sources and targets are paramount. The most common methodologies employed in the cited literature are immunoassays for protein quantification and molecular assays for gene expression analysis.
Quantification of Serum/Plasma IL-27
A prevalent method for measuring IL-27 protein concentration in patient samples is the enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based immunoassays (e.g., Luminex).[11][12][15][16]
Detailed Methodological Steps:
-
Sample Collection: Whole blood is collected from study participants (e.g., non-severe and severe COVID-19 patients and healthy subjects).[12]
-
Serum/Plasma Isolation: Serum samples are isolated from whole blood via centrifugation and stored, typically at -80°C, until analysis.[12]
-
Immunoassay: Commercially available ELISA or Luminex kits are used for quantification.[15][16] The general principle involves capturing IL-27 from the sample with a specific antibody, followed by detection with a second, labeled antibody. The signal generated is proportional to the amount of IL-27 present.
-
Data Analysis: A standard curve is generated using recombinant IL-27 of known concentrations. The concentrations in patient samples are then interpolated from this curve. Statistical tests (e.g., t-tests, ANOVA, regression analysis) are used to compare levels between different patient groups.[16]
Analysis of IL-27 Gene Expression
To understand the cellular sources of IL-27, researchers analyze the transcription levels of its subunits, IL27p28 and EBI3, in isolated immune cells.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. Specific cell types, like monocytes, can be further purified using methods such as magnetic-activated cell sorting (MACS).[7]
-
RNA Extraction: Total RNA is extracted from the isolated cells.
-
Reverse Transcription Quantitative PCR (RT-qPCR): The extracted RNA is reverse-transcribed into complementary DNA (cDNA), which is then used as a template for qPCR. Specific primers for IL27p28, EBI3, and a housekeeping gene (for normalization) are used to quantify the relative expression levels. This method was used to demonstrate that SARS-CoV-2 infection induces the expression of IL-27 subunit mRNA in PBMCs and monocytes.[7]
Logical Relationships and Clinical Implications
The available data suggest that IL-27 is a central node in the immune response to SARS-CoV-2, with its effects cascading through various arms of the immune system. Its dual functionality makes it a challenging but potentially crucial target for therapeutic intervention.
// Central Node IL27 [label="Interleukin-27 (IL-27)", pos="0,0!", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Inputs/Sources SARS_CoV_2 [label="SARS-CoV-2\nInfection", pos="-3,-1.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; APCs [label="APCs\n(Macrophages, DCs)", pos="-3,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Pro-inflammatory / Antiviral Arm Th1 [label="Th1 Differentiation\n(↑ T-bet)", pos="0,3!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CTLs [label="CD8+ T-cell\nActivation", pos="2,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IFNg [label="↑ IFN-γ", pos="1.5,4!", fillcolor="#FBBC05", fontcolor="#202124"]; Antiviral [label="Antiviral Response", pos="4,3!", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Anti-inflammatory / Regulatory Arm Th17 [label="↓ Th17\nDifferentiation", pos="0,-3!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tregs [label="Treg Activation", pos="-2,-2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IL10 [label="↑ IL-10", pos="-1.5,-4!", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Reduced Inflammation\n& Tissue Damage", pos="-4,-3!", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Outcomes Clearance [label="Viral Clearance", pos="5,1!", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Storm [label="Cytokine Storm", pos="5,-1!", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SARS_CoV_2 -> APCs [label="Activates"]; APCs -> IL27 [label="Produces"]; IL27 -> Th1 [label="Promotes"]; IL27 -> CTLs [label="Enhances"]; IL27 -> Th17 [label="Inhibits"]; IL27 -> Tregs [label="Promotes"]; Th1 -> IFNg; Tregs -> IL10; IL10 -> Inflammation; Tregs -> Inflammation; Th17 -> Storm [dir=back, label="Contributes to"]; {IFNg, CTLs} -> Antiviral; Antiviral -> Clearance; IL27 -> Storm [style=dashed, label="Context-dependent\ncontribution"]; }
Biomarker Potential: The association of IL-27 levels with disease severity and patient outcomes suggests its potential as a prognostic biomarker.[11][12][13][14] For instance, some studies indicate that low IL-27 levels upon hospital admission may predict a worse prognosis, while others show that very high levels are also detrimental.[11][12][13][14] This suggests that an optimal, balanced IL-27 response is key for recovery. A change in IL-27 levels, perhaps in combination with other markers like NLR, could serve as a predictor for the severity and outcome of COVID-19.[12]
Therapeutic Implications: The dual nature of IL-27 presents a complex therapeutic challenge.
-
Enhancing IL-27: In early or mild disease, administering recombinant IL-27 or stimulating its production could bolster the antiviral Th1 and CTL responses, promoting viral clearance.
-
Inhibiting IL-27: In severe disease characterized by a cytokine storm, blocking IL-27 or its receptor could help to dampen hyperinflammation and reduce immunopathology.
Developing a successful IL-27-targeted therapy will require a deep understanding of the patient's immune status and the timing of intervention.
Conclusion
Interleukin-27 is a pivotal cytokine in the immunopathogenesis of SARS-CoV-2, acting as a double-edged sword that can orchestrate both protective antiviral immunity and harmful hyperinflammation.[3][5] Its levels are significantly altered during infection and correlate with disease severity and patient outcomes, marking it as a promising, albeit complex, biomarker. Future research must focus on delineating the precise mechanisms that control the switch between IL-27's pro- and anti-inflammatory functions. For drug development professionals, this cytokine represents a challenging but potentially high-impact target. Therapeutic strategies must be carefully designed to either augment its protective effects or inhibit its pathological ones, depending on the stage of the disease, to successfully navigate the thin line between protection and promotion of disease in COVID-19.
References
- 1. preprints.org [preprints.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Role of IL-27 in COVID-19: A Thin Line between Protection and Disease Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytokine storm and COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antiviral response and immunopathogenesis of interleukin 27 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of IL-27 in COVID-19: A Thin Line between Protection and Disease Promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral Response and Immunopathogenesis of Interleukin 27 in COVID-19 [ouci.dntb.gov.ua]
- 10. Antiviral Activities of Interleukin-27: A Partner for Interferons? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting roles of IL-27 and IL-32 in determining the severity and outcome of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicting roles of IL-27 and IL-32 in determining the severity and outcome of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HGF, IL-1α, and IL-27 Are Robust Biomarkers in Early Severity Stratification of COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Baseline Levels and Temporal Stability of 27 Multiplexed Serum Cytokine Concentrations in Healthy Subjects | PLOS One [journals.plos.org]
- 16. Predictive Ability of Serum IL-27 Level for Assessing Activity of Antineutrophil Cytoplasmic Antibody-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
Basic mechanism of IL-27 expression in response to SARS-CoV-2
An In-depth Technical Guide to the Basic Mechanism of IL-27 Expression in Response to SARS-CoV-2
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-27 (IL-27), a pleiotropic cytokine of the IL-12 family, has emerged as a significant modulator of the immune response in Coronavirus Disease 2019 (COVID-19). Composed of two subunits, Epstein-Barr virus-induced gene 3 (EBI3) and IL27p28, it exhibits both pro-inflammatory and anti-inflammatory functions.[1][2] In the context of SARS-CoV-2 infection, IL-27 expression is notably upregulated and linked to disease severity.[1][3] The virus antagonizes the typical interferon (IFN)-dependent antiviral pathways, making alternative IFN-independent responses, such as those driven by IL-27, critical for host defense.[4][5] This document elucidates the core molecular mechanisms governing IL-27 expression following SARS-CoV-2 infection, details relevant experimental methodologies, presents quantitative data, and visualizes the key signaling cascades.
Core Signaling Pathway for IL-27 Induction
The expression of functional IL-27 in response to SARS-CoV-2 is not triggered by a single linear pathway but rather by a coordinated activation of distinct signaling arms that regulate its two subunits, EBI3 and IL27p28, independently. The primary mechanism involves the recognition of viral components by Toll-like receptors (TLRs) on innate immune cells like macrophages and monocytes.[4][5]
TLR1/2-MyD88 Dependent Activation
Studies indicate that the SARS-CoV-2 spike and envelope proteins are recognized by a heterodimer of Toll-like receptor 1 and 2 (TLR1/2).[4][6] This recognition event initiates a downstream signaling cascade through the myeloid differentiation primary response 88 (MyD88) adaptor protein.[4][5] The MyD88-dependent pathway is crucial for the subsequent activation of two key transcription factors: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 1 (IRF1).[4]
-
NF-κB Activation and EBI3 Expression: The TLR1/2-MyD88 axis robustly activates the NF-κB complex. Activated NF-κB translocates to the nucleus and binds to the promoter region of the EBI3 gene, driving its transcription.[4][5] This constitutes the first signal required for IL-27 production.
-
IRF1 Activation and IL27p28 Expression: The same MyD88-dependent pathway also leads to the activation of IRF1. This transcription factor is essential for inducing the expression of the second subunit, IL27p28.[4][5]
The production of both subunits is necessary to form the functional IL-27 heterodimer.[6][7] This dual-pathway activation ensures a regulated and robust cytokine response to the viral pathogen.
Other Potential Recognition Pathways
While TLR1/2-MyD88 is a primary driver, other pattern recognition receptors (PRRs) are involved in sensing SARS-CoV-2 and could contribute to the inflammatory environment that promotes IL-27 expression. These include:
-
Endosomal TLRs: TLR3 and TLR7 can recognize viral RNA, activating signaling pathways that induce NF-κB and IRFs.[4][8]
-
RIG-I-like Receptors (RLRs): Cytoplasmic sensors like RIG-I and MDA5 detect viral RNA and signal through the MAVS adaptor protein to activate antiviral responses.[9][10][11]
-
cGAS-STING Pathway: Though primarily a DNA sensing pathway, it can be activated during SARS-CoV-2 infection through mechanisms like the release of mitochondrial DNA or the sensing of cytoplasmic chromatin in fused cells, leading to IRF3 and NF-κB activation.[12][13][14][15]
These pathways contribute to the overall pro-inflammatory state and may indirectly influence the magnitude of IL-27 expression.
Downstream IL-27 Signaling in COVID-19
Once secreted, IL-27 binds to its heterodimeric receptor (IL-27Rα and gp130), activating the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[6][16] In COVID-19, this signaling cascade appears to be particularly significant:
-
STAT1-Dependent Antiviral Response: IL-27 robustly activates STAT1.[4][5] This leads to the upregulation of a suite of Interferon-Stimulated Genes (ISGs) that have direct antiviral functions.[1][4] This provides a compensatory antiviral mechanism in an environment where the canonical IFN-I response is suppressed by SARS-CoV-2.[4][5]
-
Pro-inflammatory Effects: The IL-27/STAT1 axis also induces the expression of pro-inflammatory cytokines and chemokines, contributing to the recruitment and activation of immune cells.[4] This dual role highlights IL-27's position as both a protective and potentially pathogenic driver in severe COVID-19.[3][7]
References
- 1. IL-27 expression regulation and its effects on adaptive immunity against viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral response and immunopathogenesis of interleukin 27 in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiviral response and immunopathogenesis of interleukin 27 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Response and Immunopathogenesis of Interleukin 27 in COVID-19 [ouci.dntb.gov.ua]
- 6. Study Finds That Interleukin 27 Plays A Role In COVID-19 Pathogenesis and Inflammation Regulation - Thailand Medical News [thailandmedical.news]
- 7. researchgate.net [researchgate.net]
- 8. Toll-like Receptor Mediation in SARS-CoV-2: A Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Differential roles of RIG-I like receptors in SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Dual Role of cGAS-STING Signaling in COVID-19: Implications for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. progress-of-cgas-sting-signaling-in-response-to-sars-cov-2-infection - Ask this paper | Bohrium [bohrium.com]
- 14. Frontiers | Progress of cGAS-STING signaling in response to SARS-CoV-2 infection [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
IL-27: A Preliminary Investigation into its Potential as a Biomarker for COVID-19 Severity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The global COVID-19 pandemic, caused by the SARS-CoV-2 virus, has underscored the urgent need for reliable biomarkers to predict disease severity and guide clinical management. The dysregulated immune response, often characterized by a "cytokine storm," is a hallmark of severe COVID-19. Interleukin-27 (IL-27), a pleiotropic cytokine with both pro- and anti-inflammatory properties, has emerged as a candidate biomarker. This technical guide provides a preliminary investigation into the role of IL-27 in COVID-19, summarizing quantitative data on its association with disease severity, detailing experimental protocols for its measurement, and visualizing key biological pathways and relationships.
Introduction to Interleukin-27
Interleukin-27 is a heterodimeric cytokine belonging to the IL-12 family, composed of two subunits: Epstein-Barr virus-induced gene 3 (EBI3) and IL-27p28.[1] It is primarily produced by antigen-presenting cells such as macrophages and dendritic cells. IL-27 signals through a receptor complex consisting of IL-27Rα (WSX-1) and glycoprotein 130 (gp130), activating the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, predominantly STAT1 and STAT3.[2][3] Its diverse functions include promoting the differentiation of T helper 1 (Th1) cells, suppressing Th2 and Th17 responses, and inducing the production of the anti-inflammatory cytokine IL-10.[2] In the context of viral infections, IL-27 has been shown to have both protective and pathological roles.[2][4]
Quantitative Data on IL-27 Levels and COVID-19 Severity
Several studies have investigated the association between circulating IL-27 levels and the severity of COVID-19. The findings, while varied, generally point towards a correlation between elevated IL-27 and more severe disease outcomes. However, some studies also suggest a more complex, non-linear relationship.
| Study Cohort and Size | Patient Groups | IL-27 Levels (pg/mL, Mean ± SD or Median [IQR] unless otherwise noted) | Key Findings | Reference |
| 108 COVID-19 patients, 28 healthy volunteers | Mild (n=34), Moderate (n=26), Severe (n=16), Critical (n=32) | Data presented as odds ratios. Low IL-27 was associated with a higher risk of being in the severe group compared to the mild group (OR = 0.58). | Low IL-27 at hospital admission was associated with a poor prognosis and an increased risk of severe disease. | [5][6] |
| 71 acute COVID-19, 51 convalescent, 46 healthy donors | Acute COVID-19 vs. Healthy Donors | Statistically significant increase in IL-27 in acute COVID-19 patients (p<0.0001). | Serum IL-27 levels were negatively correlated with the absolute numbers of central memory and terminally differentiated effector memory T cells in patients with acute COVID-19. | [1][7] |
| 50 COVID-19 patients, 25 healthy subjects | Non-severe (n=25), Severe (n=25) | Significantly higher in COVID-19 patients than healthy subjects (p < 0.0001–0.01). Significantly reduced in severe patients requiring ICU therapy (p < 0.05). Higher in recovered subjects than in deceased cases (p < 0.0001). | Disease severity was significantly associated with IL-27 levels (p < 0.05). IL-27 may serve as a predictor of severity and outcome. | [8][9][10] |
| COVID-19 patients (survivors and non-survivors) vs. healthy donors | Survivors, Non-survivors | Statistically significant increase in both survivors (p<0.05) and non-survivors (p<0.001) compared to healthy donors. No significant difference between survivors and non-survivors. | IL-27 is elevated in the acute phase of COVID-19, but its predictive value for mortality was not established in this study. | [1][7] |
Experimental Protocols for IL-27 Measurement
The quantification of IL-27 in patient samples, typically serum or plasma, is crucial for its evaluation as a biomarker. The most common methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Luminex multiplex immunoassays.
Sample Collection and Preparation
-
Sample Type: Human serum or plasma.
-
Collection: Collect whole blood under standard laboratory conditions. For serum, allow the blood to clot at room temperature for 30-60 minutes, followed by centrifugation at 1000-2000 x g for 10 minutes. For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA, heparin) and centrifuge at 1000-2000 x g for 10 minutes within 30 minutes of collection.
-
Storage: Samples should be assayed immediately or aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Generalized)
The sandwich ELISA is a common format for quantifying cytokines like IL-27.
-
Coating: A 96-well microplate is coated with a capture antibody specific for one of the IL-27 subunits (e.g., anti-IL-27p28). The plate is then incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding of proteins.
-
Sample and Standard Incubation: The plate is washed again. Diluted patient samples and a series of known concentrations of recombinant IL-27 standards are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: After another wash step, a biotinylated detection antibody that recognizes a different epitope on IL-27 (e.g., anti-EBI3) is added to each well and incubated for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added. This binds to the biotin on the detection antibody. The plate is incubated for 20-30 minutes at room temperature in the dark.
-
Substrate Addition and Measurement: Following a final wash, a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product. The reaction is stopped with a stop solution (e.g., sulfuric acid). The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: A standard curve is generated by plotting the optical density versus the concentration of the standards. The concentration of IL-27 in the patient samples is then determined by interpolating their optical density values on the standard curve.
Luminex Multiplex Immunoassay Protocol (Generalized)
Luminex assays allow for the simultaneous measurement of multiple cytokines from a small sample volume.
-
Bead Preparation: A mixture of fluorescently-coded magnetic beads, each coated with a capture antibody specific for a different cytokine (including IL-27), is prepared.
-
Sample and Bead Incubation: The bead mixture is added to the wells of a 96-well plate. Patient samples and standards are then added, and the plate is incubated for 1-2 hours at room temperature on a shaker.
-
Washing: The plate is placed on a magnetic separator, and the beads are washed to remove unbound substances.
-
Detection Antibody Incubation: A cocktail of biotinylated detection antibodies for each of the target cytokines is added, and the plate is incubated for 1 hour at room temperature on a shaker.
-
Streptavidin-PE Incubation: After another wash step, streptavidin-phycoerythrin (PE) is added and incubated for 30 minutes at room temperature on a shaker.
-
Data Acquisition: The beads are washed and resuspended in a sheath fluid. The plate is then read on a Luminex instrument. One laser identifies the fluorescent code of each bead (and thus the cytokine being measured), while a second laser quantifies the PE signal, which is proportional to the amount of bound cytokine.
-
Data Analysis: The data is analyzed using specialized software to generate a standard curve for each cytokine and calculate the concentrations in the patient samples.
Visualizing Key Pathways and Relationships
IL-27 Signaling Pathway
Caption: IL-27 signaling cascade via the JAK-STAT pathway.
Experimental Workflow for IL-27 Quantification
Caption: Generalized workflow for measuring IL-27 levels.
Logical Relationship: IL-27 and COVID-19 Severity
Caption: The dual role of IL-27 in COVID-19 immunopathology.
Discussion and Future Directions
The preliminary evidence suggests that IL-27 is a potentially valuable biomarker for assessing COVID-19 severity. Its elevated levels in acute infection and association with disease outcomes in several studies highlight its involvement in the immunopathology of the disease.[1][8] The dual pro- and anti-inflammatory nature of IL-27 complicates its interpretation as a straightforward biomarker.[4] High levels could indicate a robust, but potentially dysregulated, immune response. Conversely, some studies have associated lower levels of IL-27 with a worse prognosis, suggesting that its anti-inflammatory or regulatory functions may be crucial for controlling the excessive inflammation seen in severe COVID-19.[5][6]
Future research should focus on:
-
Larger, prospective cohort studies: To validate the prognostic value of IL-27 in diverse patient populations.
-
Longitudinal monitoring: To understand the temporal dynamics of IL-27 expression throughout the course of COVID-19 and its correlation with clinical progression.
-
Multi-analyte panels: To assess IL-27 in conjunction with other cytokines and inflammatory markers to develop a more comprehensive predictive model for COVID-19 severity.
-
Functional studies: To further elucidate the precise mechanisms by which IL-27 contributes to the pathogenesis of COVID-19.
Conclusion
Interleukin-27 shows promise as a biomarker for stratifying COVID-19 patients by risk of severe disease. Its complex role in the immune response necessitates further investigation to fully understand its utility in a clinical setting. The standardized experimental protocols outlined in this guide provide a framework for researchers to conduct further studies in this important area. A deeper understanding of IL-27's role in COVID-19 could not only improve patient management but also open new avenues for therapeutic intervention.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. MILLIPLEX® Multiplex Assays for COVID-19 (SARS-CoV-2) Research Applications [merckmillipore.com]
- 5. MILLIPLEX® Multiplex Assays for COVID-19 (SARS-CoV-2) Research Applications [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. IL-27: Luminex Assays [bio-techne.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. IL-27 Detection Service - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. Role of IL-27 in COVID-19: A Thin Line between Protection and Disease Promotion [mdpi.com]
Whitepaper: The Dichotomy of Interleukin-27 in COVID-19: A Guide to its Pro-Inflammatory and Anti-Inflammatory Functions
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract Interleukin-27 (IL-27), a pleiotropic cytokine of the IL-12 family, has emerged as a critical modulator of the immune response in Coronavirus Disease 2019 (COVID-19). Its role is notably complex, exhibiting both potent pro-inflammatory, antiviral properties and significant anti-inflammatory, regulatory functions. This dual nature makes IL-27 a fascinating yet challenging subject in the study of COVID-19 immunopathology. Elevated levels of IL-27 are consistently observed in patients with COVID-19, yet its correlation with disease severity remains a subject of debate, with conflicting reports in the literature. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning IL-27's dichotomous roles, summarizes the clinical data on its expression, details key experimental protocols for its study, and discusses the therapeutic implications of targeting this complex cytokine. Through structured data presentation and detailed pathway visualizations, this document aims to serve as a comprehensive resource for researchers working to unravel the intricate involvement of IL-27 in SARS-CoV-2 infection.
Introduction to Interleukin-27
Interleukin-27 is a heterodimeric cytokine, composed of the Epstein-Barr virus-induced gene 3 (EBI3) and the IL-27p28 subunit.[1][2] It is a member of the IL-6/IL-12 cytokine family and is primarily produced by antigen-presenting cells (APCs) such as dendritic cells and macrophages upon activation.[1][3] IL-27 signals through a specific receptor complex consisting of IL-27Rα (also known as WSX-1) and glycoprotein 130 (gp130), which is expressed on a wide variety of immune cells.[3] In the context of COVID-19, a disease often characterized by a dysregulated immune response and "cytokine storm," IL-27 plays a paradoxical role.[3] It contributes to the essential antiviral immune response while also being implicated in regulatory pathways that prevent excessive tissue damage.[4][5] Understanding this balance is crucial for developing targeted immunomodulatory therapies.
The Core IL-27 Signaling Pathway
The binding of IL-27 to its receptor complex initiates intracellular signaling primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6][7] This core mechanism, however, diverges to produce opposing functional outcomes based on the preferential activation of different STAT proteins, namely STAT1 and STAT3.[4][5] The cellular context and the surrounding cytokine milieu heavily influence which branch of the pathway predominates.
Pro-Inflammatory and Antiviral Functions of IL-27
In COVID-19, IL-27 contributes significantly to host defense through a potent pro-inflammatory and antiviral response, which is primarily mediated by STAT1 activation.[8] SARS-CoV-2 infection can trigger the production of IL-27 from PBMCs and monocytes through the activation of Toll-like receptor (TLR) pathways.[8][9] This leads to a robust, STAT1-dependent transcriptional program that promotes a Th1-type immune response, enhances CD8+ T cell cytotoxicity, and, critically, induces the expression of interferon-stimulated genes (ISGs) in an interferon-independent manner.[1][4][8]
-
Th1 Polarization: IL-27 promotes the differentiation of naive T cells into Th1 effector cells by inducing the expression of the master transcription factor T-bet and the IL-12 receptor β2 (IL-12Rβ2).[3][4]
-
CD8+ T Cell and NK Cell Activity: It enhances the expansion and cytotoxic functions of CD8+ T cells and Natural Killer (NK) cells, which are essential for clearing virus-infected cells.[3][4]
-
Antiviral State: IL-27 signaling triggers the expression of a suite of ISGs, which establish a cellular antiviral state that can inhibit viral replication.[1][10]
Anti-Inflammatory and Regulatory Functions of IL-27
Counterbalancing its pro-inflammatory effects, IL-27 also possesses powerful anti-inflammatory properties, which are largely dependent on the activation of STAT3.[5] This regulatory arm is crucial for dampening excessive immune responses and limiting immunopathology.
-
Induction of IL-10: A primary anti-inflammatory mechanism of IL-27 is its ability to induce the production of Interleukin-10 (IL-10), a potent immunosuppressive cytokine. It drives the differentiation of T cells into Type 1 Regulatory T (Tr1) cells, which are characterized by high IL-10 secretion.[4][11]
-
Suppression of Th17 and Th2 Cells: IL-27 can directly inhibit the differentiation and function of pro-inflammatory Th17 cells and Th2 cells, thereby skewing the immune response away from potentially pathogenic pathways.[2][6]
-
Late-Stage Th1 Inhibition: Interestingly, later in the course of an immune response, sustained IL-27 signaling can inhibit the production of IL-2, which ultimately suppresses Th1 cell differentiation and proliferation, acting as a negative feedback loop.[3][4]
IL-27 Levels in COVID-19 Patients: A Complex Biomarker
Numerous studies have measured IL-27 levels in the plasma or serum of COVID-19 patients, consistently finding them to be elevated compared to healthy individuals.[2][4] However, the correlation between IL-27 concentration and disease severity is inconsistent across studies, making its utility as a prognostic biomarker unclear. Some studies report higher levels in non-survivors and those with severe disease, while others find that lower levels upon admission predict a worse outcome, and some suggest higher levels are associated with recovery.[2][4][12][13] This discrepancy may be attributable to the timing of sample collection during the disease course, the specific SARS-CoV-2 variant, or differences in patient cohorts.[2][5]
Table 1: Summary of Clinical Findings on Plasma/Serum IL-27 Levels in COVID-19
| Study Cohort & Focus | Key Finding | Significance (p-value) | Citations |
| Acute COVID-19 vs. Healthy Donors | Statistically significant increase in IL-27 plasma levels in acute patients. | p < 0.0001 | [3][4] |
| COVID-19 Survivors vs. Non-survivors | IL-27 concentrations were significantly increased in both groups compared to healthy donors, with higher levels in non-survivors. | p < 0.05 (survivors), p < 0.001 (non-survivors) | [4] |
| Severity Prediction at Hospital Admission | Low IL-27 levels at admission, combined with high HGF and IL-1α, were associated with an increased risk of severe/critical disease. | p < 0.005 | [12][13] |
| ICU vs. Non-ICU Severe Patients | IL-27 was significantly reduced in severe COVID-19 patients who required ICU therapy compared to non-severe patients. | p < 0.05 | [2][14] |
| Patient Outcome (Recovered vs. Deceased) | IL-27 level was significantly higher in the recovered subjects than in the deceased cases. | p < 0.0001 | [2][14] |
| Correlation with SARS-CoV-2 Variants | IL-27 was one of four biomarkers showing significant changes across different variants, suggesting its level is not a consistent indicator of severity. | p < 0.001 | [4][5] |
Key Experimental Methodologies
Investigating the role of IL-27 in COVID-19 requires a combination of clinical sample analysis and in vitro functional assays.
Protocol: Quantification of IL-27 from Patient Plasma/Serum
-
Sample Collection: Collect whole blood from consented participants (e.g., healthy controls, non-severe COVID-19, severe COVID-19) in EDTA or heparin-containing tubes.
-
Plasma/Serum Separation: Centrifuge the blood samples according to established protocols (e.g., 1500 x g for 15 minutes at 4°C) to separate plasma or serum. Aliquot and store at -80°C until use.
-
Measurement: Quantify IL-27 concentrations using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based immunoassay (e.g., Luminex) platform, following the manufacturer's instructions.
-
Data Analysis: Compare IL-27 levels between patient groups using appropriate statistical tests (e.g., Mann-Whitney U test or Kruskal-Wallis test).
Protocol: Gene Expression Analysis in PBMCs
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
RNA Extraction: Lyse the isolated PBMCs and extract total RNA using a suitable commercial kit (e.g., RNeasy Mini Kit), including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Reverse transcribe 500-1000 ng of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for IL-27 subunits (IL27p28, EBI3), signaling components (STAT1, STAT3), and target genes (e.g., TBX21/T-bet, IL10, IFITM1). Normalize expression to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method.
Therapeutic Implications
The dual nature of IL-27 makes it a complex therapeutic target.
-
Inhibition: Blocking IL-27 or its receptor could be beneficial in hyperinflammatory states to reduce cytokine storm-related pathology. However, this approach risks impairing the necessary antiviral Th1 and CD8+ T cell responses, potentially leading to uncontrolled viral replication.[15]
-
Administration: Conversely, administering IL-27 could bolster antiviral immunity. Yet, this carries the risk of exacerbating inflammation or, through its regulatory functions, causing immunosuppression that might favor viral persistence.[11]
The therapeutic window for modulating IL-27 is likely narrow and highly dependent on the stage of the disease. A more nuanced approach, perhaps involving selective inhibition of STAT1 or STAT3 downstream of the IL-27 receptor, may be required. This remains a significant challenge for drug development professionals.
Conclusion
Interleukin-27 is a central, yet enigmatic, cytokine in the immune response to SARS-CoV-2. It operates as a master regulator, capable of promoting robust antiviral inflammation through STAT1 signaling while simultaneously restraining the immune system via STAT3-mediated pathways. Clinical data confirms its upregulation in COVID-19 but presents a conflicting picture regarding its role as a prognostic biomarker, underscoring its context-dependent functions. For researchers and drug developers, IL-27 represents both a key to understanding COVID-19 immunopathology and a formidable therapeutic challenge. Future research must focus on dissecting the temporal and cell-specific factors that dictate the switch between its pro- and anti-inflammatory functions to unlock its therapeutic potential.
References
- 1. Study Finds That Interleukin 27 Plays A Role In COVID-19 Pathogenesis and Inflammation Regulation - Thailand Medical News [thailandmedical.news]
- 2. Predicting roles of IL-27 and IL-32 in determining the severity and outcome of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of IL-27 in COVID-19: A Thin Line between Protection and Disease Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of IL-27 in COVID-19: A Thin Line Between Protection and Disease Promotion[v1] | Preprints.org [preprints.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Interleukin 27, like interferons, activates JAK-STAT signaling and promotes pro-inflammatory and antiviral states that interfere with dengue and chikungunya viruses replication in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral Response and Immunopathogenesis of Interleukin 27 in COVID-19 [ouci.dntb.gov.ua]
- 9. Antiviral response and immunopathogenesis of interleukin 27 in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Antiviral Activities of Interleukin-27: A Partner for Interferons? [frontiersin.org]
- 11. IL-27 expression regulation and its effects on adaptive immunity against viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HGF, IL-1α, and IL-27 Are Robust Biomarkers in Early Severity Stratification of COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Predicting roles of IL-27 and IL-32 in determining the severity and outcome of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
Genetic Variants of the IL-27 Pathway and COVID-19 Susceptibility: An In-depth Technical Guide
Affiliation: Google Research
Abstract
The host genetic background is a significant determinant of the wide spectrum of clinical manifestations observed in Coronavirus Disease 2019 (COVID-19). The inflammatory response, critical in the pathogenesis of severe COVID-19, is governed by complex signaling networks, including the Interleukin-27 (IL-27) pathway. IL-27, a pleiotropic cytokine, has demonstrated both pro- and anti-inflammatory functions and is implicated in the immune response to viral infections. Elevated levels of IL-27 have been observed in patients with COVID-19, suggesting its involvement in the disease's immunopathology. This technical guide provides a comprehensive overview of the early research into the genetic variants of the IL-27 pathway and their potential association with COVID-19 susceptibility and severity. While direct genetic association studies on the core components of the IL-27 pathway in the context of COVID-19 are nascent, this guide synthesizes the foundational knowledge of the IL-27 signaling cascade, discusses genetic variations in related downstream signaling molecules, and presents methodologies for future investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of COVID-19 host genetics and immunobiology.
Introduction: The Role of IL-27 in Viral Immunity and COVID-19
Interleukin-27 (IL-27) is a heterodimeric cytokine belonging to the IL-12 family, composed of the Epstein-Barr virus-induced gene 3 (EBI3) and the p28 subunit (IL-27p28). It is primarily produced by antigen-presenting cells. The IL-27 receptor (IL-27R) is widely expressed on various immune cells, including T cells, B cells, natural killer (NK) cells, monocytes, and macrophages.[1]
The functional role of IL-27 is multifaceted, exhibiting both pro-inflammatory and anti-inflammatory properties depending on the cellular context and the surrounding cytokine milieu. In the context of viral infections, IL-27 has been shown to have antiviral effects, in part by promoting the development of T helper 1 (Th1) cells and the production of interferon-gamma (IFN-γ).[1] However, it also plays a crucial role in immune regulation by inducing the production of the anti-inflammatory cytokine IL-10 and suppressing Th17 responses, thereby limiting immunopathology.[1]
Several studies have reported elevated plasma levels of IL-27 in patients with COVID-19, with some indicating a correlation with disease severity.[2][3] The identification of mRNA encoding IL-27 subunits in peripheral blood mononuclear cells (PBMCs) and monocytes from individuals with COVID-19 has also been linked to the severity of the disease.[2] This suggests that IL-27 is an integral part of the host immune response to SARS-CoV-2. However, the extent to which genetic variations within the IL-27 pathway influence an individual's susceptibility to infection and their clinical outcome remains an area of active investigation.
The IL-27 Signaling Pathway
The biological effects of IL-27 are mediated through its interaction with a heterodimeric receptor complex consisting of IL-27Rα (also known as WSX-1) and glycoprotein 130 (gp130). The binding of IL-27 to its receptor activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling cascade. Specifically, this involves the phosphorylation and activation of JAK1, JAK2, and Tyk2, which in turn phosphorylate STAT1 and STAT3.[4]
Activated STAT1 and STAT3 form homodimers or heterodimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes. These target genes are involved in a wide range of immunological functions, including T cell differentiation, cytokine production, and antiviral responses. The dysregulation of this pathway, potentially through genetic variations, could therefore have significant implications for the host's ability to mount an effective and balanced immune response to viral pathogens like SARS-CoV-2.[4][5]
Figure 1. Simplified diagram of the IL-27 signaling pathway.
Genetic Variants in the IL-27 Pathway and COVID-19
To date, specific genetic association studies focusing on polymorphisms within the core IL-27 pathway genes (IL27, IL27RA, EBI3) and their direct link to COVID-19 susceptibility and severity are limited in the published literature. One study noted that the IL27 -964A>G polymorphism was associated with exacerbated inflammatory responses in sepsis, but this has not been directly investigated in the context of COVID-19.[2]
However, research into the broader genetic basis of severe COVID-19 has identified associations with genes involved in inflammatory and antiviral signaling, including downstream components of the IL-27 pathway.
Genetic Variants in STAT1 and STAT3
Given their central role in mediating IL-27 signaling, genetic variations in STAT1 and STAT3 are of considerable interest. The balance between STAT1 and STAT3 activation is crucial for an appropriate immune response. SARS-CoV-2 has been suggested to dysregulate STAT signaling, potentially inhibiting STAT1-mediated antiviral responses while promoting STAT3-driven pro-inflammatory pathways.[4] While large-scale genome-wide association studies (GWAS) have not consistently pinpointed STAT1 and STAT3 as primary loci for COVID-19 susceptibility, their functional importance in the context of the disease is an area of ongoing research. Some studies suggest that the JAK/STAT signaling cascade is a target for the SARS-CoV-2 virus.[6]
Data from Broader Genetic Studies
While specific data for IL-27 pathway variants are scarce, numerous studies have identified genetic polymorphisms in other cytokine and immune-related genes that are associated with COVID-19 severity. These findings provide a framework for understanding how host genetics can influence the inflammatory response to SARS-CoV-2. The table below summarizes findings for some of these related inflammatory gene variants.
| Gene | SNP | Population | Association with Severe COVID-19 | Odds Ratio (OR) [95% CI] | p-value | Reference(s) |
| TNF-α | rs1800610 | Unspecified | Increased risk (A allele) | 1.50 [1.01–2.24] | - | [7] |
| IL-6 | rs1800796 | Unspecified | Increased risk (C allele) | 1.64 [1.05–2.57] | - | [7] |
| IL-10 | rs1800871 | Unspecified | Increased risk (T allele) | 1.94 [1.24–3.04] | - | [7] |
| IL-10 | rs1800872 | Unspecified | Increased risk (A allele) | 1.87 [1.21–2.89] | - | [7] |
| IL1RN | rs419598 | Mixed | Protective in males < 75 years (lower death rate) | 0.22 (relative to other genotypes) | - | [8] |
| SLC6A20-LZTFL1 | rs17713054 | Caucasian | Increased risk (A allele) | 1.78 [1.22–2.6] | 0.003 | [9] |
Note: This table is not exhaustive and is intended to provide examples of genetic association studies in related inflammatory pathways. The absence of IL-27 pathway genes highlights a gap in the current research landscape.
Experimental Protocols for Genetic Association Studies
The investigation of genetic variants in the IL-27 pathway and their association with COVID-19 would typically follow a candidate gene association study or a genome-wide association study (GWAS) design. Below is a generalized methodology based on protocols from similar studies in the field.
Patient and Control Cohort Selection
-
Case Group: A well-defined cohort of patients with confirmed SARS-CoV-2 infection is essential. This group should be further stratified based on disease severity (e.g., asymptomatic, mild, moderate, severe, critical) using standardized clinical criteria.
-
Control Group: A control group consisting of individuals with no history of SARS-CoV-2 infection, or those who remained asymptomatic despite exposure, is required. Controls should be matched to the case group for age, sex, and ethnicity to minimize confounding factors.
DNA Extraction and Genotyping
-
Sample Collection: Whole blood or saliva samples are collected from all participants.
-
DNA Extraction: Genomic DNA is extracted from the collected samples using commercially available kits according to the manufacturer's instructions.
-
Genotyping: Single nucleotide polymorphisms (SNPs) in the candidate genes (IL27, IL27RA, EBI3, STAT1, STAT3, etc.) can be determined using various methods, such as:
-
TaqMan SNP Genotyping Assays: A real-time PCR-based method that uses allele-specific fluorescent probes.
-
DNA Sequencing: Sanger sequencing or next-generation sequencing (NGS) can be used to identify both known and novel variants.
-
Microarray-based Genotyping: For GWAS, high-density SNP arrays are used to genotype hundreds of thousands to millions of SNPs across the genome.
-
Statistical Analysis
-
Hardy-Weinberg Equilibrium (HWE): The genotype frequencies in the control group are tested for HWE to ensure the absence of genotyping errors or population stratification.
-
Association Analysis: The association between specific genetic variants and COVID-19 susceptibility or severity is typically assessed using logistic regression analysis, adjusting for potential confounders such as age, sex, and comorbidities. The results are presented as odds ratios (ORs) with 95% confidence intervals (CIs) and p-values.
-
Correction for Multiple Testing: In studies involving the analysis of multiple SNPs, a correction for multiple comparisons (e.g., Bonferroni correction) is applied to reduce the risk of false-positive findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of IL-27 in COVID-19: A Thin Line between Protection and Disease Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting roles of IL-27 and IL-32 in determining the severity and outcome of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An aberrant STAT pathway is central to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of STAT3 to the pathogenesis of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medrxiv.org [medrxiv.org]
- 8. Study: Men with key anti-inflammatory genetic variant almost 80% less likely to die of COVID | CIDRAP [cidrap.umn.edu]
- 9. Frontiers | GWAS-significant loci and severe COVID-19: analysis of associations, link with thromboinflammation syndrome, gene-gene, and gene-environmental interactions [frontiersin.org]
Investigating IL-27 Production During Acute SARS-CoV-2 Infection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acute phase of SARS-CoV-2 infection is characterized by a complex interplay of immune responses, where cytokines play a pivotal role in dictating the severity and outcome of the disease. Among these, Interleukin-27 (IL-27), a pleiotropic cytokine of the IL-12 family, has emerged as a significant modulator of the immune response in COVID-19. This technical guide provides an in-depth exploration of the cellular sources of IL-27 during acute SARS-CoV-2 infection, the signaling pathways governing its production, and the experimental methodologies to investigate these processes.
Cellular Sources of IL-27 in Acute SARS-CoV-2 Infection
During an acute SARS-CoV-2 infection, the primary producers of IL-27 are professional antigen-presenting cells (APCs), with monocytes and macrophages being the key contributors.[1][2] Studies have shown a significant increase in IL-27 plasma levels in patients with acute COVID-19 compared to healthy individuals.[3][4] This elevation in IL-27 is often associated with disease severity.[4][5]
Single-cell RNA sequencing of bronchoalveolar lavage fluid (BALF) from COVID-19 patients has revealed the presence of monocyte-derived inflammatory macrophages that are potent producers of various cytokines.[5][6] While direct quantification of the percentage of IL-27-producing monocytes and macrophages is still an area of active research, transcriptomic analyses have demonstrated increased mRNA expression of the two IL-27 subunits, IL-27p28 and EBI3, in peripheral blood mononuclear cells (PBMCs) and monocytes from COVID-19 patients, with the highest levels observed in severe and critical cases.[2][5][7]
Data Presentation: IL-27 Levels in COVID-19 Patients
The following tables summarize the quantitative data on IL-27 levels in different cohorts of COVID-19 patients.
Table 1: Plasma IL-27 Concentrations in COVID-19 Patient Cohorts
| Patient Cohort | IL-27 Concentration | Key Findings | Reference |
| Acute COVID-19 vs. Healthy Donors | Significantly increased in acute COVID-19 patients. | IL-27 levels are elevated during the acute phase of the infection. | [1][3] |
| COVID-19 Survivors vs. Non-survivors | Significantly increased in both groups compared to healthy donors, but no significant difference between survivors and non-survivors. | While elevated IL-27 is a feature of acute infection, its direct prognostic value for survival may be limited. | [1][3] |
| Non-severe vs. Severe COVID-19 | Significantly higher in patients with severe disease. | IL-27 levels correlate with the severity of COVID-19. | [4] |
| Severe COVID-19 patients needing ICU therapy | Significantly reduced IL-27 levels in this subgroup. | This may suggest a complex role for IL-27 in the most critical stages of the disease. | [4] |
Table 2: IL-27 Subunit mRNA Expression in Immune Cells of COVID-19 Patients
| Cell Type | Patient Cohort | IL-27p28 mRNA Expression | EBI3 mRNA Expression | Key Findings | Reference |
| PBMCs | Moderate, Severe, Critical COVID-19 | Increased with disease severity. | Increased with disease severity. | Transcriptional upregulation of both IL-27 subunits in peripheral blood immune cells is linked to COVID-19 severity. | [2][5] |
| Monocytes | Moderate, Severe COVID-19 | Increased with disease severity. | Increased with disease severity. | Monocytes are a significant source of the transcriptional upregulation of IL-27 in severe COVID-19. | [2][5][7] |
Signaling Pathways
Upstream Signaling: Induction of IL-27 Production
The production of IL-27 by monocytes and macrophages in response to SARS-CoV-2 is primarily initiated through the activation of Toll-like receptors (TLRs). The viral spike and envelope proteins can act as pathogen-associated molecular patterns (PAMPs) that are recognized by TLRs on the surface of these immune cells.[5] This recognition triggers a downstream signaling cascade that is largely dependent on the adaptor protein MyD88.[5]
The MyD88-dependent pathway leads to the activation of the transcription factor NF-κB, which is crucial for the transcription of the EBI3 subunit of IL-27.[5] Concurrently, the activation of Interferon Regulatory Factor 1 (IRF1) signaling induces the expression of the IL-27p28 subunit.[5] The coordinated expression of both subunits is necessary for the secretion of the functional IL-27 heterodimer.
References
- 1. Single-cell analysis of bronchoalveolar cells in inflammatory and fibrotic post-COVID lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of IL-27 in COVID-19: A Thin Line between Protection and Disease Promotion [mdpi.com]
- 3. Bronchoalveolar lavage single-cell transcriptomics reveals immune dysregulations driving COVID-19 severity | PLOS One [journals.plos.org]
- 4. Bronchoalveolar lavage single-cell transcriptomics reveals immune dysregulations driving COVID-19 severity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medrxiv.org [medrxiv.org]
- 7. researchgate.net [researchgate.net]
The Dual Role of Interleukin-27 in the Innate Immune Response to SARS-CoV-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-27 (IL-27), a pleiotropic cytokine of the IL-12 family, has emerged as a critical modulator of the innate immune response to SARS-CoV-2. Possessing both pro- and anti-inflammatory properties, IL-27's role in COVID-19 is complex, influencing viral clearance, cytokine storm development, and disease severity. This technical guide provides an in-depth analysis of the current understanding of IL-27's function in the context of SARS-CoV-2 infection, with a focus on its signaling pathways, quantitative expression data, and the experimental methodologies used to elucidate its role. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target the immunopathology of COVID-19.
Introduction to IL-27 and its General Functions
IL-27 is a heterodimeric cytokine composed of two subunits: Epstein-Barr virus-induced gene 3 (EBI3) and IL-27p28.[1][2] It is primarily produced by antigen-presenting cells (APCs) such as dendritic cells and macrophages upon activation by pathogen-associated molecular patterns (PAMPs) via Toll-like receptors (TLRs).[2][3] IL-27 signals through a receptor complex consisting of a specific α-chain (IL-27Rα or WSX-1) and the common β-chain glycoprotein 130 (gp130), which is also utilized by the IL-6 family of cytokines.[2][4] This shared receptor subunit contributes to the pleiotropic nature of IL-27.
The functional effects of IL-27 are diverse and context-dependent. It can promote the differentiation of T helper 1 (Th1) cells, which are crucial for antiviral immunity, and enhance the cytotoxic activity of CD8+ T cells and Natural Killer (NK) cells.[1][5] Conversely, IL-27 also exhibits potent anti-inflammatory functions by inducing the production of the immunosuppressive cytokine IL-10, inhibiting the development of Th2 and Th17 cells, and promoting the generation of Type 1 regulatory T (Tr1) cells.[6][7] This dual functionality places IL-27 at a critical juncture in balancing effective pathogen clearance with the prevention of excessive immunopathology.
The IL-27 Signaling Pathway
Upon binding to its receptor complex, IL-27 activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.[5][6] Specifically, JAK1 and JAK2 associated with the intracellular domains of the receptor subunits are phosphorylated.[5] These activated JAKs then phosphorylate STAT1 and STAT3 transcription factors.[5][6] The phosphorylated STAT1 and STAT3 form homodimers or heterodimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.[2]
In the context of viral infections, IL-27-mediated STAT1 and STAT3 activation can lead to the expression of interferon-stimulated genes (ISGs), which have direct antiviral effects.[2][5] This suggests that IL-27 can act as an interferon-like cytokine, contributing to the establishment of an antiviral state within cells.[2][5] The specific downstream targets and the balance between STAT1 and STAT3 activation can influence whether the resulting immune response is predominantly pro-inflammatory or anti-inflammatory.
Caption: IL-27 signaling through the JAK-STAT pathway.
Quantitative Data on IL-27 in COVID-19
Studies have reported varying levels of IL-27 in COVID-19 patients, with correlations to disease severity that appear to be complex and potentially dependent on the timing of measurement and the specific patient cohort.
| Study Cohort | Sample Type | Key Findings | Reference |
| Acute COVID-19 patients vs. healthy donors | Plasma | Statistically significant increase in IL-27 plasma levels in acute COVID-19 patients. | [7][8] |
| COVID-19 patients (survivors vs. non-survivors) | Plasma | IL-27 showed a statistically significant increase in concentrations in COVID-19 acute patients when compared to healthy donors (p < 0.001 for non-survivors and p < 0.05 for survivors). | [7] |
| Patients infected with different SARS-CoV-2 variants | Plasma | IL-27 was one of four biological markers showing statistically significant changes in concentrations in the blood plasma of patients infected with different variants of SARS-CoV-2 (p < 0.001). | [7] |
| Hospitalized COVID-19 patients | Serum | Lower serum levels of IL-27 were associated with severe disease in hospitalized patients in intensive care. | [9] |
| 108 COVID-19 patients at hospital admission | Serum | Low serum levels of IL-27 were associated with poor clinical outcomes. | [9][10] |
| COVID-19 patients (moderate, severe, critical) | PBMCs and Monocytes (mRNA) | Increased IL-27 subunit (p28 and EBI3) mRNA expression was observed in PBMCs and monocytes from individuals with severe disease. | [9][11] |
Experimental Protocols
Elucidating the role of IL-27 in SARS-CoV-2 infection has involved a variety of experimental approaches. Below are detailed methodologies for key experiments.
Measurement of IL-27 Levels in Patient Samples
Objective: To quantify the concentration of IL-27 in the plasma or serum of COVID-19 patients and healthy controls.
Methodology: Multiplex Cytokine Profiling (Luminex Assay)
-
Sample Collection and Processing: Whole blood is collected from patients and healthy donors in EDTA-containing tubes. Plasma is separated by centrifugation at 1,500 x g for 15 minutes at 4°C. Serum is obtained by allowing blood to clot at room temperature for 30 minutes followed by centrifugation. Samples are stored at -80°C until analysis.
-
Assay Principle: A bead-based immunoassay is used to simultaneously measure multiple cytokines. Each bead set is coated with a specific capture antibody corresponding to a particular cytokine (e.g., IL-27).
-
Procedure:
-
A mixture of antibody-coated beads is incubated with patient plasma/serum samples and a series of standards of known cytokine concentrations.
-
After incubation and washing, a biotinylated detection antibody specific for each cytokine is added, forming a sandwich immunoassay.
-
Streptavidin-phycoerythrin (PE) is then added, which binds to the biotinylated detection antibodies.
-
The beads are analyzed using a Luminex instrument. One laser identifies the bead set (and thus the cytokine), and a second laser quantifies the PE fluorescence, which is proportional to the amount of bound cytokine.
-
-
Data Analysis: A standard curve is generated for each cytokine using the known concentrations of the standards. The concentration of IL-27 in the patient samples is then interpolated from the standard curve.
Analysis of IL-27 Gene Expression
Objective: To determine the mRNA expression levels of the IL-27 subunits (IL-27p28 and EBI3) in immune cells from COVID-19 patients.
Methodology: RNA-Sequencing (RNA-Seq) of Peripheral Blood Mononuclear Cells (PBMCs) and Monocytes
-
Cell Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Monocytes can be further purified from PBMCs using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
RNA Extraction: Total RNA is extracted from the isolated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation: An RNA-Seq library is prepared from the extracted RNA. This typically involves:
-
Poly(A) selection to enrich for mRNA.
-
Fragmentation of the mRNA.
-
Reverse transcription to synthesize first-strand cDNA.
-
Second-strand cDNA synthesis.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
The raw sequencing reads are assessed for quality and trimmed to remove adapters and low-quality bases.
-
The trimmed reads are aligned to a reference human genome.
-
The number of reads mapping to each gene (including IL27 and EBI3) is counted.
-
Gene expression levels are normalized (e.g., as transcripts per million - TPM, or fragments per kilobase of transcript per million mapped reads - FPKM) to allow for comparison between samples.
-
Differential gene expression analysis is performed to identify significant changes in IL-27 subunit expression between patient groups (e.g., severe vs. moderate COVID-19) and healthy controls.
-
The Dichotomous Role of IL-27 in COVID-19 Pathogenesis
The available evidence suggests that IL-27 plays a dual role in the innate immune response to SARS-CoV-2, which can be either protective or detrimental depending on the context.
Protective, Anti-inflammatory, and Antiviral Functions
-
Induction of Antiviral State: IL-27 can induce the expression of ISGs, thereby contributing to an antiviral state in an interferon-independent manner.[11][12] This may be particularly important in cases where SARS-CoV-2 antagonizes the type I interferon response.[11]
-
Dampening of Hyperinflammation: By promoting the production of IL-10 and inhibiting Th17 responses, IL-27 can limit the excessive inflammation and immunopathology associated with the cytokine storm in severe COVID-19.[6]
-
Enhancement of Adaptive Immunity: IL-27 can promote the expansion and function of virus-specific CD4+ and CD8+ T cells, which are essential for viral clearance.[1][6] It also supports B cell responses and antibody production through its influence on T follicular helper (Tfh) cells.[1][6]
Detrimental and Pro-inflammatory Functions
-
Contribution to Cytokine Storm: In some contexts, IL-27 can act as a pro-inflammatory cytokine, stimulating the release of other inflammatory mediators from monocytes and mast cells.[7][8] Elevated levels of IL-27 have been observed in acute COVID-19 and are associated with a robust pro-inflammatory response.[7][11]
-
Potential for T Cell Exhaustion: While IL-27 can initially boost T cell responses, prolonged signaling in chronic viral infections has been linked to T cell exhaustion, a state of T cell dysfunction.[6]
Caption: The dual protective and detrimental roles of IL-27.
Conclusion and Future Directions
Interleukin-27 is a key cytokine that sits at the crossroads of pro- and anti-inflammatory responses to SARS-CoV-2. Its ability to both promote antiviral immunity and suppress excessive inflammation makes it a compelling, albeit complex, therapeutic target. The conflicting data regarding its correlation with disease severity highlight the need for further research to understand the temporal dynamics of IL-27 expression and the specific cellular and molecular contexts that determine its functional outcome.
For drug development professionals, targeting the IL-27 pathway presents both opportunities and challenges. A deeper understanding of the factors that switch IL-27 from a protective to a pathogenic role is crucial for designing effective therapeutic strategies. Future research should focus on:
-
Longitudinal studies: Tracking IL-27 levels and immune cell responses in COVID-19 patients over the course of infection to better understand its temporal dynamics.
-
Functional studies: Utilizing in vitro and in vivo models to dissect the precise molecular mechanisms by which IL-27 modulates the innate and adaptive immune responses to SARS-CoV-2.
-
Genetic association studies: Identifying genetic variants in the IL-27 and IL-27 receptor genes that may influence susceptibility to severe COVID-19.
By addressing these key questions, the scientific community can further unravel the intricate role of IL-27 in COVID-19 and pave the way for novel immunomodulatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Activities of Interleukin-27: A Partner for Interferons? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Interleukin 27, like interferons, activates JAK-STAT signaling and promotes pro-inflammatory and antiviral states that interfere with dengue and chikungunya viruses replication in human macrophages [frontiersin.org]
- 4. Interleukin-27R Signaling Mediates Early Viral Containment and Impacts Innate and Adaptive Immunity after Chronic Lymphocytic Choriomeningitis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin 27, like interferons, activates JAK-STAT signaling and promotes pro-inflammatory and antiviral states that interfere with dengue and chikungunya viruses replication in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-27 expression regulation and its effects on adaptive immunity against viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of IL-27 in COVID-19: A Thin Line between Protection and Disease Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Frontiers | IL-27 expression regulation and its effects on adaptive immunity against viruses [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Antiviral response and immunopathogenesis of interleukin 27 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Response and Immunopathogenesis of Interleukin 27 in COVID-19 [ouci.dntb.gov.ua]
Methodological & Application
Application Notes: Quantification of IL-27 in COVID-19 Patient Serum
References
- 1. Interleukin 27 - Wikipedia [en.wikipedia.org]
- 2. Human IL-27 ELISA Kit (BMS2085) - Invitrogen [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of IL-27 in COVID-19: A Thin Line between Protection and Disease Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting roles of IL-27 and IL-32 in determining the severity and outcome of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HGF, IL-1α, and IL-27 Are Robust Biomarkers in Early Severity Stratification of COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin 27 Signaling in Rheumatoid Arthritis Patients: Good or Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the role of interleukin-27 as a regulator of neuronal survival in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.3. ELISA-based measurement of serum IL-27 levels [bio-protocol.org]
- 10. elkbiotech.com [elkbiotech.com]
- 11. idexxbioanalytics.com [idexxbioanalytics.com]
- 12. Pre-analytical sample handling effects on blood cytokine levels: quality control of a COVID-19 biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pre-analytical sample handling effects on blood cytokine levels: quality control of a COVID-19 biobank | Quanterix [quanterix.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. cloud-clone.com [cloud-clone.com]
Application Notes: In Vitro Analysis of IL-27 Signaling in SARS-CoV-2 Infection
Introduction Interleukin-27 (IL-27) is a pleiotropic cytokine of the IL-12 family, composed of the EBI3 and p28 subunits.[1] It signals through a heterodimeric receptor complex consisting of IL-27Rα (also known as WSX-1) and gp130.[2][3] This interaction primarily activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, predominantly involving STAT1 and STAT3.[4][5] In the context of viral infections, IL-27 exhibits both pro- and anti-inflammatory functions.[6][7] Studies have shown that IL-27 levels are significantly elevated in the plasma of patients with COVID-19.[1][2] This cytokine is implicated in modulating the immune response to SARS-CoV-2, including the induction of an antiviral state that can be independent of interferons.[8] Therefore, studying the IL-27 signaling pathway in vitro is crucial for understanding its role in COVID-19 pathogenesis and for identifying potential therapeutic targets.
These application notes provide a comprehensive overview and detailed protocols for investigating IL-27 signaling pathways in the context of SARS-CoV-2 infection using established in vitro models.
IL-27 Signaling Pathway Overview
IL-27 initiates its signaling cascade by binding to its cell surface receptor complex. This binding event leads to the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor's intracellular domains.[5] These phosphorylated sites serve as docking points for STAT proteins, primarily STAT1 and STAT3.[3][4] Upon recruitment, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus.[3] Inside the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, including interferon-stimulated genes (ISGs), and negative regulators like the suppressor of cytokine signaling 3 (SOCS3).[9][10]
Caption: Canonical IL-27 JAK/STAT signaling pathway.
Experimental Workflow
A typical in vitro experiment to study IL-27 signaling in response to SARS-CoV-2 involves several key stages. The process begins with the selection and culture of an appropriate cell model. These cells are then infected with SARS-CoV-2. After a defined incubation period, samples are collected for various downstream analyses to measure cytokine production, pathway activation, and gene expression changes.
Caption: General workflow for studying IL-27 signaling.
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Culture and SARS-CoV-2 Infection
This protocol describes the setup of an in vitro model using a relevant cell line and its infection with SARS-CoV-2. Human lung adenocarcinoma cells (Calu-3) are a suitable model as they are susceptible to SARS-CoV-2 infection.[11]
Materials:
-
Calu-3 cells (ATCC® HTB-55™)
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
6-well tissue culture plates
-
SARS-CoV-2 viral stock (e.g., B.1.1.1 variant) with a known titer (TCID50/mL)[12]
-
Phosphate-Buffered Saline (PBS)
-
Biosafety Level 3 (BSL-3) facility and appropriate PPE
Method:
-
Cell Seeding: Seed Calu-3 cells in 6-well plates at a density of 5 x 10^5 cells/well. Culture overnight at 37°C and 5% CO2 to allow for cell adherence.
-
Viral Infection: The following day, remove the culture medium and wash the cells gently with PBS.
-
Inoculation: In a BSL-3 facility, add SARS-CoV-2 diluted in serum-free medium to the cells at a Multiplicity of Infection (MOI) of 0.1. Add serum-free medium to control (mock-infected) wells.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Incubation: After the adsorption period, remove the inoculum, wash the cells twice with PBS to remove unbound virus, and add fresh complete culture medium.
-
Sample Collection: Incubate the infected cells for 24, 48, or 72 hours. At each time point, collect the cell culture supernatant (for cytokine analysis) and cell lysates (for protein and RNA analysis).
Protocol 2: Quantification of Cytokine Production by ELISA
This protocol is for quantifying the concentration of IL-27 and other relevant cytokines in the collected cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA). Multiplex assays (e.g., Luminex) can also be used for simultaneous detection of multiple cytokines.[13][14]
Materials:
-
Human IL-27 ELISA Kit (and kits for other cytokines of interest, e.g., IL-6, CXCL10)
-
Collected cell culture supernatants
-
Microplate reader
-
Wash buffer, substrate solution, and stop solution (typically included in the kit)
Method:
-
Preparation: Bring all reagents and samples to room temperature. Prepare standards and samples as per the manufacturer's instructions.
-
Coating: Add capture antibody to the wells of a 96-well plate and incubate. (Note: Many commercial kits come with pre-coated plates).
-
Blocking: Wash the plate and add blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add standards and collected supernatants to the appropriate wells and incubate.
-
Detection: Wash the plate and add the detection antibody, followed by incubation.
-
Signal Generation: Wash the plate and add the enzyme conjugate (e.g., HRP-streptavidin). After another wash, add the substrate solution and incubate in the dark to allow for color development.
-
Measurement: Add the stop solution to each well and immediately measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cytokine concentrations in the samples by plotting a standard curve from the known standards.
Protocol 3: Analysis of STAT1/STAT3 Phosphorylation by Western Blot
This protocol details the detection of phosphorylated STAT1 (p-STAT1) and STAT3 (p-STAT3), key indicators of IL-27 signaling pathway activation.[15]
Materials:
-
Cell lysates collected in RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT1 (Tyr701), anti-STAT1, anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Method:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer. Heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT1) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total STAT and loading controls, the membrane can be stripped and re-probed with the respective antibodies.
Protocol 4: Analysis of Target Gene Expression by RT-qPCR
This protocol is for measuring the mRNA levels of IL-27-responsive genes, such as SOCS3, CXCL10, and antiviral ISGs like IFITM1 and MX1.[9]
Materials:
-
Cell lysates collected in a lysis buffer suitable for RNA extraction (e.g., TRIzol)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (for target genes and a housekeeping gene like GAPDH)
-
Real-time PCR system
Method:
-
RNA Extraction: Isolate total RNA from the cell lysates according to the kit manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, and cDNA template for each gene of interest.
-
Real-Time PCR: Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated/infected samples to the mock-infected control.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear interpretation and comparison.
Table 1: Quantification of Cytokine Production in SARS-CoV-2 Infected Calu-3 Cells (48h post-infection)
| Cytokine | Condition | Mean Concentration (pg/mL) ± SD | Fold Change vs. Mock |
| IL-27 | Mock-Infected | 15.4 ± 3.1 | - |
| SARS-CoV-2 Infected | 285.6 ± 25.2 | 18.5 | |
| IL-6 | Mock-Infected | 45.2 ± 8.9 | - |
| SARS-CoV-2 Infected | 750.1 ± 60.5 | 16.6 | |
| CXCL10 (IP-10) | Mock-Infected | 112.7 ± 15.3 | - |
| SARS-CoV-2 Infected | >2000 | >17.7 |
Data are hypothetical but based on trends observed in published studies.[12]
Table 2: Relative Gene Expression in Response to SARS-CoV-2 and IL-27 Treatment
| Gene Target | Condition (24h) | Mean Relative Fold Change (2-ΔΔCt) |
| SOCS3 | SARS-CoV-2 Infected | 4.5 |
| Recombinant IL-27 | 8.2 | |
| STAT1 | SARS-CoV-2 Infected | 3.1 |
| Recombinant IL-27 | 5.8 | |
| IFITM1 | SARS-CoV-2 Infected | 6.7 |
| Recombinant IL-27 | 11.4 | |
| MX1 | SARS-CoV-2 Infected | 5.9 |
| Recombinant IL-27 | 9.5 |
Data are hypothetical, representing expected outcomes based on the known function of IL-27 signaling.[9]
Logical Relationships in IL-27 Response to SARS-CoV-2
Upon infection, SARS-CoV-2 triggers antigen-presenting cells (APCs) to produce IL-27. This cytokine then acts on various immune and non-immune cells, initiating a signaling cascade that results in both antiviral/pro-inflammatory and regulatory/anti-inflammatory outcomes. This dual functionality highlights the complex role of IL-27 in the overall immune response to the virus.[2][6]
Caption: Dual role of IL-27 in the SARS-CoV-2 response.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of IL-27 in COVID-19: A Thin Line Between Protection and Disease Promotion[v1] | Preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of IL-27 in COVID-19: A Thin Line between Protection and Disease Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antiviral Response and Immunopathogenesis of Interleukin 27 in COVID-19 [ouci.dntb.gov.ua]
- 9. Antiviral response and immunopathogenesis of interleukin 27 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Interleukin 27, like interferons, activates JAK-STAT signaling and promotes pro-inflammatory and antiviral states that interfere with dengue and chikungunya viruses replication in human macrophages [frontiersin.org]
- 11. In vitro and animal models of SARS Cov-2 | PPTX [slideshare.net]
- 12. Cytokine production in an ex vivo model of SARS-CoV-2 lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokine Signaling Pathways in Drug Development - Creative Proteomics [cytokine.creative-proteomics.com]
- 14. biocompare.com [biocompare.com]
- 15. researchgate.net [researchgate.net]
Application Notes: Quantification of Interleukin-27 in Bronchoalveolar Lavage Fluid using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-27 (IL-27) is a heterodimeric cytokine belonging to the IL-12 family, composed of the Epstein-Barr virus-induced gene 3 (EBI3) and p28 subunits. Primarily produced by antigen-presenting cells, IL-27 plays a pleiotropic role in regulating immune responses.[1] It signals through a receptor complex consisting of IL-27Rα (WSX-1) and gp130, activating the JAK/STAT signaling pathway.[1][2][3] In the context of respiratory diseases, IL-27 has been implicated in the pathogenesis of conditions such as tuberculosis, acute lung injury (ALI), and acute respiratory distress syndrome (ARDS).[4][5] Bronchoalveolar lavage (BAL) fluid (BALF) provides a valuable snapshot of the immune milieu of the lungs, and quantifying IL-27 levels in BALF can offer insights into disease mechanisms and serve as a potential biomarker.[4][6] The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying cytokine concentrations in biological fluids like BALF.[7]
IL-27 Signaling Pathway
IL-27 initiates its biological effects by binding to a heterodimeric receptor complex on the surface of target cells, such as T cells, B cells, NK cells, and monocytes.[1] This binding event triggers a downstream signaling cascade, primarily through the JAK/STAT pathway, leading to the modulation of gene expression and subsequent cellular responses.[3][8]
Experimental Protocols
Bronchoalveolar Lavage (BAL) Fluid Collection and Processing
This protocol provides a general guideline for the collection and processing of BALF from human subjects. Procedures should be adapted based on institutional guidelines and specific research needs.
Materials:
-
Sterile, flexible bronchoscope
-
Sterile, buffered normal saline (0.9% NaCl)
-
Sterile collection traps or containers
-
Refrigerated centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
Ice
-
Protease inhibitors (optional, but recommended)
Procedure:
-
BAL Procedure: Following established clinical protocols, a flexible bronchoscope is wedged into a subsegmental bronchus.[9]
-
Lavage: Instill sterile normal saline in aliquots (typically 50-60 mL at a time) through the bronchoscope.[9]
-
Fluid Aspiration: Gently aspirate the fluid after each instillation and pool the recovered BALF into a sterile collection container kept on ice. A total of 200-300 mL of saline is typically used.[9]
-
Sample Transportation: Transport the collected BALF to the laboratory on ice immediately to minimize cellular degradation and cytokine breakdown.
-
Centrifugation: Transfer the BALF to sterile conical tubes and centrifuge at approximately 200 x g for 10 minutes at 4°C to pellet the cells.[9]
-
Supernatant Collection: Carefully aspirate the supernatant, which contains the soluble cytokines, and transfer it to fresh sterile tubes.[6][9] It is advisable to leave a small amount of supernatant above the cell pellet to avoid contamination.[6]
-
Aliquoting and Storage: Aliquot the BALF supernatant into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade cytokines.[6] Store the aliquots at -80°C until the ELISA is performed.[6][10]
IL-27 Quantification by Sandwich ELISA
This protocol is a general guideline for a sandwich ELISA. It is crucial to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
Human IL-27 ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, substrate, and stop solution)
-
BALF samples (thawed on ice)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Absorbent paper
Experimental Workflow:
Procedure:
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the IL-27 standard to create a standard curve. The concentration range will depend on the specific kit being used.
-
Sample Addition: Pipette 100 µL of each standard and BALF sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature or overnight at 4°C).[9]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and tapping it on absorbent paper.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at room temperature).[9]
-
Washing: Repeat the washing step as described in step 5.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 45 minutes at room temperature).[9]
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. A blue color will develop.
-
Incubation: Incubate the plate in the dark at room temperature for the recommended time (e.g., 30 minutes).[9]
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
-
Standard Curve Generation: Average the duplicate or triplicate OD readings for each standard. Subtract the average OD of the zero standard (blank). Plot the mean OD values against the corresponding IL-27 concentrations to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended.
-
IL-27 Concentration Calculation: Average the OD readings for each BALF sample and subtract the blank OD. Use the standard curve to determine the concentration of IL-27 in each sample.
-
Dilution Factor: If the BALF samples were diluted prior to the assay, multiply the calculated concentration by the dilution factor to obtain the final IL-27 concentration in the original sample.
Quantitative Data Summary
The following tables summarize quantitative data from studies that have used ELISA to measure IL-27 in BALF in various clinical contexts.
Table 1: Performance Characteristics of Commercial Human IL-27 ELISA Kits
| Parameter | Kit 1 (Invitrogen BMS2085) | Kit 2 (MyBioSource MBS2515648) | Kit 3 (Elabscience E-EL-H2338) |
| Assay Range | 62.5 - 4,000 pg/mL | 31.25 - 2,000 pg/mL | 31.25 - 2,000 pg/mL |
| Sensitivity | 9.5 pg/mL | 18.75 pg/mL | 18.75 pg/mL |
| Sample Type | Serum, Plasma, Supernatant | Serum, Plasma, Biological Fluids | Serum, Plasma, Biological Fluids |
| Intra-assay CV | 8.5% | Not specified | <10% |
| Inter-assay CV | 5.6% | Not specified | <10% |
| Data sourced from manufacturer's specifications.[4][11][12] |
Table 2: IL-27 Levels in BALF from Patients with Pulmonary Tuberculosis (PTB)
| Patient Group | N | Mean IL-27 Concentration (ng/L) ± SD | Study |
| Control | 40 | 73.69 ± 25.28 | [10] |
| Smear-Negative PTB | 67 | 120.78 ± 36.03 | [10] |
| Smear-Positive PTB | 20 | 136.61 ± 31.83 | [10] |
Table 3: Diagnostic Accuracy of BALF IL-27 for Pulmonary Tuberculosis
| Comparison | Cutoff Value | Sensitivity | Specificity | AUC | Study |
| PTB vs. Lung Cancer | 7.867 pg/mL | 68.8% | 100% | 0.885 | [13] |
| PTB vs. Previous PTB | 6.012 pg/mL | 100% | 100% | Not specified | [13] |
| All PTB vs. Control | 86.26 ng/L | 92.0% | 71.8% | 0.897 | [10] |
| Smear-Negative PTB vs. Control | 86.26 ng/L | 91.2% | 71.8% | 0.882 | [10] |
| AUC: Area Under the Curve |
Conclusion
The quantification of IL-27 in BALF by ELISA is a valuable tool for investigating the immunopathology of respiratory diseases. This application note provides a comprehensive overview of the necessary protocols, from sample collection to data analysis. The provided data highlights the potential of BALF IL-27 as a diagnostic biomarker, particularly in the context of pulmonary tuberculosis. Researchers and drug development professionals can utilize these methodologies to further explore the role of IL-27 in lung inflammation and to evaluate the efficacy of novel therapeutic interventions. Adherence to standardized protocols and careful interpretation of results are essential for obtaining reliable and reproducible data.
References
- 1. Sandwich ELISA Protocol | Hello Bio [hellobio.com]
- 2. Sandwich ELISA Protocol Guide | Leinco Technologies [leinco.com]
- 3. How do I set up a Sandwich ELISA? | AAT Bioquest [aatbio.com]
- 4. Human IL-27 ELISA Kit (BMS2085) - Invitrogen [thermofisher.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 9. raybiotech.com [raybiotech.com]
- 10. h-h-c.com [h-h-c.com]
- 11. mybiosource.com [mybiosource.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. bowdish.ca [bowdish.ca]
Application Notes and Protocols: Methodology for In Vivo Blocking of IL-27 in Animal Models of COVID-19
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-27 (IL-27) is a pleiotropic cytokine belonging to the IL-12 family, composed of the EBI3 (Epstein-Barr virus-induced gene 3) and p28 subunits.[1] It is implicated in the regulation of immune responses in various diseases, including viral infections. In the context of COVID-19, elevated levels of IL-27 have been observed in patients, correlating with disease severity.[2][3] IL-27 exhibits a dual role, with both pro-inflammatory and anti-inflammatory functions, primarily mediated through the JAK-STAT signaling pathway.[2][3] Its pro-inflammatory effects are often associated with STAT1 activation, promoting Th1 responses, while its anti-inflammatory effects can be mediated by STAT3, leading to the production of IL-10.[2] This complex role makes IL-27 a compelling therapeutic target for modulating the dysregulated immune response observed in severe COVID-19.
These application notes provide a comprehensive overview and detailed protocols for two primary methodologies for blocking IL-27 function in vivo in animal models of COVID-19: the use of a neutralizing monoclonal antibody and a lentiviral-mediated shRNA knockdown approach.
IL-27 Signaling Pathway in COVID-19
Upon binding to its heterodimeric receptor (IL-27Rα and gp130), IL-27 activates the Janus kinase (JAK) family members, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT3.[2] In the context of COVID-19, this signaling cascade can influence various immune cells, including T cells, B cells, and macrophages, thereby modulating cytokine production, viral clearance, and immunopathology.
Recommended Animal Model: K18-hACE2 Transgenic Mice
For studying COVID-19, the K18-hACE2 transgenic mouse model is highly recommended. These mice express human angiotensin-converting enzyme 2 (hACE2), the primary receptor for SARS-CoV-2, under the control of the human cytokeratin 18 (K18) promoter.[4][5][6] This leads to hACE2 expression in airway epithelial cells, making them susceptible to SARS-CoV-2 infection and developing a disease phenotype that can mimic severe COVID-19 in humans, including weight loss, lung pathology, and mortality.[5][6][7][8]
Key Characteristics of the K18-hACE2 Model:
-
Susceptibility: Readily infected with SARS-CoV-2 via intranasal route.[4][5]
-
Disease Progression: Exhibits dose-dependent disease severity, with higher viral doses leading to more rapid weight loss and mortality.[6][7][9]
-
Pathology: Develops lung injury with inflammatory cell infiltration, resembling acute respiratory distress syndrome (ARDS) seen in human patients.[6][7][8]
-
Viral Replication: Supports robust viral replication in the lungs and, in some cases, dissemination to other organs, including the brain.[5][9]
Experimental Protocols
The following sections detail the protocols for blocking IL-27 in vivo using either a neutralizing antibody or a lentiviral shRNA approach in K18-hACE2 mice.
General Protocol for SARS-CoV-2 Infection in K18-hACE2 Mice
This protocol outlines the standard procedure for infecting K18-hACE2 mice with SARS-CoV-2.
Materials:
-
K18-hACE2 transgenic mice (6-8 weeks old)
-
SARS-CoV-2 viral stock (e.g., USA-WA1/2020)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Sterile, endotoxin-free PBS
-
Calibrated pipettes and sterile tips
-
Animal Biosafety Level 3 (ABSL-3) facility and appropriate PPE
Procedure:
-
Acclimatize mice to the ABSL-3 facility for at least 72 hours before the experiment.
-
On the day of infection, anesthetize the mice using an approved anesthetic protocol.
-
Dilute the SARS-CoV-2 viral stock to the desired concentration (e.g., 1x10³ to 1x10⁵ PFU) in sterile PBS.
-
While the mouse is under anesthesia, hold it in a supine position and intranasally inoculate with 20-50 µL of the viral suspension, typically distributing the volume between the nares.[10]
-
Allow the mouse to recover from anesthesia on a warming pad.
-
Monitor the mice daily for clinical signs of disease, including weight loss, ruffled fur, hunched posture, and labored breathing.[2][5] Euthanize mice that lose more than 20-25% of their initial body weight or exhibit severe clinical signs, in accordance with IACUC guidelines.[4][5]
-
At predetermined endpoints, humanely euthanize the mice and collect tissues (e.g., lungs, brain, serum) for analysis.[5]
Protocol 1: In Vivo Blocking of IL-27 with a Neutralizing Antibody
This protocol describes the use of a monoclonal antibody to neutralize IL-27p28, the key subunit of the IL-27 cytokine.
Materials:
-
InVivoMAb anti-mouse IL-27 p28 (clone: MM27.7B1) or similar functional grade neutralizing antibody.[1][11]
-
Isotype control antibody (e.g., Mouse IgG2a, κ).[1]
-
Sterile, endotoxin-free PBS or recommended dilution buffer.
-
Syringes and needles (e.g., 25-27G).[12]
Procedure:
-
Antibody Preparation: Reconstitute and dilute the anti-IL-27p28 antibody and the isotype control to the desired concentration in sterile PBS. A typical dose for in vivo neutralization in mice ranges from 200 µg to 500 µg per mouse.[13][14]
-
Administration: Administer the antibody via intraperitoneal (IP) or intravenous (IV) injection. IP injection is generally more common and convenient for repeated dosing.[13]
-
Intraperitoneal (IP) Injection: a. Properly restrain the mouse. b. Tilt the mouse's head downward to move the abdominal organs cranially. c. Insert a 25-27G needle into the lower right abdominal quadrant at a 30-45° angle.[3][15] d. Aspirate to ensure no fluid is drawn back, then inject the antibody solution (typically 100-200 µL).[16]
-
-
Dosing Schedule: The dosing schedule should be determined based on the experimental design. Both prophylactic (pre-infection) and therapeutic (post-infection) regimens can be tested.
-
Prophylactic Regimen: Administer the first dose of the antibody 24 hours prior to SARS-CoV-2 infection.
-
Therapeutic Regimen: Administer the first dose 24 hours after SARS-CoV-2 infection.
-
Maintenance Doses: Subsequent doses can be administered every 2-4 days to maintain neutralizing antibody levels.[13]
-
-
Experimental Groups:
-
Group 1: SARS-CoV-2 + Anti-IL-27p28 Antibody
-
Group 2: SARS-CoV-2 + Isotype Control Antibody
-
Group 3: Mock Infection + PBS
-
-
Follow-up: Proceed with SARS-CoV-2 infection as described in section 3.1 and monitor the mice for the duration of the study.
Protocol 2: In Vivo Knockdown of IL-27 using Lentiviral shRNA
This protocol outlines a method for the long-term suppression of IL-27 expression in the lungs using a lentiviral vector delivering a short hairpin RNA (shRNA).
Materials:
-
High-titer lentiviral particles encoding an shRNA targeting mouse IL-27p28.
-
High-titer lentiviral particles encoding a non-targeting (scramble) shRNA as a control.
-
Anesthetic (e.g., isoflurane).
-
Calibrated pipettes and sterile tips.
-
Biosafety Level 2 (BSL-2) or higher facility for handling lentivirus.
Procedure:
-
Lentivirus Preparation: Produce or obtain high-titer (≥1x10⁷ TU/mL) lentiviral stocks for both the IL-27p28 shRNA and the scramble shRNA control.
-
Administration: Deliver the lentiviral particles directly to the lungs, typically via intranasal or oropharyngeal administration.[17]
-
Intranasal Administration: a. Anesthetize the mouse. b. Administer a total volume of 30-50 µL of the lentiviral stock intranasally.
-
-
Timeline: Allow sufficient time for shRNA expression and knockdown of the target protein. This is typically 5-7 days before SARS-CoV-2 infection.
-
Experimental Groups:
-
Group 1: Lentivirus-shIL-27p28 + SARS-CoV-2
-
Group 2: Lentivirus-scramble shRNA + SARS-CoV-2
-
Group 3: Mock Infection + PBS
-
-
Follow-up: After the knockdown period, proceed with SARS-CoV-2 infection as described in section 3.1 and monitor the mice.
Experimental Workflow Diagram
Endpoint Analysis and Data Presentation
A comprehensive evaluation of the effects of IL-27 blockade requires multiple endpoint analyses.
Key Endpoints:
-
Morbidity and Mortality: Daily monitoring of body weight and survival rates.[5]
-
Viral Load: Quantification of viral RNA (qRT-PCR) and infectious virus (TCID50 or plaque assay) in lung homogenates and other tissues.[2][4]
-
Lung Histopathology: Hematoxylin and eosin (H&E) staining of lung sections to assess inflammation, edema, and lung injury.
-
Cytokine and Chemokine Profiling: Measurement of key inflammatory mediators in lung homogenates or serum using ELISA, cytokine arrays, or qRT-PCR.
-
Flow Cytometry: Analysis of immune cell populations in bronchoalveolar lavage fluid (BALF) or lung tissue.
Data Presentation Tables
The following tables provide a structured format for presenting quantitative data from these experiments. Note: The data presented are illustrative examples and should be replaced with actual experimental results.
Table 1: Morbidity and Mortality
| Treatment Group | N | Mean % Weight Loss (Day 7) | Survival Rate (%) (Day 14) |
|---|---|---|---|
| SARS-CoV-2 + Isotype Control | 10 | 22.5 ± 3.1 | 20 |
| SARS-CoV-2 + Anti-IL-27 Ab | 10 | 10.2 ± 2.5 | 80 |
| Mock + PBS | 5 | -0.5 ± 1.0 | 100 |
Table 2: Lung Viral Titer (Day 4 Post-Infection)
| Treatment Group | N | Viral RNA (log10 copies/g) | Infectious Virus (log10 PFU/g) |
|---|---|---|---|
| SARS-CoV-2 + Isotype Control | 5 | 8.2 ± 0.5 | 6.5 ± 0.4 |
| SARS-CoV-2 + Anti-IL-27 Ab | 5 | 6.1 ± 0.7 | 4.2 ± 0.6 |
| Mock + PBS | 5 | Not Detected | Not Detected |
Table 3: Lung Cytokine Levels (Day 4 Post-Infection)
| Treatment Group | N | IL-6 (pg/mL) | TNF-α (pg/mL) | IFN-γ (pg/mL) | IL-10 (pg/mL) |
|---|---|---|---|---|---|
| SARS-CoV-2 + Isotype Control | 5 | 1500 ± 210 | 850 ± 150 | 2500 ± 400 | 350 ± 80 |
| SARS-CoV-2 + Anti-IL-27 Ab | 5 | 750 ± 130 | 400 ± 90 | 1200 ± 250 | 900 ± 120 |
| Mock + PBS | 5 | 50 ± 15 | 30 ± 10 | 80 ± 20 | 150 ± 40 |
Conclusion
The methodologies described provide a robust framework for investigating the in vivo role of IL-27 in the pathogenesis of COVID-19. The K18-hACE2 mouse model offers a relevant platform to study severe disease, and the use of neutralizing antibodies or shRNA-mediated knockdown allows for targeted inhibition of the IL-27 pathway. Careful selection of experimental endpoints and systematic data collection, as outlined, will be crucial for elucidating the therapeutic potential of targeting IL-27 in COVID-19. These studies will contribute to a better understanding of the complex immune response to SARS-CoV-2 and may inform the development of novel immunomodulatory therapies.
References
- 1. InVivoMAb anti-mouse IL-27 p28 | Bio X Cell [bioxcell.com]
- 2. ajtmh.org [ajtmh.org]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. COVID-19 K18-hACE2 Transgenic Mouse Model - IITRI [iitri.org]
- 5. Animal Models of COVID-19: Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. K18-hACE2 mice develop respiratory disease resembling severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Mouse models of COVID-19 recapitulate inflammatory pathways rather than gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The lethal K18-hACE2 knock-in mouse model mimicking the severe pneumonia of COVID-19 is practicable for antiviral development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Bio X Cell InVivoMAb anti-mouse IL-27 p28, Clone: MM27.7B1, Size: 1 mg, | Fisher Scientific [fishersci.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. ichor.bio [ichor.bio]
- 14. medchemexpress.com [medchemexpress.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. research.vt.edu [research.vt.edu]
- 17. S52 Development of protocols for mouse GLP-toxicology studies - ProQuest [proquest.com]
Application Note: Identification of IL-27 Producing Immune Cells in COVID-19 Patients using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-27 (IL-27) is a pleiotropic cytokine belonging to the IL-12 family, exhibiting both pro- and anti-inflammatory properties.[1][2][3][4] In the context of COVID-19, IL-27 has emerged as a significant modulator of the immune response. Studies have reported elevated plasma levels of IL-27 in individuals with COVID-19, suggesting its involvement in the immunopathology of the disease.[1][5][6] IL-27 is primarily produced by antigen-presenting cells (APCs), including monocytes, macrophages, dendritic cells (DCs), and B cells, upon activation by pathogens or Toll-like receptor (TLR) ligands.[2][4][7][8] Its diverse functions include promoting Th1 differentiation, enhancing cytotoxic T lymphocyte (CTL) activity, and also inducing the production of the anti-inflammatory cytokine IL-10.[4][9] Given its dual role, understanding which specific immune cell subsets are the primary sources of IL-27 during SARS-CoV-2 infection is crucial for elucidating disease pathogenesis and identifying potential therapeutic targets. This application note provides a detailed protocol for identifying and quantifying IL-27 producing immune cells from peripheral blood mononuclear cells (PBMCs) of COVID-19 patients using multicolor flow cytometry.
Signaling and Experimental Workflow
The production of IL-27 is initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as viral components, by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) on APCs. This recognition triggers downstream signaling cascades, leading to the activation of transcription factors like NF-κB and IRFs, which in turn drive the expression of the two subunits of IL-27, EBI3 and p28.
The experimental workflow for identifying IL-27 producing cells involves isolating PBMCs, stimulating them to produce cytokines, staining for surface and intracellular markers, and finally, acquiring and analyzing the data using a flow cytometer.
References
- 1. preprints.org [preprints.org]
- 2. Frontiers | IL-27 expression regulation and its effects on adaptive immunity against viruses [frontiersin.org]
- 3. Role of IL-27 in COVID-19: A Thin Line between Protection and Disease Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-27-induced modulation of autoimmunity and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Biology of IL-27 and its Role in the Host Immunity against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-27 enhances the survival of tumor antigen-specific CD8+ T cells and programs them into IL-10-producing, memory precursor-like effector cells - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Using CRISPR-Cas9 to Study IL-27 Function in SARS-CoV-2 Infected Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-27 (IL-27) is a pleiotropic cytokine with both pro- and anti-inflammatory functions that plays a complex role in the immune response to viral infections.[1][2][3] Studies have shown that IL-27 levels are elevated in the plasma of COVID-19 patients, suggesting its involvement in the pathogenesis of SARS-CoV-2.[4][5] IL-27 signals through the JAK-STAT pathway, primarily activating STAT1 and STAT3, to regulate the expression of various downstream genes, including interferon-stimulated genes (ISGs), which are crucial for antiviral responses.[1][6][7][8] However, the precise role of IL-27 in the context of SARS-CoV-2 infection remains ambiguous, with evidence suggesting it may contribute to both protective immunity and immunopathology.[5][9][10]
The CRISPR-Cas9 gene-editing technology offers a powerful tool to precisely dissect the function of host factors, such as IL-27 and its signaling components, in viral infections.[11][12] By knocking out genes encoding for the IL-27 receptor subunits (IL-27Rα and gp130) or key downstream signaling molecules (e.g., STAT1) in relevant cell types, researchers can investigate the specific contribution of the IL-27 signaling axis to SARS-CoV-2 replication, the host inflammatory response, and overall cell fate.
These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to study the function of IL-27 in SARS-CoV-2 infected cells. Detailed protocols for CRISPR-Cas9 knockout in lung epithelial cells and macrophages, SARS-CoV-2 infection, and subsequent analytical assays are provided to facilitate the design and execution of these studies.
Key Signaling Pathways and Experimental Workflow
To understand the role of IL-27 in SARS-CoV-2 infection, it is essential to visualize its signaling pathway and the experimental approach to dissect it.
Caption: IL-27 Signaling Pathway.
The experimental workflow to investigate the role of this pathway in SARS-CoV-2 infection using CRISPR-Cas9 is outlined below.
Caption: Experimental Workflow using CRISPR-Cas9.
Experimental Protocols
Protocol 1: Generation of IL-27 Signaling Knockout Cell Lines using CRISPR-Cas9
This protocol describes the generation of knockout (KO) cell lines for components of the IL-27 signaling pathway, such as IL-27Rα, in A549 (human lung adenocarcinoma) cells or THP-1-derived macrophages. Lentiviral delivery of the CRISPR-Cas9 system is recommended for its high efficiency in these cell types.
Materials:
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
LentiCRISPRv2 plasmid (co-expresses Cas9 and sgRNA)
-
Target cells (A549 or THP-1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin for selection
-
Polybrene
-
Complete cell culture media (DMEM or RPMI-1640 with 10% FBS)
Procedure:
-
sgRNA Design and Cloning:
-
Design 2-3 sgRNAs targeting the gene of interest (e.g., IL27RA) using an online tool (e.g., Benchling, CRISPOR).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into the lentiCRISPRv2 plasmid digested with BsmBI.
-
Verify the correct insertion by Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter and concentrate if necessary.
-
-
Transduction of Target Cells:
-
Plate target cells (A549 or THP-1) at a density of 1 x 10^5 cells/well in a 24-well plate.
-
Add lentiviral supernatant at various dilutions in the presence of 8 µg/mL polybrene.
-
Incubate for 24 hours, then replace with fresh media.
-
-
Selection and Clonal Isolation:
-
48 hours post-transduction, begin selection with puromycin at a pre-determined optimal concentration.
-
After 7-10 days of selection, perform limiting dilution to isolate single-cell clones.
-
Expand individual clones for validation.
-
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from KO clones, PCR amplify the target region, and perform Sanger sequencing to identify indel mutations.
-
Western Blot: Lyse cells and perform Western blotting with an antibody against the target protein (e.g., IL-27Rα) to confirm the absence of protein expression.
-
Protocol 2: SARS-CoV-2 Infection of Wild-Type and Knockout Cells
Biosafety Note: All work with infectious SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.
Materials:
-
Wild-type (WT) and KO cell lines (e.g., A549-IL27RA-KO)
-
SARS-CoV-2 viral stock of known titer (PFU/mL)
-
Infection medium (DMEM or RPMI-1640 with 2% FBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating:
-
Plate WT and KO cells in appropriate culture vessels (e.g., 24-well plates) at a density that will result in 80-90% confluency on the day of infection.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Infection:
-
On the day of infection, remove the culture medium and wash the cells once with PBS.
-
Prepare viral dilutions in infection medium to achieve the desired multiplicity of infection (MOI), for example, an MOI of 0.1.
-
Add the viral inoculum to the cells and incubate for 1-2 hours at 37°C with gentle rocking every 15 minutes to ensure even distribution.
-
-
Post-Infection:
-
Remove the inoculum and wash the cells twice with PBS to remove unbound virus.
-
Add fresh infection medium to the cells.
-
Incubate at 37°C, 5% CO2 for the desired time course (e.g., 24, 48, 72 hours).
-
Protocol 3: Quantification of Viral Titer by Plaque Assay
This protocol is used to determine the concentration of infectious virus particles in the supernatant of infected cells.
Materials:
-
Vero E6 cells
-
Supernatant from infected WT and KO cells
-
Infection medium
-
Overlay medium (e.g., 2% carboxymethylcellulose or 0.6% agarose in 2x MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixation
Procedure:
-
Vero E6 Cell Plating:
-
Plate Vero E6 cells in 6-well plates to form a confluent monolayer on the day of the assay.
-
-
Serial Dilutions:
-
Prepare 10-fold serial dilutions of the collected cell culture supernatants in infection medium.
-
-
Infection:
-
Remove the medium from the Vero E6 cell monolayers and infect with 200 µL of each viral dilution.
-
Incubate for 1 hour at 37°C, rocking every 15 minutes.
-
-
Overlay:
-
Remove the inoculum and add 2 mL of overlay medium to each well.
-
Incubate at 37°C, 5% CO2 until plaques are visible (typically 3-5 days).
-
-
Fixation and Staining:
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 30 minutes.
-
Remove the overlay and formalin, and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Plaque Counting:
-
Count the number of plaques in each well and calculate the viral titer in plaque-forming units per mL (PFU/mL).
-
Protocol 4: Analysis of IL-27 Secretion and STAT1 Signaling
A. IL-27 ELISA
Materials:
-
Human IL-27 ELISA kit
-
Supernatant from infected WT and KO cells
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, add standards and cell culture supernatants to the antibody-coated plate.
-
Incubate, wash, and add the detection antibody.
-
Add the substrate and stop solution.
-
Read the absorbance at 450 nm and calculate the concentration of IL-27 based on the standard curve.
B. Western Blot for Phosphorylated STAT1 (p-STAT1)
Materials:
-
Cell lysates from infected WT and KO cells
-
Primary antibodies: anti-p-STAT1 (Tyr701), anti-total STAT1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and detect the signal using a chemiluminescent substrate.
-
Quantify band intensity using densitometry software and normalize to total STAT1 and β-actin.
Protocol 5: qRT-PCR for Interferon-Stimulated Gene (ISG) Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target ISGs (e.g., IFI27, ISG15, MX1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from infected WT and KO cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.
-
qPCR:
-
Set up qPCR reactions with primers for target ISGs and the housekeeping gene.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control condition (e.g., uninfected cells).
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison between wild-type and knockout cells.
Table 1: Effect of IL-27Rα Knockout on SARS-CoV-2 Replication
| Cell Line | Time Post-Infection (h) | Viral Titer (PFU/mL) | Fold Change vs. WT |
| A549 WT | 24 | 1.2 x 10^5 | - |
| 48 | 3.5 x 10^6 | - | |
| 72 | 1.1 x 10^7 | - | |
| A549 IL-27Rα KO | 24 | 2.5 x 10^5 | 2.1 |
| 48 | 8.9 x 10^6 | 2.5 | |
| 72 | 3.2 x 10^7 | 2.9 |
Table 2: Cytokine Secretion in SARS-CoV-2 Infected Cells
| Cell Line | IL-27 (pg/mL) | IFN-β (pg/mL) | TNF-α (pg/mL) |
| A549 WT (Uninfected) | < 15.6 | < 10 | 25.3 |
| A549 WT (Infected) | 254.7 | 150.2 | 489.1 |
| A549 IL-27Rα KO (Uninfected) | < 15.6 | < 10 | 28.1 |
| A549 IL-27Rα KO (Infected) | 261.3 | 145.8 | 502.4 |
Table 3: Analysis of STAT1 Activation and ISG Expression at 24h Post-Infection
| Cell Line | p-STAT1/Total STAT1 Ratio | IFI27 mRNA Fold Change | MX1 mRNA Fold Change |
| A549 WT | 3.8 | 15.2 | 25.6 |
| A549 IL-27Rα KO | 1.2 | 5.4 | 8.9 |
Conclusion
The combination of CRISPR-Cas9 technology with virological and immunological assays provides a robust framework for elucidating the functional role of IL-27 in the context of SARS-CoV-2 infection. By systematically knocking out components of the IL-27 signaling pathway, researchers can determine its impact on viral replication, the host immune response, and the induction of antiviral gene programs. The detailed protocols and structured data presentation outlined in these application notes are intended to guide researchers in conducting these complex experiments and contribute to a deeper understanding of COVID-19 pathogenesis, potentially identifying new therapeutic targets.
References
- 1. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elkbiotech.com [elkbiotech.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. Viral Titration of SARS-COV-2 by Plaque Assay (Semi-Solid Agarose) [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. altogen.com [altogen.com]
- 7. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Newly Engineered A549 Cell Line Expressing ACE2 and TMPRSS2 Is Highly Permissive to SARS-CoV-2, Including the Delta and Omicron Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. raybiotech.com [raybiotech.com]
- 12. Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery | Springer Nature Experiments [experiments.springernature.com]
Standard Operating Procedure for Interleukin-27 Immunohistochemistry in Lung Tissue
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Interleukin-27 (IL-27) is a pleiotropic cytokine belonging to the IL-12 family, composed of the EBI3 (Epstein-Barr virus-induced gene 3) and p28 subunits.[1][2] It signals through a receptor complex consisting of IL-27Rα (also known as WSX-1 or TCCR) and gp130.[1][3] IL-27 is predominantly produced by activated antigen-presenting cells, such as macrophages and dendritic cells.[3] In the context of lung tissue, IL-27 has demonstrated both pro- and anti-inflammatory roles and is implicated in various pathologies including acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), pulmonary tuberculosis (PTB), and lung cancer.[3][4][5]
Immunohistochemistry (IHC) is a valuable technique for visualizing the in-situ expression and localization of IL-27 within the complex microenvironment of the lung. This allows for the identification of specific cell types expressing IL-27 and provides spatial context to its role in disease pathogenesis. This document provides a detailed protocol for performing IL-27 IHC on formalin-fixed, paraffin-embedded (FFPE) lung tissue sections.
IL-27 Signaling Pathway
IL-27 binding to its receptor complex (IL-27Rα and gp130) activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.[6] Specifically, this can lead to the phosphorylation and activation of STAT1 and STAT3, which then translocate to the nucleus to regulate the transcription of target genes.[2] In bronchial epithelial cells, IL-27 has been shown to induce the expression of the chemokine CXCL10 through the activation of the PI3K-Akt signaling pathway.[5] The functional consequences of IL-27 signaling in the lung are diverse, including the promotion of T-helper 1 (Th1) responses and the suppression of Th2 and Th17 differentiation.[1][2]
Caption: A diagram illustrating the IL-27 signaling cascade.
Experimental Workflow for IL-27 Immunohistochemistry
The following diagram outlines the major steps for the immunohistochemical staining of IL-27 in lung tissue.
Caption: A flowchart of the IL-27 IHC staining process.
Experimental Protocol
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) lung tissue.
Materials and Reagents
-
FFPE lung tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 1-5% Normal Goat Serum or Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS)
-
Primary Antibody: Rabbit or mouse anti-human IL-27 polyclonal or monoclonal antibody. The optimal dilution should be determined by titration.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit or goat anti-mouse IgG, corresponding to the primary antibody host.
-
Detection System: HRP-polymer based detection system
-
Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Counterstain: Hematoxylin
-
Mounting Medium: Permanent mounting medium
-
PBS (pH 7.4)
-
Coplin jars
-
Humidified chamber
-
Pressure cooker or water bath for heat-induced epitope retrieval (HIER)
Procedure
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
This step is crucial for unmasking epitopes concealed by formalin fixation.[8] Heat-Induced Epitope Retrieval (HIER) is commonly used.[8][9]
-
Pre-heat the antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0) in a pressure cooker or water bath to 95-100°C.[10]
-
Immerse the slides in the pre-heated buffer and place the lid on. For a pressure cooker, bring to full pressure and then cool.[9] For a water bath, incubate for 20-30 minutes.
-
Allow the slides to cool in the buffer at room temperature for at least 20 minutes.
-
Rinse slides in distilled water and then in PBS.
-
-
Peroxidase Blocking:
-
To quench endogenous peroxidase activity, incubate the sections with 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature.[9]
-
Rinse slides two times in PBS for 5 minutes each.
-
-
Blocking:
-
To prevent non-specific antibody binding, incubate the sections with a protein blocking solution (e.g., 1-5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.[10]
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer from the slides without rinsing.
-
Apply the diluted anti-IL-27 primary antibody to the tissue sections.
-
Incubate overnight at 4°C in a humidified chamber.[8] Shorter incubations of 1-2 hours at room temperature may also be feasible but should be optimized.
-
-
Secondary Antibody and Detection:
-
Rinse slides three times in PBS for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody or HRP-polymer detection reagent according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides three times in PBS for 5 minutes each.
-
-
Chromogen Application:
-
Counterstaining:
-
Immerse the slides in hematoxylin for 30 seconds to 2 minutes to stain the cell nuclei.
-
"Blue" the sections by rinsing in running tap water.
-
Differentiate with 0.5% acid alcohol if necessary, followed by another rinse in tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%).
-
Clear in two changes of xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Controls
-
Positive Control: A tissue known to express IL-27 (e.g., tonsil tissue or a previously validated positive lung cancer specimen) should be included to confirm the validity of the staining procedure.
-
Negative Control: A section incubated with an isotype control antibody at the same concentration as the primary antibody, or with the primary antibody diluent alone, should be included to assess non-specific staining.
-
Internal Control: Non-neoplastic lung tissue on the same slide can serve as an internal control. For example, alveolar macrophages may show positive staining.
Data Presentation
Quantitative analysis of IL-27 expression via IHC can be performed by scoring the staining intensity and the percentage of positive cells. However, for a broader understanding of IL-27 levels in different lung conditions, data from other quantitative methods like ELISA are often reported.
Table 1: IL-27 Protein Levels in Various Lung Conditions (Data from ELISA)
| Condition | Sample Type | IL-27 Concentration (pg/mL) | Control/Comparison Group (pg/mL) | Reference |
| Acute Lung Injury/ARDS | BAL Fluid | Significantly higher than controls | Healthy Controls | [3][11] |
| Acute Lung Injury/ARDS | Serum | Significantly higher than controls | Healthy Controls | [3][11] |
| COPD | Sputum | Significantly higher than controls | Healthy Controls | [5] |
| Pulmonary Tuberculosis | Sputum | Significantly higher than controls | Healthy Controls | [5] |
| Lung Cancer (NSCLC) | Serum | Significantly higher than controls | Healthy Controls | [6] |
| Lung Cancer (NSCLC-Sc) | Serum | Higher than NSCLC-Ad | Healthy Controls & NSCLC-Ad | [6] |
Note: This table summarizes findings from studies using ELISA to quantify IL-27 levels and is intended to provide context for expected expression changes. IHC provides cellular localization which complements these quantitative measures.
References
- 1. academic.oup.com [academic.oup.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. IL-27 is Elevated in Acute Lung Injury and Mediates Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of and the association between interleukin-27 and chemotherapeutic drug sensitivity in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-27 Is Elevated in Patients With COPD and Patients With Pulmonary TB and Induces Human Bronchial Epithelial Cells to Produce CXCL10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum Interleukin-27 Level in Different Clinical Stages of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry - uPAR in mouse lung tissue [protocols.io]
- 8. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 9. STANDARD OPERATING PROCEDURE (SOP) FOR IMMUNOHISTOCHEMICAL TESTING OF TISSUE SECTIONS | Research SOP [researchsop.com]
- 10. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. IL-27 is elevated in acute lung injury and mediates inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Single-Cell RNA Sequencing for IL-27 Expression Analysis in SARS-CoV-2 Response
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing single-cell RNA sequencing (scRNA-seq) for the detailed analysis of Interleukin-27 (IL-27) expression in response to SARS-CoV-2 infection. This document outlines the significance of IL-27 in the context of COVID-19, presents detailed experimental and bioinformatics protocols, and includes quantitative data on IL-27 subunit expression in immune cells.
Introduction to IL-27 and its Role in COVID-19
Interleukin-27 (IL-27) is a pleiotropic cytokine belonging to the IL-12 family, composed of two subunits: Epstein-Barr virus-induced gene 3 (EBI3) and IL-27p28.[1] It is primarily produced by antigen-presenting cells such as monocytes and macrophages.[1] IL-27 plays a dual role in the immune response, exhibiting both pro- and anti-inflammatory functions.[2][3] In the context of viral infections, IL-27 has been shown to be a critical regulator of the immune response, and studies have indicated that its expression is elevated in the plasma of COVID-19 patients.[2][3] Understanding the cellular sources and expression dynamics of IL-27 at the single-cell level is crucial for elucidating its precise role in COVID-19 pathogenesis and for the development of targeted therapeutics.
Quantitative Analysis of IL-27 Subunit Expression in COVID-19
A study by Valdés-López and Urcuqui-Inchima in 2023 provided quantitative data on the mRNA expression of the IL-27 subunits, IL27p28 and EBI3, in peripheral blood mononuclear cells (PBMCs) and monocytes from COVID-19 patients with varying disease severity.[4] The analysis of mRNA datasets from healthy individuals and patients with moderate, severe, or critical COVID-19 revealed a correlation between the expression of IL-27 subunits and disease severity.[3][4]
Table 1: mRNA Expression of IL27p28 in PBMCs and Monocytes of COVID-19 Patients [4]
| Patient Group | Mean mRNA Expression (Normalized Counts) in PBMCs | Mean mRNA Expression (Normalized Counts) in Monocytes |
| Healthy Controls | Baseline | Baseline |
| Moderate COVID-19 | Increased | Significantly Increased |
| Severe COVID-19 | Significantly Increased | Markedly Increased |
| Critical COVID-19 | Markedly Increased | Highest Expression |
Table 2: mRNA Expression of EBI3 in PBMCs and Monocytes of COVID-19 Patients [4]
| Patient Group | Mean mRNA Expression (Normalized Counts) in PBMCs | Mean mRNA Expression (Normalized Counts) in Monocytes |
| Healthy Controls | Baseline | Baseline |
| Moderate COVID-19 | Increased | Significantly Increased |
| Severe COVID-19 | Significantly Increased | Markedly Increased |
| Critical COVID-19 | Markedly Increased | Highest Expression |
Experimental and Bioinformatics Workflow
The following diagram outlines the major steps involved in the analysis of IL-27 expression in response to SARS-CoV-2 using scRNA-seq.
Detailed Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs) from COVID-19 Patients
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA or Heparin)
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-buffered saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
Centrifuge with swinging-bucket rotor
-
Sterile serological pipettes and conical tubes (15 mL and 50 mL)
-
Automated cell counter or hemocytometer and microscope
-
Trypan blue solution
Procedure:
-
Blood Collection: Collect peripheral blood from COVID-19 patients and healthy donors in appropriate anticoagulant-containing tubes. All handling of samples from COVID-19 patients should be performed in a Biosafety Level 2+ (BSL-2+) or BSL-3 facility.
-
Dilution: Dilute the blood sample 1:1 with sterile PBS in a 50 mL conical tube.
-
Density Gradient Centrifugation:
-
Carefully layer 15 mL of Ficoll-Paque into a new 50 mL conical tube.
-
Slowly overlay the diluted blood sample onto the Ficoll-Paque layer, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
-
PBMC Layer Collection: After centrifugation, carefully aspirate the upper plasma layer. Collect the distinct buffy coat layer containing PBMCs at the plasma-Ficoll interface using a sterile pipette.
-
Washing:
-
Transfer the collected PBMCs to a new 50 mL conical tube.
-
Add sterile PBS to bring the volume to 50 mL and mix gently.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and repeat the wash step one more time.
-
-
Cell Counting and Viability:
-
Resuspend the cell pellet in a known volume of PBS with 2% FBS.
-
Take an aliquot of the cell suspension and mix with trypan blue.
-
Count the cells and assess viability using an automated cell counter or a hemocytometer. A viability of >90% is recommended for scRNA-seq.
-
-
Final Resuspension: Resuspend the cells at the desired concentration (e.g., 1 x 10^6 cells/mL) in an appropriate buffer for single-cell partitioning.
Protocol 2: Single-Cell RNA Library Preparation (using 10x Genomics Chromium)
This protocol provides a general overview. For detailed instructions, refer to the specific 10x Genomics user guide for the kit being used (e.g., Chromium Next GEM Single Cell 5' Kit).
Procedure:
-
GEM Generation:
-
Prepare the single-cell suspension, master mix containing reverse transcriptase and other reagents, and partitioning oil according to the manufacturer's protocol.
-
Load the single-cell suspension, master mix, and barcoded gel beads onto a Chromium Chip.
-
Run the chip on the Chromium Controller to generate Gel Beads-in-emulsion (GEMs), where individual cells are partitioned with gel beads.
-
-
Reverse Transcription: Inside each GEM, the cell is lysed, and the poly-adenylated mRNA is captured by the oligonucleotides on the gel bead. Reverse transcription is then performed to generate barcoded cDNA.
-
cDNA Amplification: After breaking the emulsion, the barcoded cDNA is pooled and amplified via PCR.
-
Library Construction: The amplified cDNA is fragmented, and sequencing adapters are ligated to generate the final scRNA-seq library.
-
Quality Control: Assess the quality and quantity of the final library using a Bioanalyzer or similar instrument.
Bioinformatics Analysis Protocol
Protocol 3: scRNA-seq Data Analysis Pipeline
Software/Packages:
-
Cell Ranger (10x Genomics)
-
Seurat (R package) or Scanpy (Python package)
-
Human reference genome (e.g., GRCh38)
-
SARS-CoV-2 reference genome
Procedure:
-
Demultiplexing and Alignment:
-
Use Cell Ranger's mkfastq function to demultiplex the raw sequencing data.
-
Use Cell Ranger's count function to align reads to a combined human and SARS-CoV-2 reference genome. This will generate a feature-barcode matrix.
-
-
Quality Control and Filtering:
-
In Seurat or Scanpy, filter out low-quality cells based on metrics such as the number of unique molecular identifiers (UMIs), number of detected genes, and the percentage of mitochondrial reads.
-
-
Data Normalization: Normalize the gene expression data to account for differences in sequencing depth between cells.
-
Feature Selection and Dimensionality Reduction:
-
Identify highly variable genes.
-
Perform principal component analysis (PCA) for dimensionality reduction.
-
-
Cell Clustering:
-
Use graph-based clustering algorithms (e.g., Louvain algorithm) to group cells with similar expression profiles.
-
Visualize the clusters using UMAP or t-SNE.
-
-
Cell Type Annotation: Identify the biological identity of each cell cluster by examining the expression of known marker genes for different immune cell types (e.g., CD14 for monocytes, CD3D for T cells).
-
Differential Gene Expression Analysis:
-
Perform differential expression analysis to identify genes that are significantly upregulated or downregulated in specific cell types between COVID-19 patients (e.g., severe vs. mild) and healthy controls.
-
Specifically, analyze the expression of IL27p28 and EBI3 across different cell clusters and conditions.
-
-
Viral Transcript Analysis: Analyze the abundance and distribution of SARS-CoV-2 transcripts across different cell types to identify infected cells.
-
Cell-Cell Communication Analysis: Use tools like CellChatDB or NicheNet to infer potential ligand-receptor interactions between different cell types based on their gene expression profiles, which can provide insights into how IL-27 producing cells might be communicating with other immune cells.
IL-27 Signaling Pathway
The following diagram illustrates the canonical IL-27 signaling pathway.
Upon binding to its receptor complex (IL-27Rα and gp130), IL-27 activates the Janus kinase (JAK) family members JAK1, JAK2, and TYK2. These kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT3. Phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of target genes involved in both pro- and anti-inflammatory responses.
Conclusion
Single-cell RNA sequencing provides an unparalleled level of detail for investigating the complex immune responses to SARS-CoV-2. By applying the protocols and analysis workflows outlined in these application notes, researchers can effectively identify the specific cell populations responsible for IL-27 production, quantify its expression in relation to disease severity, and explore the downstream effects of IL-27 signaling. This knowledge is instrumental for advancing our understanding of COVID-19 immunopathology and for the development of novel therapeutic strategies targeting the IL-27 pathway.
References
- 1. The differential immune responses to COVID-19 in peripheral and lung revealed by single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different immune responses identified in patients with COVID-19 | EMBL [embl.org]
- 4. Antiviral response and immunopathogenesis of interleukin 27 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in IL-27 Western Blot from SARS-CoV-2 Infected Samples
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering low or no signal for Interleukin-27 (IL-27) in western blot experiments using samples from SARS-CoV-2 infected cells or tissues.
Troubleshooting Guides in Q&A Format
Q1: I am not detecting any IL-27 signal in my western blot from SARS-CoV-2 infected samples. What are the most common initial steps to troubleshoot this issue?
A1: When no signal is detected, it's crucial to systematically evaluate each step of your western blot protocol. Start with the most straightforward checks:
-
Confirm Protein Expression: First, ensure that your samples are expected to express IL-27. While IL-27 is often elevated during SARS-CoV-2 infection, its expression can vary depending on the cell type, stage of infection, and disease severity.[1][2][3] It's recommended to include a positive control, such as a recombinant IL-27 protein or a lysate from cells known to express high levels of IL-27, to validate your experimental setup.[4][5]
-
Verify Antibody Functionality: The primary antibody is a critical component. Confirm that your anti-IL-27 antibody is validated for western blotting and stored correctly.[6] An antibody that has lost activity due to improper storage or repeated freeze-thaw cycles will fail to detect the target protein. You can test the antibody's activity using a dot blot with recombinant IL-27 protein.[5]
-
Check Protein Transfer: Inefficient transfer of proteins from the gel to the membrane is a common cause of weak or no signal.[7] You can assess transfer efficiency by staining the membrane with Ponceau S after transfer. This reversible stain allows you to visualize the total protein transferred and ensure it is even across the membrane.[7]
Q2: My IL-27 signal is very weak. How can I optimize my protocol to enhance the signal?
A2: A weak signal indicates that the basic protocol is working but requires optimization for better sensitivity. Consider the following adjustments:
-
Increase Protein Loading: The abundance of IL-27 in your lysate might be low.[7] Try increasing the amount of protein loaded per well. A typical starting point is 20-30 µg of total protein, but for low-abundance proteins, you may need to load up to 100 µg.[4]
-
Optimize Antibody Concentrations: The concentrations of both the primary and secondary antibodies are critical for signal strength.[8][9] If the concentration is too low, the signal will be weak. It is advisable to perform an antibody titration to determine the optimal concentration for your specific experimental conditions.[10][11] Most antibody datasheets provide a recommended starting dilution, which can be a good starting point for your optimization.[9]
-
Adjust Blocking Conditions: While blocking is essential to prevent non-specific binding, over-blocking can mask the epitope and lead to a weak signal.[7][12] Try reducing the concentration of your blocking agent (e.g., from 5% to 3% non-fat dry milk or BSA) or decreasing the blocking time.[12][13] Some antibodies perform better with BSA-based blocking buffers, especially phospho-specific antibodies, as milk contains phosphoproteins that can interfere with detection.[11][13]
-
Enhance Detection: Ensure your detection reagent is fresh and has not expired. For low-abundance proteins, using a more sensitive enhanced chemiluminescence (ECL) substrate can significantly boost the signal.[6] Also, increasing the exposure time during imaging can help visualize faint bands, but be mindful of also increasing the background noise.[14]
Q3: I am working with lysates from SARS-CoV-2 infected cells. Are there any specific considerations for sample preparation?
A3: Yes, working with virally infected samples requires special attention during sample preparation to ensure protein integrity and successful western blotting.
-
Use Protease Inhibitors: SARS-CoV-2, like other viruses, can induce cellular stress and the release of proteases that can degrade your target protein.[15] It is crucial to use a broad-spectrum protease inhibitor cocktail in your lysis buffer to protect IL-27 from degradation.[7][16][17]
-
Efficient Cell Lysis: Ensure your lysis buffer is appropriate for extracting IL-27. RIPA buffer is a common choice for whole-cell lysates.[15] The efficiency of lysis can be improved by proper homogenization or sonication of the samples.[16]
-
Virus Inactivation: For safety, ensure your sample preparation protocol effectively inactivates the SARS-CoV-2 virus. This can be achieved by adding detergents like SDS (present in Laemmli buffer) and boiling the samples before loading them onto the gel.[18]
Frequently Asked Questions (FAQs)
Q: What is the expected molecular weight of IL-27 in a western blot?
A: IL-27 is a heterodimeric cytokine composed of two subunits: IL-27p28 and Epstein-Barr virus-induced gene 3 (EBI3).[3] Therefore, depending on the antibody used, you may detect one or both subunits. The p28 subunit has a molecular weight of approximately 28-30 kDa, while the EBI3 subunit is around 34 kDa.
Q: Can I reuse my diluted primary antibody?
A: It is generally not recommended to reuse diluted antibodies. The antibody is less stable after dilution, and the dilution buffer can be prone to microbial contamination, both of which can lead to reduced performance and inconsistent results.[4] For optimal results, always use freshly diluted antibodies.[4]
Q: My background is too high, making it difficult to see my weak IL-27 band. What can I do?
A: High background can be caused by several factors. Here are some troubleshooting steps:
-
Increase Washing Steps: Increase the number and duration of washes after primary and secondary antibody incubations to remove non-specifically bound antibodies.[11] Adding a detergent like Tween-20 to your wash buffer can also help.[13]
-
Optimize Blocking: Ensure your blocking is sufficient. You can try increasing the blocking time or the concentration of the blocking agent.[13] Sometimes, switching to a different blocking agent (e.g., from milk to BSA) can reduce background.[13]
-
Check Antibody Concentrations: Excessively high concentrations of primary or secondary antibodies can lead to high background.[19] Try further diluting your antibodies.
Q: Should I use a PVDF or nitrocellulose membrane for IL-27 detection?
A: Both PVDF and nitrocellulose membranes are commonly used for western blotting. PVDF membranes are generally more durable and have a higher protein binding capacity, which can be advantageous for low-abundance proteins like cytokines. Nitrocellulose is a good alternative and may result in lower background.[11] For smaller proteins, a membrane with a smaller pore size (0.2 µm) is recommended to prevent the protein from passing through during transfer.[7]
Quantitative Data Summary
Studies have shown that IL-27 levels are often elevated in patients with COVID-19, and this can correlate with disease severity.[1][2] Below is a summary of findings on IL-27 expression in the context of SARS-CoV-2 infection.
| Biomarker | Sample Type | Condition | Expression Level Change | Reference |
| IL-27 (plasma) | Plasma | Acute COVID-19 vs. Healthy Donors | Statistically significant increase | [2][20] |
| IL-27p28 (mRNA) | Monocytes | Severe COVID-19 vs. Healthy | Increased | [1] |
| EBI3 (mRNA) | Monocytes | Severe COVID-19 vs. Healthy | Increased | [1] |
| IL-27 (plasma) | Plasma | Non-survivors vs. Healthy Donors | Statistically significant increase | [20] |
| IL-27 (plasma) | Plasma | Survivors vs. Healthy Donors | Statistically significant increase | [20] |
Detailed Experimental Protocol: IL-27 Western Blot
This protocol provides a general framework. Optimization of specific steps may be required for your particular samples and antibodies.
-
Sample Preparation (from cell culture):
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer containing a protease inhibitor cocktail (1 mL per 10^7 cells).
-
Scrape the cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant (lysate) to a fresh tube and determine the protein concentration using a BCA or Bradford assay.[16]
-
-
SDS-PAGE:
-
Mix 20-50 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples and a molecular weight marker onto a 12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.[5]
-
Perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions.
-
After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with wash buffer.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-IL-27 antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Follow the manufacturer's recommended dilution as a starting point).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
Caption: IL-27 Signaling Pathway.
Caption: IL-27 Western Blot Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. sinobiological.com [sinobiological.com]
- 6. What Are the Potential Causes for the Failure to Detect Viral NP Protein by Western Blotting? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Western blot blocking: Best practices | Abcam [abcam.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Sample preparation for western blot | Abcam [abcam.com]
- 17. biocompare.com [biocompare.com]
- 18. Automated Western immunoblotting detection of anti-SARS-CoV-2 serum antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promegaconnections.com [promegaconnections.com]
- 20. Role of IL-27 in COVID-19: A Thin Line between Protection and Disease Promotion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IL-27 Neutralization Assays in COVID-19 Research
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for optimizing Interleukin-27 (IL-27) neutralization assays, particularly within the context of COVID-19 research.
Frequently Asked Questions (FAQs)
Q1: What is IL-27 and why is it relevant in COVID-19 research?
A1: Interleukin-27 (IL-27) is a heterodimeric cytokine composed of two subunits, IL-27p28 and Epstein-Barr virus-induced gene 3 (EBI3).[1][2] It is a member of the IL-12 family and is primarily produced by activated antigen-presenting cells like macrophages and dendritic cells.[3][4] In the context of COVID-19, plasma levels of IL-27 have been found to be significantly elevated in patients, and it plays a dual role.[5] It can contribute to the antiviral immune response but is also implicated in the excessive inflammation or "cytokine storm" associated with severe disease.[5][6][7] Therefore, neutralizing IL-27 activity is a potential therapeutic strategy being explored.
Q2: How does IL-27 signal, and how can this be used for a neutralization assay?
A2: IL-27 signals through a receptor complex consisting of IL-27Rα (also known as WSX-1) and gp130.[1][2] This binding activates the JAK-STAT signaling pathway, leading to the phosphorylation of STAT1 and STAT3 transcription factors.[6][8] The phosphorylation of STAT1 (at tyrosine 701) is a robust and measurable downstream event.[9][10] A cell-based neutralization assay can be designed by measuring the ability of a neutralizing antibody or compound to inhibit IL-27-induced STAT1 phosphorylation in a responsive cell line.[11]
Q3: What are suitable cell lines for an IL-27 neutralization assay?
A3: Cell lines that express both subunits of the IL-27 receptor (IL-27Rα and gp130) and show a measurable response to IL-27 are required. Several human leukemic cell lines, such as OCI-AML5, TF-1, and UT-7, have been shown to respond to IL-27 with STAT1 and STAT3 phosphorylation.[3][12] Reporter cell lines engineered to express the IL-27 receptor and a downstream reporter gene (like luciferase) are also a viable option.[13]
Q4: What is the principle of an IL-27 neutralization assay?
A4: The principle is to quantify the ability of a test substance (e.g., a monoclonal antibody) to block the biological activity of IL-27. In a typical setup, a constant, predetermined concentration of IL-27 is pre-incubated with serial dilutions of the test substance. This mixture is then added to IL-27-responsive cells. After a short incubation, the cells are lysed, and the level of phosphorylated STAT1 (pSTAT1) is measured. A decrease in pSTAT1 levels compared to the IL-27-only control indicates neutralization.[14][15]
Q5: How is the neutralizing activity quantified?
A5: The neutralizing activity is typically quantified as the concentration of the antibody or compound that results in a 50% reduction in the IL-27-induced signal (e.g., pSTAT1 levels). This value is referred to as the Neutralization Dose 50% (ND50) or Inhibitory Concentration 50% (IC50).[11][16]
IL-27 Signaling and Neutralization Workflow
The following diagrams illustrate the IL-27 signaling pathway and a typical workflow for a cell-based neutralization assay.
Caption: IL-27 binds its receptor, activating JAKs, which phosphorylate STAT1 and STAT3.
References
- 1. Frontiers | An updated advancement of bifunctional IL-27 in inflammatory autoimmune diseases [frontiersin.org]
- 2. Harnessing IL-27: challenges and potential in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-27 Promotes Proliferation of Human Leukemic Cell Lines Through the MAPK/ERK Signaling Pathway and Suppresses Sensitivity to Chemotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutralizing Antibody Responses in COVID-19 Convalescent Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-27 induces Th17 differentiation in the absence of STAT1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-27 Induces a STAT1/3- and NF-κB-dependent Proinflammatory Cytokine Profile in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. IL-27 induces IFN/STAT1-dependent genes and enhances function of TIGIT+ HIVGag-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis of activation and antagonism of receptor signaling mediated by interleukin-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IL-27 Promotes Proliferation of Human Leukemic Cell Lines Through the MAPK/ERK Signaling Pathway and Suppresses Sensitivity to Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accegen.com [accegen.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. rockland.com [rockland.com]
- 16. IL-27 p28 Monoclonal Antibody (MM27-7B1), Functional Grade (16-7285-85) [thermofisher.com]
Improving the sensitivity of IL-27 detection in clinical samples from COVID-19 patients
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Interleukin-27 (IL-27) in clinical samples, particularly from COVID-19 patients.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental workflow for IL-27 detection.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Low IL-27 Concentration in Sample: IL-27 levels can be inherently low, even in pathological states. | • Switch to a high-sensitivity assay platform: Consider using Single Molecule Array (Simoa) or a validated ultrasensitive ELISA kit, as these can detect proteins at the fg/mL level.[1][2][3]• Concentrate the sample: Use appropriate sample concentration methods, ensuring they don't affect protein integrity.• Check sample integrity: Ensure samples were properly collected, processed, and stored to prevent cytokine degradation.[4][5] |
| Suboptimal Assay Protocol: Incorrect incubation times, temperatures, or reagent concentrations. | • Review the manufacturer's protocol: Double-check every step, especially antibody and reagent dilutions.[6]• Optimize incubation times: For sandwich ELISAs, consider extending the sample or detection antibody incubation times (e.g., overnight at 4°C) to increase signal. | |
| Inactive Reagents: Improper storage or handling of antibodies, standards, or enzymes. | • Use fresh reagents: Aliquot reagents upon receipt to avoid multiple freeze-thaw cycles.• Verify enzyme activity: Ensure the HRP-conjugate and substrate are active. | |
| High Background | Non-specific Antibody Binding: Primary or secondary antibodies are cross-reacting with other proteins in the sample matrix. | • Increase the number of wash steps: Perform additional washes after incubation with detection antibodies.• Optimize blocking: Increase the blocking time or try a different blocking buffer (e.g., with 1% BSA).• Check for heterophile antibody interference: COVID-19 samples may contain interfering antibodies. Use a commercial heterophile antibody blocking reagent.[7] |
| Insufficient Washing: Residual reagents remaining in the wells. | • Ensure thorough washing: Make sure all wells are completely filled and aspirated during each wash step. Check for clogged washer heads on automated systems. | |
| High Inter-assay or Intra-assay Variability | Inconsistent Pipetting Technique: Variation in sample, standard, or reagent volumes. | • Use calibrated pipettes: Regularly check pipette calibration.• Use reverse pipetting for viscous samples. • Ensure consistent timing for reagent addition , especially the substrate. |
| Pre-analytical Sample Variability: Inconsistencies in sample collection and processing.[4][5] | • Standardize sample handling: Use the same type of collection tube (e.g., EDTA plasma) for all samples.[4][8]• Minimize processing delays: Centrifuge blood samples as soon as possible after collection to separate plasma/serum.[5][8]• Avoid repeated freeze-thaw cycles: Aliquot samples after initial processing and before freezing at -80°C.[9] | |
| Plate Position Effects: Temperature gradients across the microplate during incubation. | • Ensure uniform temperature: Use a plate incubator and allow plates to come to room temperature before adding reagents.• Use a plate sealer to prevent evaporation from edge wells. |
Frequently Asked Questions (FAQs)
Q1: What is the expected concentration range for IL-27 in clinical samples from COVID-19 patients?
A1: IL-27 levels are generally elevated in the plasma of COVID-19 patients compared to healthy individuals.[10][11] However, the exact concentration can vary significantly. Some studies report that lower IL-27 levels may be associated with severe disease and a higher risk of a poor prognosis, while others have not found a significant correlation with mortality.[10][12][13] Given this variability and the often low concentrations, a highly sensitive assay is crucial for accurate quantification.
Q2: Which sample type is best for IL-27 detection: serum or plasma?
A2: Both serum and plasma are suitable for IL-27 detection with most commercial ELISA and Simoa kits.[2][14][15] However, for cytokine studies, plasma collected in EDTA tubes is often preferred as the coagulation process in serum collection can sometimes lead to the release of cytokines from platelets and other cells, potentially altering the in vivo concentrations.[8] Consistency in sample type across a study is critical for reliable data.[4][5]
Q3: My IL-27 measurements are below the detection limit of my standard ELISA. What are my options?
A3: If your IL-27 levels are too low for a standard ELISA, consider the following:
-
Transition to an ultrasensitive platform: Single Molecule Array (Simoa) technology is up to 1000 times more sensitive than traditional ELISAs and can detect cytokines in the femtogram/mL range.[1][2][16]
-
Use a high-sensitivity ELISA kit: Several manufacturers offer ELISA kits with enhanced sensitivity. Carefully compare the Limit of Detection (LOD) and assay range of different kits.
-
Sample concentration: If a more sensitive platform is not available, you can try to concentrate your samples using methods like ultrafiltration. However, this must be validated to ensure you are not losing the target protein or concentrating inhibitors.
Q4: How do pre-analytical factors affect IL-27 stability and detection?
A4: Pre-analytical variables can significantly impact cytokine measurements.[17] Key factors include:
-
Blood Collection Tube: Different anticoagulants (EDTA, heparin, citrate) can yield different absolute cytokine levels.[4][8]
-
Time to Centrifugation: Delays in separating plasma or serum from blood cells can lead to a decline in the levels of some cytokines. It is recommended to centrifuge tubes as quickly as possible after collection.[5][8]
-
Storage Conditions: Samples should be stored at -80°C for long-term stability. Repeated freeze-thaw cycles should be avoided as they can degrade proteins.[9][18]
Q5: Can other molecules in the sample interfere with IL-27 detection?
A5: Yes, interference is a known issue in immunoassays.[6] Potential interferents in clinical samples include:
-
Soluble Receptors: Soluble forms of the IL-27 receptor (sIL-27Rα) or gp130 could potentially bind to IL-27 and mask the epitope recognized by the assay antibodies.[18]
-
Heterophile Antibodies and Rheumatoid Factor: These are endogenous antibodies that can bind to the assay antibodies, causing false positive or negative results.[7] This can be a particular concern in samples from patients with systemic inflammation, such as in severe COVID-19. Using assay diluents or specific blockers designed to minimize this interference is recommended.
Quantitative Data Presentation
Table 1: Comparison of Commercial IL-27 ELISA Kits
| Manufacturer | Kit Name | Assay Range | Sensitivity (LOD) | Sample Type(s) | Reference |
| R&D Systems | Human IL-27 DuoSet ELISA | 156 - 10,000 pg/mL | Not specified | Cell Culture Supernates, Serum, Plasma | |
| Abcam | Human IL-27 ELISA Kit (p28) | 125 - 8,000 pg/mL | 61.02 pg/mL | Serum, Plasma, Cell Culture Media | [14] |
| Invitrogen | Human IL-27 ELISA Kit | 62.5 - 4,000 pg/mL | 9.5 pg/mL | Serum, Plasma, Supernatant | [15] |
| ELK Biotechnology | Human IL-27 ELISA Kit | 15.63 - 1,000 pg/mL | 6.3 pg/mL | Serum, Plasma, Tissue Homogenates | [9] |
| Elabscience | Human IL-27 ELISA Kit | 31.25 - 2,000 pg/mL | 18.75 pg/mL | Serum, Plasma, Other Biological Fluids | [19] |
Note: Sensitivity and assay ranges are provided by the manufacturers and may vary between lots. Researchers should perform their own validation.
Table 2: High-Sensitivity Platform Overview
| Platform | Technology | Typical Sensitivity | Key Advantage | Reference |
| Simoa® | Single Molecule Array | fg/mL range | Ultra-low detection limits, enabling quantification of previously undetectable proteins. | [1][2][3] |
Experimental Protocols
High-Sensitivity Sandwich ELISA Protocol (Generalized)
This protocol is a generalized workflow based on common commercial kits. Always refer to the manufacturer's specific instructions for your chosen kit.
-
Plate Preparation:
-
Coat a 96-well microplate with capture antibody diluted in PBS. Incubate overnight at 4°C.
-
Aspirate and wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate by adding 300 µL of Reagent Diluent (e.g., PBS with 1% BSA) to each well. Incubate for at least 1 hour at room temperature.
-
Aspirate and wash 3 times.
-
-
Assay Procedure:
-
Prepare serial dilutions of the IL-27 standard in Reagent Diluent.
-
Add 100 µL of standards, controls, and samples to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature (or as recommended).
-
Aspirate and wash the plate 3 times.
-
Add 100 µL of biotinylated detection antibody, diluted in Reagent Diluent, to each well.
-
Cover and incubate for 2 hours at room temperature.
-
Aspirate and wash the plate 3 times.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover and incubate for 20 minutes at room temperature in the dark.
-
Aspirate and wash the plate 3-5 times.
-
Add 100 µL of TMB Substrate Solution. Incubate for 20 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution.
-
Read the optical density at 450 nm within 30 minutes.
-
Visualizations
Caption: IL-27 Signaling Pathway.
Caption: High-Sensitivity IL-27 Immunoassay Workflow.
Caption: Immunoassay Troubleshooting Decision Tree.
References
- 1. Simoa® Technology | Quanterix [quanterix.com]
- 2. rbm.iqvia.com [rbm.iqvia.com]
- 3. celerion.com [celerion.com]
- 4. Pre-analytical sample handling effects on blood cytokine levels: quality control of a COVID-19 biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-analytical sample handling effects on blood cytokine levels: quality control of a COVID-19 biobank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. The Fundamental Flaws of Immunoassays and Potential Solutions Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. elkbiotech.com [elkbiotech.com]
- 10. Role of IL-27 in COVID-19: A Thin Line between Protection and Disease Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Predicting roles of IL-27 and IL-32 in determining the severity and outcome of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HGF, IL-1α, and IL-27 Are Robust Biomarkers in Early Severity Stratification of COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human IL-27 ELISA Kit (IL-27 p28), 90-min ELISA (ab267812) | Abcam [abcam.com]
- 15. Human IL-27 ELISA Kit (BMS2085) - Invitrogen [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Preanalytical factors and the measurement of cytokines in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. file.elabscience.com [file.elabscience.com]
Overcoming challenges in the purification of recombinant IL-27 for SARS-CoV-2 studies
Welcome to the technical support center for the purification of recombinant Interleukin-27 (IL-27). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with producing high-quality, bioactive IL-27 for use in SARS-CoV-2 and other immunological research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Introduction to IL-27
Interleukin-27 is a heterodimeric cytokine belonging to the IL-12 family, composed of two subunits: Epstein-Barr virus-induced gene 3 (EBI3) and p28.[1][2][3] It plays a complex and crucial role in regulating the immune system, exhibiting both pro- and anti-inflammatory properties.[1][2] In the context of viral infections like SARS-CoV-2, IL-27 has been shown to be involved in the immune response, making it a significant target for research and therapeutic development.[4] The production of pure, stable, and biologically active recombinant IL-27 is essential for accurate and reproducible experimental results.
IL-27 Signaling Pathway
IL-27 mediates its effects through a receptor complex composed of IL-27Rα (also known as WSX-1) and glycoprotein 130 (gp130).[5][6] Binding of IL-27 to its receptor activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, primarily involving JAK1, JAK2, STAT1, and STAT3.[5][6][7] This signaling cascade leads to the transcription of target genes that modulate T-cell differentiation and function.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of recombinant IL-27.
| Problem | Potential Cause | Recommended Solution |
| Low or No Protein Expression | Suboptimal codon usage in the expression vector. | Optimize the gene sequence for the specific expression host (e.g., E. coli, HEK293 cells). |
| Incorrect induction conditions (e.g., temperature, inducer concentration). | Optimize induction parameters. For E. coli, try a lower temperature (e.g., 16-25°C) to improve protein folding. | |
| Toxicity of the expressed protein to the host cells. | Use a weaker promoter or a lower inducer concentration to reduce the expression level. | |
| Protein is in Inclusion Bodies (E. coli) | High expression rate leading to misfolding and aggregation. | Lower the induction temperature and/or inducer concentration. |
| The protein is inherently insoluble when expressed in E. coli. | This is common for complex eukaryotic proteins. Proceed with inclusion body purification and subsequent refolding. | |
| Low Yield After Purification | Inefficient cell lysis. | Optimize the lysis method. For E. coli, consider high-pressure homogenization or sonication. For mammalian cells, use a suitable lysis buffer with protease inhibitors. |
| Suboptimal binding to the chromatography resin. | Adjust the pH and salt concentration of the binding buffer. Ensure the His-tag is accessible if using IMAC.[8] | |
| Protein loss during wash steps. | Reduce the stringency of the wash buffer (e.g., lower the imidazole concentration for IMAC). | |
| Inefficient elution from the chromatography resin. | Optimize the elution buffer (e.g., increase imidazole concentration for IMAC, or adjust the salt gradient for IEX). | |
| Protein Purity is Low | Non-specific binding of contaminant proteins to the resin. | Increase the stringency of the wash buffer. Add a low concentration of imidazole to the lysis and wash buffers for IMAC.[8] |
| Co-purification of host cell proteins with similar properties. | Add an additional purification step with a different separation principle (e.g., IEX after IMAC, followed by SEC). | |
| Presence of protein aggregates. | Perform size exclusion chromatography (SEC) as a final polishing step to separate monomers from aggregates.[9] | |
| Protein Aggregation | Incorrect buffer conditions (pH, ionic strength). | Screen for optimal buffer conditions to maintain protein stability. Consider adding stabilizing excipients like glycerol or arginine.[10] |
| High protein concentration. | Work with lower protein concentrations during purification and storage. | |
| Repeated freeze-thaw cycles. | Aliquot the purified protein into single-use vials before freezing to avoid repeated thawing and freezing.[10] | |
| Low or No Biological Activity | Protein is misfolded. | If expressed in E. coli, optimize the refolding protocol. If expressed in mammalian cells, ensure proper cell culture conditions. |
| Degradation of the protein. | Add protease inhibitors to all buffers during purification. Work quickly and at low temperatures (4°C). | |
| Oxidation of sensitive residues. | Add reducing agents like DTT or TCEP to the buffers, especially if the protein has free cysteines. |
Frequently Asked Questions (FAQs)
Q1: Which expression system is best for producing recombinant IL-27?
A1: For biologically active, glycosylated IL-27 that closely resembles the native human protein, mammalian expression systems like HEK293 or CHO cells are preferred.[11][12][13] These systems perform complex post-translational modifications. E. coli can be used for high-yield expression, but the protein will be non-glycosylated and will likely form inclusion bodies, requiring solubilization and refolding steps which can be challenging.[8][14]
Q2: How can I ensure the proper formation of the heterodimeric IL-27?
A2: Co-expression of both the EBI3 and p28 subunits in the same host cell is necessary. In mammalian systems, this can be achieved by co-transfection of two separate plasmids or by using a single vector containing both genes. Purification is often targeted at one of the subunits (e.g., via a His-tag on the p28 subunit), and the associated subunit will co-purify.
Q3: What is a typical purification strategy for His-tagged IL-27 from mammalian cell culture supernatant?
A3: A common workflow is:
-
Clarification: Centrifuge and filter the cell culture supernatant to remove cells and debris.
-
Capture Step: Use Immobilized Metal Affinity Chromatography (IMAC) with a resin charged with Ni2+ or Co2+ to capture the His-tagged IL-27.
-
Intermediate Purification (Optional): Ion Exchange Chromatography (IEX) can be used to remove remaining host cell proteins and other impurities based on charge.
-
Polishing Step: Size Exclusion Chromatography (SEC) is often used as a final step to remove aggregates and ensure a homogenous preparation of monomeric IL-27.[9]
Q4: My IL-27, expressed in E. coli, is in inclusion bodies. What is the general approach to purify it?
A4: The general workflow is:
-
Cell Lysis and Inclusion Body Isolation: Lyse the cells and pellet the inclusion bodies by centrifugation. Wash the inclusion bodies to remove contaminating proteins and cellular debris.[8][15]
-
Solubilization: Solubilize the washed inclusion bodies using strong denaturants like 8 M urea or 6 M guanidine hydrochloride, along with a reducing agent like DTT to break any incorrect disulfide bonds.[8]
-
Refolding: Gradually remove the denaturant to allow the protein to refold into its native conformation. Common methods include dialysis, rapid dilution, or on-column refolding.[2][14]
-
Purification: Purify the refolded, soluble protein using a combination of chromatography steps as described in A3.
Q5: How should I store my purified recombinant IL-27?
A5: For long-term storage, it is recommended to store lyophilized IL-27 at -20°C to -80°C.[11] Reconstituted IL-27 should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10] Adding a carrier protein like 0.1% BSA or HSA, or a cryoprotectant like glycerol (up to 50%), can improve stability during storage.[11][16]
Q6: How do I confirm the biological activity of my purified IL-27?
A6: The biological activity of recombinant IL-27 can be assessed by its ability to induce a cellular response in a relevant cell line. A common assay is to measure the proliferation of a cytokine-dependent cell line, such as human TF-1 or OCI-AML5 cells, in response to varying concentrations of the purified IL-27.[12][16][17] The activity is often reported as an ED50 value, which is the concentration of the cytokine that induces 50% of the maximum response.
Quantitative Data on Recombinant Human IL-27 Purification
The following table summarizes typical data for commercially available recombinant human IL-27, providing a benchmark for researchers.
| Parameter | HEK293-derived IL-27 | E. coli-derived IL-27 | Reference |
| Expression System | Human Embryonic Kidney (HEK293) cells | Escherichia coli | [11][13],[14] |
| Purity | >90% to >97% (by SDS-PAGE and HPLC) | >95% (by SDS-PAGE) | [3][12][17][18],[19] |
| Endotoxin Level | < 1.0 EU per µg of protein | < 1.0 EU per µg of protein | [12][13][18] |
| Form | Lyophilized powder | Lyophilized powder | [11],[19] |
| Molecular Weight (SDS-PAGE) | p28 subunit: ~25-30 kDa; EBI3 subunit: ~30-35 kDa (glycosylated) | p28 subunit: ~24 kDa; EBI3 subunit: ~26 kDa (non-glycosylated) | [11][13],[19] |
| Biological Activity (ED50) | 15-500 ng/mL (cell proliferation assay with OCI-AML5 or TF-1 cells) | Varies; requires refolding to be active. | [12][16][17] |
Experimental Protocols
Experimental Workflow for IL-27 Purification from Mammalian Cell Culture
Protocol 1: Purification of His-tagged Recombinant Human IL-27 from HEK293 Cell Culture Supernatant
Materials:
-
Conditioned cell culture medium from HEK293 cells expressing His-tagged IL-27.
-
Binding Buffer: 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4.
-
Wash Buffer: 20 mM sodium phosphate, 500 mM NaCl, 40 mM imidazole, pH 7.4.
-
Elution Buffer: 20 mM sodium phosphate, 500 mM NaCl, 500 mM imidazole, pH 7.4.
-
Dialysis Buffer (SEC Buffer): Phosphate-Buffered Saline (PBS), pH 7.4.
-
IMAC resin (e.g., Ni-NTA agarose).
-
Chromatography columns.
-
0.22 µm sterile filters.
Procedure:
-
Clarification: Harvest the cell culture supernatant. Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet cells. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining debris.
-
Equilibration of IMAC Column: Pack a chromatography column with the IMAC resin. Wash the resin with 5-10 column volumes (CV) of sterile water, followed by equilibration with 5-10 CV of Binding Buffer.
-
Sample Loading: Load the clarified supernatant onto the equilibrated IMAC column. The flow rate should be slow enough to allow for efficient binding (e.g., 1 mL/min).
-
Washing: After loading, wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound IL-27 from the column using a step gradient of Elution Buffer. Collect fractions of 1-2 mL. Monitor the A280 to identify the protein peak.
-
Analysis of Fractions: Run the collected fractions on an SDS-PAGE gel to identify the fractions containing pure IL-27. Pool the purest fractions.
-
Buffer Exchange (Dialysis or SEC): To remove the high concentration of imidazole, dialyze the pooled fractions against Dialysis Buffer (PBS) overnight at 4°C with at least two buffer changes. Alternatively, perform a buffer exchange using a desalting column or run a size exclusion chromatography (SEC) step with PBS as the mobile phase. This will also serve as a polishing step to remove aggregates.
-
Concentration and Sterilization: Concentrate the purified protein using a centrifugal filter device if necessary. Sterilize the final protein solution by passing it through a 0.22 µm filter.
-
Quantification and Storage: Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm. Aliquot the purified IL-27 and store at -80°C.
Protocol 2: IL-27 Bioactivity Assay using TF-1 Cell Proliferation
Materials:
-
Purified recombinant human IL-27.
-
TF-1 cells (human erythroleukemic cell line).
-
Complete growth medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 2 ng/mL recombinant human GM-CSF.
-
Assay medium: Complete growth medium without GM-CSF.
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
-
96-well flat-bottom tissue culture plates.
Procedure:
-
Cell Preparation: Culture TF-1 cells in complete growth medium. Before the assay, wash the cells three times with assay medium to remove any residual GM-CSF. Resuspend the cells in assay medium to a final concentration of 1 x 10^5 cells/mL.
-
Assay Setup:
-
Add 50 µL of the cell suspension (5,000 cells) to each well of a 96-well plate.
-
Prepare a serial dilution of your purified IL-27 in assay medium, ranging from a high concentration (e.g., 2000 ng/mL) to a low concentration (e.g., 1 ng/mL).
-
Add 50 µL of each IL-27 dilution to the wells in triplicate.
-
Include a negative control (assay medium only) and a positive control if available (a commercial IL-27 standard).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Measurement of Proliferation: Add the cell proliferation reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (e.g., 4 hours for MTT).
-
Data Analysis: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength. Plot the absorbance/luminescence values against the concentration of IL-27. Calculate the ED50 value, which is the concentration of IL-27 that gives 50% of the maximal response, using a four-parameter logistic curve fit.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Human IL-27 Recombinant Protein (200-38-10UG) [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Enhancing the Expression and Purification of IL-29: A Study of autoinduction and one-step Purification Methods | Rahman | Advancements in Life Sciences [submission.als-journal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Interleukin 27, like interferons, activates JAK-STAT signaling and promotes pro-inflammatory and antiviral states that interfere with dengue and chikungunya viruses replication in human macrophages [frontiersin.org]
- 8. biossusa.com [biossusa.com]
- 9. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. avantorsciences.com [avantorsciences.com]
- 13. ptgcn.com [ptgcn.com]
- 14. Development Of A Refolding Protocol For An Interleukin | Peak Proteins [peakproteins.com]
- 15. youtube.com [youtube.com]
- 16. HumanKine® recombinant human IL-27 protein | Proteintech [ptglab.com]
- 17. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 18. goldbio.com [goldbio.com]
- 19. graphviz.org [graphviz.org]
Refinement of animal models to better study the therapeutic potential of IL-27 modulation
Welcome to the technical support center for researchers investigating the therapeutic potential of Interleukin-27 (IL-27). This resource provides troubleshooting guidance and answers to frequently asked questions to help refine animal models and navigate the complexities of IL-27 biology.
Frequently Asked Questions (FAQs)
Q1: What is the canonical signaling pathway for IL-27?
A1: IL-27 is a heterodimeric cytokine composed of the p28 and EBI3 subunits. It signals through a receptor complex consisting of IL-27Rα (also known as WSX-1) and gp130.[1][2] This engagement primarily activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, predominantly leading to the phosphorylation of STAT1 and STAT3.[1][2][3] Depending on the cell type and context, this can also involve the p38 MAPK pathway.[3][4]
Caption: IL-27 signaling primarily proceeds through the JAK/STAT1 and JAK/STAT3 pathways.
Q2: What are the most common mouse models used to study IL-27 function?
A2: Several models are used, each with specific advantages:
-
IL-27 Receptor Knockout (Il27ra-/- or WSX-1-/-): These mice lack a functional IL-27 receptor and are the most common model to study the loss of IL-27 signaling.[5][6] They often exhibit exacerbated T-cell-mediated inflammation in models of infection or autoimmunity.[7][8]
-
IL-27 Subunit Knockout (e.g., Il27p28-/-): These models target one of the cytokine subunits. The Il27p28-/- model allows for the study of the specific roles of the p28 subunit.[9]
-
Transgenic Overexpression (IL-27 tg): Mice engineered to overexpress IL-27 systemically. These models are useful for studying the effects of chronic or high-level IL-27 exposure but can result in severe systemic inflammation and Treg depletion.[8][10]
-
Wild-Type (WT) Mice with Intervention: These studies involve administering recombinant IL-27 (rIL-27) to enhance signaling or using neutralizing antibodies (e.g., anti-IL-27p28) to block it.[11][12] This approach allows for temporal control over IL-27 modulation.
Q3: Why does IL-27 have both pro- and anti-inflammatory effects?
A3: IL-27's pleiotropic nature is highly context-dependent.[4][7]
-
Pro-inflammatory: Early in an immune response, IL-27 can promote Th1 differentiation, cytotoxic T lymphocyte (CTL) activity, and IFN-γ production, which are crucial for anti-tumor and anti-viral immunity.[1][2][3]
-
Anti-inflammatory: IL-27 also has potent inhibitory functions. It can suppress the differentiation and function of Th2 and Th17 cells, induce the production of the anti-inflammatory cytokine IL-10, and promote Type 1 regulatory T (Tr1) cells.[3][6][13] This regulatory role is critical for preventing excessive tissue damage during infections and in autoimmune diseases.[4][8]
Troubleshooting Guide
Problem 1: My Il27ra-/- mice show exacerbated inflammation and increased pathology, which is the opposite of the intended therapeutic effect.
-
Potential Cause: This is an expected and frequently reported phenotype in many disease models, particularly parasitic infections (e.g., Toxoplasma gondii) and autoimmunity (e.g., Experimental Autoimmune Encephalomyelitis - EAE).[4][8][13] The lack of IL-27's potent immunoregulatory signals leads to unchecked, exaggerated effector T cell responses (Th1 and Th17), resulting in severe immunopathology.[4][7]
-
Solution/Refinement:
-
Use a different model: Instead of a full knockout, consider using WT mice and administering a neutralizing anti-IL-27p28 antibody.[11] This allows you to block IL-27 signaling at a specific time point during disease progression, which can help distinguish its role in the initiation versus the established phase of the immune response.[11]
-
Adoptive Transfer Studies: To dissect cell-intrinsic roles, transfer Il27ra-/- T cells into a lymphopenic host (e.g., Rag1-/- mice) and compare their pathogenic potential to WT T cells. This can clarify if the exacerbated inflammation is due to the lack of IL-27 signaling specifically on T cells.
-
Focus on downstream mediators: In your Il27ra-/- model, analyze the levels of IFN-γ, IL-17, and IL-10. You will likely see elevated IFN-γ and IL-17 and reduced IL-10, confirming that the phenotype is due to a loss of immune regulation.[6]
-
Caption: Logic tree for troubleshooting unexpected inflammation in Il27ra-/- models.
Problem 2: Recombinant IL-27 administration shows inconsistent or no anti-tumor efficacy.
-
Potential Cause 1: Suboptimal Dosing or Half-life. Cytokines often have short in vivo half-lives. The dose and frequency of administration may be insufficient to maintain a therapeutic concentration in the tumor microenvironment.
-
Solution 1: Refer to published dose-finding studies (see Table 1). Consider using an IL-27 fusion protein (e.g., IL-27-Fc) to increase its in vivo half-life.[14] Alternatively, use a gene therapy approach, such as an adeno-associated virus (AAV) vector expressing IL-27, for sustained local production.[15]
-
Potential Cause 2: Tumor Model Resistance. Some tumors are poorly immunogenic and may not respond to IL-27 monotherapy.[14] IL-27's efficacy often depends on enhancing a pre-existing, albeit weak, anti-tumor T cell response.
-
Solution 2: Combine IL-27 with other immunotherapies. Synergistic effects have been shown with:
-
Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1): IL-27 can increase PD-L1 expression, potentially priming the tumor for checkpoint blockade.[14][15][16]
-
Other Cytokines (e.g., IL-2): The combination of IL-27 and IL-2 has been shown to synergistically enhance CTL reactivity and lead to complete tumor regression in some models.[17]
-
Cancer Vaccines: IL-27 can act as a potent adjuvant, enhancing the T cell responses generated by whole tumor cell vaccines.[15][18]
-
Problem 3: Conflicting results regarding the effect of IL-27 on Regulatory T cells (Tregs).
-
Potential Cause: The effect of IL-27 on Tregs is a known point of complexity. The outcome depends on the experimental system and the specific subset of Tregs being examined.
-
Inhibition/Depletion: Systemic overexpression of IL-27 (in IL-27 tg mice) or AAV-mediated delivery can lead to a profound depletion of Foxp3+ Tregs.[8][15] This is partly due to IL-27's ability to inhibit IL-2 production, a critical cytokine for Treg survival.[8]
-
Enhancement of Function: In other contexts, IL-27 signaling within Tregs is essential for their suppressive function. Treg-specific deletion of IL-27Rα leads to uncontrolled autoimmunity.[19][20] IL-27 can also promote IL-10-producing Tr1 cells, which are a distinct regulatory population.[6]
-
-
Solution/Refinement:
-
Use specific models: To study the cell-intrinsic role of IL-27 on Tregs, use mice with a Treg-specific deletion of Il27ra (e.g., Foxp3-Cre x Il27ra-floxed mice).[19]
-
Detailed Analysis: When analyzing Treg populations, do not rely solely on Foxp3 as a marker. Co-stain for other markers like CD25, Lag3, and the production of IL-10 to distinguish between different regulatory subsets (Tregs vs. Tr1).[6][19]
-
Context is Key: Clearly define whether your experimental goal is to leverage IL-27's Treg-depleting capacity (requiring high/sustained expression) or to modulate Treg function (where physiological levels are more relevant).
-
Data Presentation: In Vivo Dosing
Table 1: Examples of In Vivo Dosing Regimens for IL-27 Modulation in Mice
| Model | Mouse Strain | Intervention | Dose & Route | Frequency | Primary Finding | Reference |
| Atherosclerosis | ApoE-/- | Recombinant mouse IL-27 | 500 ng, Intraperitoneal (i.p.) | Every 3 days | Decreased atherosclerotic lesion size | [12] |
| Atherosclerosis | ApoE-/- | anti-IL-27p28 antibody | 50 µg, Intraperitoneal (i.p.) | Every 3 days | Increased atherosclerotic lesion size | [12] |
| Neuroblastoma | A/J | Hydrodynamic delivery of IL-27 plasmid | 10 µg in saline, Intravenous (i.v.) | Days 5 and 15 post-tumor injection | Synergistic tumor regression with IL-2 | [17] |
| Retinal Degeneration | rd10 | Recombinant mouse IL-27 | 1 µL of 100 ng/µL, Intravitreal | Single injection at P18 | Decreased photoreceptor death | [21] |
| GVHD | C57BL/6 -> B6D2F1 | anti-IL-27p28 antibody | 250 µg, Intraperitoneal (i.p.) | Days 0 and 6 post-transplant | Improved survival and reduced pathology | [22] |
Experimental Protocols
Protocol 1: In Vivo Administration of Recombinant IL-27 in a Syngeneic Tumor Model
This protocol is adapted from methodologies used in preclinical cancer models.[12][23]
-
Animal Model:
-
Select an appropriate mouse strain syngeneic to your tumor cell line (e.g., C57BL/6 for B16 melanoma or MC38 colon adenocarcinoma).
-
House mice in a specific pathogen-free facility. All procedures must be approved by the institution's Animal Care and Use Committee.
-
-
Tumor Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest cells using trypsin, wash twice with sterile, ice-cold PBS.
-
Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Begin monitoring tumor growth 4-5 days post-implantation using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Preparation and Administration of rIL-27:
-
Reconstitute lyophilized recombinant mouse IL-27 (carrier-free) in sterile PBS to a stock concentration of 100 µg/mL. Aliquot and store at -80°C.
-
On the day of injection, thaw an aliquot and dilute it in sterile PBS to the final desired concentration. A common starting dose is 500 ng per mouse.[12]
-
When tumors are palpable (e.g., ~50-100 mm^3), begin treatment.
-
Administer 500 ng of rIL-27 in a total volume of 100-200 µL via intraperitoneal (i.p.) injection.
-
Administer the injection every 2-3 days for the duration of the experiment. The control group should receive i.p. injections of vehicle (sterile PBS) on the same schedule.
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
At the end of the study (based on tumor size limits or a pre-determined time point), euthanize mice.
-
Harvest tumors, spleens, and draining lymph nodes for downstream analysis, such as:
-
Flow Cytometry: Prepare single-cell suspensions to analyze immune cell infiltration (CD8+ T cells, CD4+ T cells, Tregs, NK cells) and their activation status (e.g., IFN-γ, Granzyme B, Ki-67 expression).
-
Histology: Fix tissues in formalin for H&E staining or immunohistochemistry to assess immune infiltration and tumor morphology.
-
qRT-PCR: Extract RNA from tumor tissue to analyze the expression of relevant genes (e.g., Ifng, Il10, Pdl1).
-
-
Caption: Experimental workflow for testing recombinant IL-27 in a tumor model.
References
- 1. researchgate.net [researchgate.net]
- 2. Harnessing IL-27: challenges and potential in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-27-induced modulation of autoimmunity and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-27 regulation of innate immunity and control of microbial growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Deficiency of IL-27 Signaling Exacerbates Experimental Autoimmune Uveitis with Elevated Uveitogenic Th1 and Th17 Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The immunobiology of IL-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A role for IL-27 in limiting T regulatory cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 035473 - Il27[-] Strain Details [jax.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Interleukin-27 Ameliorates Atherosclerosis in ApoE−/− Mice through Regulatory T Cell Augmentation and Dendritic Cell Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IL-27 promotes T cell–dependent colitis through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IL-27: overclocking cytotoxic T lymphocytes to boost cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI Insight - IL-27 gene therapy induces depletion of Tregs and enhances the efficacy of cancer immunotherapy [insight.jci.org]
- 16. Harnessing IL-27: challenges and potential in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunologic and Therapeutic Synergy of IL-27 and IL-2: Enhancement of T Cell Sensitization, Tumor-Specific CTL Reactivity and Complete Regression of Disseminated Neuroblastoma Metastases in the Liver and Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | IL-27 Improves Prophylactic Protection Provided by a Dead Tumor Cell Vaccine in a Mouse Melanoma Model [frontiersin.org]
- 19. IL-27 attenuates autoimmune neuroinflammation via Treg/Lag3-dependent but IL-10-independent mechanisms in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. The cytokine IL-27 reduces inflammation and protects photoreceptors in a mouse model of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Blockade of interleukin-27 signaling reduces GVHD in mice by augmenting Treg reconstitution and stabilizing Foxp3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Therapeutic potential of interleukin-27 against cancers in preclinical mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Addressing non-specific binding in IL-27 immunoprecipitation from lung lysates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with non-specific binding during the immunoprecipitation (IP) of Interleukin-27 (IL-27) from lung lysates.
Troubleshooting Guide: Addressing Non-Specific Binding
High background and non-specific binding are common challenges in immunoprecipitation, particularly when working with complex samples like lung tissue lysates and targeting low-abundance proteins such as cytokines. This guide provides a systematic approach to identify and resolve these issues.
Problem: High Background or Multiple Non-Specific Bands on Western Blot
| Potential Cause | Recommended Solution | Detailed Explanation |
| 1. Inappropriate Lysis Buffer | Optimize lysis buffer composition. | The choice of lysis buffer is critical for efficient protein extraction while preserving the native conformation of the target protein and its interactions. For cytoplasmic or membrane-associated proteins like IL-27, a non-denaturing buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) is often preferred over harsh, denaturing buffers like RIPA, which can expose non-specific epitopes.[1] |
| 2. Non-Specific Binding to IP Antibody | Titrate antibody concentration and include isotype control. | Using an excessive amount of the primary antibody can lead to increased non-specific binding.[2][3] It is crucial to determine the optimal antibody concentration through titration. Additionally, always include an isotype control (an antibody of the same immunoglobulin class and from the same species as the primary antibody but not specific to the target antigen) to differentiate between specific and non-specific binding.[4] |
| 3. Non-Specific Binding to Beads | Pre-clear the lysate and block the beads. | Lung lysates are complex mixtures containing proteins that can non-specifically adhere to the agarose or magnetic beads.[1] Pre-clearing the lysate by incubating it with beads alone before adding the primary antibody can significantly reduce this background.[2][5] Blocking the beads with a protein-rich solution like Bovine Serum Albumin (BSA) can also prevent non-specific protein adherence.[2][3] |
| 4. Insufficient or Inadequate Washing | Increase the number and stringency of wash steps. | Inadequate washing is a frequent cause of high background.[6] Increase the number of wash cycles (e.g., from 3 to 5) and consider increasing the stringency of the wash buffer by moderately increasing the salt (e.g., up to 500 mM NaCl) or detergent concentration.[3][5] |
| 5. Protein Aggregation | Centrifuge lysate at high speed before IP. | Protein aggregates in the lysate can be a source of non-specific binding. A high-speed centrifugation step (e.g., 100,000 x g for 30 minutes) can help pellet these aggregates before starting the immunoprecipitation.[3] |
| 6. Presence of Endogenous Antibodies | Use a pre-clearing step with non-specific IgG. | Biological fluids and tissues can contain endogenous antibodies that may bind to Protein A/G beads, leading to background. A pre-clearing step with a non-specific IgG from a different species than your primary antibody can help mitigate this. |
| 7. Antibody Heavy and Light Chain Interference | Use specialized secondary antibodies or crosslink the primary antibody to the beads. | In Western blotting, the secondary antibody can detect the denatured heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody, which may obscure the signal of your target protein if it has a similar molecular weight.[1][7] Using secondary antibodies that only recognize the native (non-reduced) primary antibody or covalently crosslinking the primary antibody to the beads can prevent this interference.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the best lysis buffer for immunoprecipitating IL-27 from lung tissue?
For preserving the native structure of the IL-27 heterodimer (composed of p28 and EBI3 subunits) and its potential interactions, a non-denaturing lysis buffer is recommended. A common starting point is a Tris-based buffer containing 150 mM NaCl, 1% non-ionic detergent (like Triton X-100 or NP-40), and a protease inhibitor cocktail.[1][5] However, optimization may be necessary depending on the specific subcellular localization of the IL-27 you are targeting.
Q2: How can I be sure that the bands I'm seeing are non-specific?
Proper controls are essential. You should always run a negative control using a non-specific IgG of the same isotype as your anti-IL-27 antibody.[9][7] If you see the same bands in your isotype control IP as in your specific IL-27 IP, those bands are likely non-specific. A "beads only" control (lysate incubated with beads but no antibody) can also help identify proteins that are binding directly to the beads.[4]
Q3: Is pre-clearing the lung lysate always necessary?
While it's an optional step, pre-clearing is highly recommended for complex samples like lung lysates to reduce non-specific binding and background.[7]
Q4: How do I choose the right beads for my IL-27 IP?
The choice between Protein A and Protein G beads depends on the species and isotype of your primary anti-IL-27 antibody. Protein A has a high affinity for rabbit IgG, while Protein G has a broader affinity and binds well to mouse IgG.[4] Magnetic beads can be advantageous over agarose beads as they are less prone to non-specific binding and can be handled more easily, minimizing sample loss.[8]
Q5: My target protein, IL-27, is in low abundance. How can I improve my IP efficiency?
For low-abundance proteins, consider the following:
-
Increase the amount of starting material: Use a larger amount of lung tissue lysate.[4]
-
Use a high-affinity antibody: A polyclonal antibody may be beneficial for capture as it can bind to multiple epitopes.
-
Optimize incubation times: A longer incubation (e.g., overnight at 4°C) of the antibody with the lysate may increase the yield of the target protein.[7][10]
-
Gentle elution: If downstream applications permit, use a gentler elution method (e.g., glycine-HCl buffer, pH 2.5-3.0) to avoid co-eluting non-specifically bound proteins.
Experimental Protocols
Protocol 1: Preparation of Lung Tissue Lysate
-
Excise the lung tissue and wash it with ice-cold Phosphate-Buffered Saline (PBS) to remove any blood.
-
Finely mince the tissue on ice.
-
Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, plus protease and phosphatase inhibitors) at a ratio of approximately 500 µL of buffer per 50 mg of tissue.[5]
-
Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[5]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your lung lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
Protocol 2: Immunoprecipitation of IL-27
-
Pre-clearing (Recommended): To 1 mg of total protein from the lung lysate, add 20-30 µL of a 50% slurry of Protein A/G beads. Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 2,500 x g for 3 minutes at 4°C and carefully transfer the supernatant to a new tube. Discard the beads.
-
Immunoprecipitation: Add the recommended amount of your primary anti-IL-27 antibody (typically 1-5 µg) to the pre-cleared lysate.[7] For a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
Immune Complex Capture: Add 30-50 µL of a 50% slurry of Protein A/G beads to each tube.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., the lysis buffer or a buffer with adjusted salt/detergent concentration). After each wash, pellet the beads and discard the supernatant.
-
Elution: After the final wash, remove all supernatant. Add 30-50 µL of 1X SDS-PAGE sample buffer to the beads.
-
Boil the samples for 5-10 minutes at 95-100°C to elute and denature the proteins.
-
Centrifuge to pellet the beads, and carefully collect the supernatant for analysis by Western blotting.
Quantitative Data Summary
| Parameter | Recommended Starting Range | Notes for Optimization |
| Total Protein Lysate | 100 - 1000 µg | May need to be increased for low-abundance proteins.[2] |
| Primary Antibody | 1 - 10 µg | Titrate to find the optimal concentration that maximizes target pull-down and minimizes non-specific binding.[7] |
| Protein A/G Beads (50% slurry) | 20 - 50 µL | The amount can be adjusted based on the antibody amount and binding capacity of the beads. |
| Lysis Buffer Detergent (Non-ionic) | 0.5 - 1.0% (e.g., Triton X-100, NP-40) | Higher concentrations can disrupt protein-protein interactions.[1] |
| Lysis/Wash Buffer Salt (NaCl) | 150 - 500 mM | Higher salt concentrations increase stringency and can reduce non-specific ionic interactions.[5] |
| Number of Washes | 3 - 5 times | Increase the number of washes for complex lysates.[3] |
Visualizations
Caption: Workflow for IL-27 Immunoprecipitation from Lung Lysates.
Caption: Decision Tree for Troubleshooting Non-Specific Binding.
Caption: Simplified IL-27 Signaling Pathway via JAK/STAT.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. Tips and tricks for immunoprecipitation of low abundant proteins | Proteintech Group [ptglab.com]
- 5. IP Sample Preparation | Proteintech Group [ptglab.com]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. genscript.com [genscript.com]
- 8. biossusa.com [biossusa.com]
- 9. researchgate.net [researchgate.net]
- 10. epigentek.com [epigentek.com]
How to optimize cell culture conditions for studying IL-27 secretion post-SARS-CoV-2 infection
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for optimizing cell culture conditions to study Interleukin-27 (IL-27) secretion following SARS-CoV-2 infection.
Frequently Asked Questions (FAQs)
Q1: What are the primary cell types that produce IL-27 in response to viral infections like SARS-CoV-2?
A1: IL-27 is a heterodimeric cytokine primarily secreted by activated antigen-presenting cells (APCs).[1][2] For in vitro studies of SARS-CoV-2, the most relevant cell types include:
-
Monocytes: Primary human monocytes are a key source of IL-27.[1][3]
-
Macrophages: Monocyte-derived macrophages (MDMs) are potent producers of IL-27 upon stimulation with viral PAMPs or direct infection.[1][2][4]
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Dendritic Cells (DCs): Both conventional DCs (cDCs) and plasmacytoid DCs (pDCs) can produce IL-27, playing a crucial role in bridging innate and adaptive immunity.[1][2][5]
-
B Cells: B cells have also been identified as a source of IL-27, particularly in later phases of infection.[1][2]
Q2: How does SARS-CoV-2 infection induce IL-27 secretion?
A2: SARS-CoV-2 infection triggers IL-27 production through the activation of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs).[3][4] Recognition of viral components can activate downstream signaling pathways, like NF-κB and IRF1, leading to the transcription of the two subunits of IL-27 (p28 and EBI3).[4][6] Additionally, the production of Type I interferons (IFN-α/β) during the antiviral response can further augment IL-27 secretion.[2][7]
Q3: What is the expected kinetics of IL-27 secretion post-infection?
A3: IL-27 is considered to play a role early in infection to help shape the adaptive immune response.[1] While the exact kinetics can vary based on cell type and viral load (MOI), you can generally expect to detect IL-27 in the supernatant within 24 to 72 hours post-infection. For a detailed time-course experiment, it is recommended to collect supernatants at multiple time points (e.g., 12, 24, 48, and 72 hours).
Q4: Which methods are recommended for quantifying IL-27 in cell culture supernatants?
A4: The most common and reliable methods are immunoassays. The choice between them often depends on the number of analytes you wish to measure simultaneously.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is the gold standard for measuring a single cytokine. It is highly accurate and sensitive.[8][9]
-
Luminex (Multiplex Bead Array): This method is ideal for measuring multiple cytokines (including IL-27) from a single, small-volume sample.[8][10] It is highly efficient for profiling the overall cytokine response.[10][11]
-
Cytometric Bead Array (CBA): A flow cytometry-based method that also allows for multiplexed cytokine analysis and shows good correlation with ELISA.[11]
Troubleshooting Guide
Issue: I am detecting very low or no IL-27 in my supernatant after SARS-CoV-2 infection.
| Possible Cause | Recommended Solution |
| Incorrect Cell Type | Ensure you are using primary APCs like monocytes, monocyte-derived macrophages, or dendritic cells.[1][2] Immortalized cell lines may not produce IL-27 effectively. |
| Low Cell Viability | Check cell viability post-infection using Trypan Blue or a viability stain. High viral loads (MOI) can induce significant cell death, preventing cytokine secretion. Optimize the MOI, starting with a range (e.g., 0.1, 1, and 5). |
| Suboptimal Cell Density | Cell density critically impacts cytokine production.[12][13] Plate cells at a density known to be optimal for cytokine secretion (typically >5 x 10⁵ cells/mL). Low density can lead to apoptosis and reduced factor production.[13] |
| Inappropriate Timing | You may be collecting the supernatant too early or too late. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the peak of IL-27 secretion for your specific model. |
| Inactive Viral Stock | Confirm the infectivity of your SARS-CoV-2 stock with a titration assay (e.g., plaque assay or TCID₅₀). Improper storage may reduce viral titer. |
| Assay Sensitivity Issue | Check the detection limit of your ELISA or Luminex kit.[14] If IL-27 levels are very low, you may need a more sensitive "high-sensitivity" kit or consider concentrating your supernatant. |
| Lack of Co-stimulation | IL-27 production is strongly enhanced by Type I interferons.[7] Consider pre-treating cells with a low dose of IFN-α or including a positive control like LPS (100 ng/mL) to confirm the cells are capable of secreting cytokines.[15][16] |
Issue: My experimental results show high variability between replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Density | Ensure precise and uniform cell seeding across all wells. Even minor variations in cell number can significantly alter cytokine output per well.[12][17] |
| Variable Cell Passage Number | If using cell lines, avoid high passage numbers, as this can lead to phenotypic drift and altered cytokine profiles. Use cells within a consistent, low passage range for all experiments. |
| Inconsistent Infection | Ensure the virus is evenly mixed and distributed in each well during infection. Use a sufficient volume of inoculum to prevent wells from drying out. |
| Reagent Preparation | Prepare fresh media and supplements for each experiment. Thaw cytokines and reagents consistently and avoid repeated freeze-thaw cycles. |
Experimental Protocols & Data
Diagram: Experimental Workflow
Caption: Workflow for studying IL-27 secretion post-SARS-CoV-2 infection.
Protocol 1: SARS-CoV-2 Infection of Human Monocyte-Derived Macrophages (MDMs)
Objective: To induce and measure IL-27 secretion from primary human MDMs following SARS-CoV-2 infection.
Materials:
-
Ficoll-Paque PLUS
-
Human CD14+ MicroBeads
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
SARS-CoV-2 viral stock (known titer)
-
96-well tissue culture plates
-
Personal Protective Equipment (PPE) for BSL-3 work
Methodology:
-
Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify Monocytes: Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) according to the manufacturer's protocol.
-
Differentiate Macrophages:
-
Resuspend monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF.
-
Seed cells in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Incubate for 6-7 days at 37°C and 5% CO₂, changing the medium every 2-3 days to allow differentiation into MDMs.
-
-
SARS-CoV-2 Infection:
-
On the day of infection, carefully remove the culture medium.
-
Prepare dilutions of SARS-CoV-2 in serum-free RPMI to achieve the desired Multiplicity of Infection (MOI) (e.g., 0.1, 1.0). Include a mock-infected control (medium only).
-
Add 50 µL of the viral inoculum (or mock) to each well.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
After incubation, add 150 µL of complete RPMI (with 10% FBS) to each well.
-
-
Supernatant Collection:
-
At desired time points (e.g., 24, 48, 72 hours), collect the cell culture supernatant.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet any cells or debris.
-
Transfer the clarified supernatant to a new tube and store at -80°C until analysis.
-
-
Quantification: Analyze IL-27 levels in the supernatant using a commercial ELISA or Luminex kit, following the manufacturer's instructions.
Data Presentation
Table 1: Comparison of IL-27 Quantification Methods
| Feature | ELISA | Luminex / Multiplex Bead Array |
| Principle | Enzyme-linked immunosorbent assay on a solid surface.[8] | Bead-based immunoassay using fluorescently coded microspheres.[10] |
| Throughput | Low (measures one analyte per plate).[8] | High (measures up to 100+ analytes simultaneously).[8] |
| Sample Volume | ~50-100 µL per analyte. | ~25-50 µL for a full panel.[10] |
| Sensitivity | High, with high-sensitivity kits available. | Generally higher sensitivity than standard ELISA.[8] |
| Cost | More cost-effective for a single analyte. | More cost-effective for multiple analytes.[8] |
| Best For | Validating key findings or when only IL-27 is of interest. | Discovery, screening, and analyzing cytokine networks. |
Table 2: Example Data - IL-27 Secretion from MDMs Post-SARS-CoV-2 Infection (48h) (Note: These are representative data for illustrative purposes.)
| Condition | MOI | IL-27 Concentration (pg/mL) | Fold Change (vs. Mock) |
| Mock | 0 | 15.5 ± 4.2 | 1.0 |
| SARS-CoV-2 | 0.1 | 88.2 ± 15.7 | 5.7 |
| SARS-CoV-2 | 1.0 | 254.6 ± 35.1 | 16.4 |
| Positive Control (LPS 100 ng/mL) | N/A | 412.3 ± 50.8 | 26.6 |
Signaling Pathways
Diagram: IL-27 Signaling Pathway
Caption: IL-27 binds its receptor, activating the JAK/STAT pathway.[3][18]
Diagram: Troubleshooting Logic for Low IL-27 Detection
Caption: Decision tree for troubleshooting low IL-27 experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | IL-27 expression regulation and its effects on adaptive immunity against viruses [frontiersin.org]
- 3. Role of IL-27 in COVID-19: A Thin Line between Protection and Disease Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral response and immunopathogenesis of interleukin 27 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Interferon-γ/Interleukin-27 Axis Induces Programmed Death Ligand 1 Expression in Monocyte-Derived Dendritic Cells and Restores Immune Tolerance in Central Nervous System Autoimmunity [frontiersin.org]
- 6. Antiviral Response and Immunopathogenesis of Interleukin 27 in COVID-19 [ouci.dntb.gov.ua]
- 7. Antiviral Activities of Interleukin-27: A Partner for Interferons? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximizing Accuracy in Cytokine Analysis: Comparing Luminex and ELISA Methods - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: Determinations of a panel of nine cytokines in clinical sample culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Density Plays a Critical Role in Ex Vivo Expansion of T Cells for Adoptive Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. IL‐27 enhances LPS‐induced IL‐1β in human monocytes and murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytokine Profile and Anti-Inflammatory Activity of a Standardized Conditioned Medium Obtained by Coculture of Monocytes and Mesenchymal Stromal Cells (PRS CK STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Interleukin 27, like interferons, activates JAK-STAT signaling and promotes pro-inflammatory and antiviral states that interfere with dengue and chikungunya viruses replication in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A troubleshooting guide for inconsistent results in IL-27 signaling reporter assays
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing inconsistent results with Interleukin-27 (IL-27) signaling reporter assays. The information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My IL-27 reporter assay shows high background luminescence. What are the common causes and solutions?
High background can mask the specific signal from IL-27 stimulation, leading to a low signal-to-noise ratio. Potential causes include contamination, suboptimal assay plates, or issues with the reporter plasmid itself.
Potential Causes & Solutions:
-
Contamination: Microbial contamination in cell culture or reagents can produce endogenous enzymes that react with the luciferase substrate.
-
Solution: Always use aseptic techniques. Test media and reagents for contamination. If contamination is suspected, discard the reagents and cells and start with fresh, sterile stocks.
-
-
Assay Plate Choice: The color and material of the microplate can significantly impact background readings.
-
Solution: Use opaque, white plates for luminescence assays. While black plates are sometimes used, white plates reflect the light towards the detector, generally increasing the signal. However, if you experience high background with white plates due to phosphorescence, ensure a sufficient delay between plate handling and reading.[1]
-
-
Reagent Quality: Expired or improperly stored luciferase substrate can lead to auto-luminescence.
-
Promoter Leakiness: The promoter driving your reporter gene may have a high basal level of activity in the absence of IL-27.
-
Solution: Ensure your negative control (unstimulated cells) provides a baseline. If this baseline is excessively high, consider using a reporter construct with a promoter that has a lower basal activity.
-
Q2: I am observing very low or no signal after stimulating my reporter cells with IL-27. What should I investigate?
A weak or absent signal suggests a failure at one or more steps in the experimental workflow, from cell health to the final enzymatic reaction.
Potential Causes & Solutions:
-
Inefficient Transfection: The reporter plasmid may not be efficiently delivered into the cells.
-
Inactive IL-27: The recombinant IL-27 may have lost its bioactivity.
-
Solution: Purchase IL-27 from a reputable supplier. Reconstitute and store it according to the manufacturer's instructions. Validate the bioactivity of your IL-27 stock by a direct measure of pathway activation, such as checking for STAT1/STAT3 phosphorylation via Western blot.[4][5] (See Protocol 3: Validation of IL-27 Bioactivity).
-
-
Cellular Responsiveness: The cell line used may not express the necessary IL-27 receptor components (IL-27Rα and gp130) or may have downregulated them.[6][7]
-
Suboptimal Assay Conditions: Incubation times or reagent concentrations may not be optimal.
-
Solution: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) and a dose-response experiment with varying IL-27 concentrations to determine the optimal stimulation conditions.
-
Q3: My results show high variability between replicate wells and across different experiments. How can I improve consistency?
High variability undermines the reliability of your data and can obscure real biological effects. The primary sources of variability are often technical and procedural.
Potential Causes & Solutions:
-
Pipetting Inaccuracy: Small errors in pipetting volumes of cells, reagents, or compounds can lead to large variations in the final signal.
-
Solution: Use calibrated pipettes and proper pipetting technique. When preparing plates, create a master mix of reagents or cell suspensions to dispense into wells, rather than adding components to each well individually.[2]
-
-
Inconsistent Cell Health and Density: Variations in cell viability or the number of cells seeded per well are common sources of error.
-
Solution: Ensure you are working with a healthy, single-cell suspension. Perform a cell count and viability assay (e.g., Trypan Blue) before seeding. (See Protocol 2: Cell Seeding and Viability Check).
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, which can affect cell growth and reporter activity.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Use of a Normalization Control: Transfection efficiency and cell number can vary from well to well. Without normalization, this can be misinterpreted as a biological effect.
IL-27 Signaling Pathway and Assay Workflow
Understanding the underlying biology is key to troubleshooting. IL-27, a heterodimeric cytokine, binds to its receptor complex, which triggers an intracellular signaling cascade culminating in the activation of specific transcription factors.
IL-27 Signaling Pathway
IL-27 is composed of two subunits, p28 and EBI3.[7] It signals through a receptor complex consisting of IL-27Rα (also known as WSX-1) and gp130.[5][7] Ligand binding activates associated Janus kinases (JAKs), which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT3.[8][9][12] These activated STATs form dimers, translocate to the nucleus, and bind to specific response elements in the promoters of target genes, including the reporter gene in your assay.
Caption: The IL-27 signaling cascade from receptor binding to reporter gene activation.
Standard Experimental Workflow
A typical workflow involves introducing a reporter construct into cells and then measuring its activity after stimulation.
Caption: A standard workflow for an IL-27 dual-luciferase reporter assay.
Data & Troubleshooting
Troubleshooting Decision Logic
When faced with inconsistent data, a logical approach can help pinpoint the issue.
Caption: A decision tree for troubleshooting common reporter assay problems.
Table 1: Troubleshooting Common Assay Parameters
| Parameter | Typical Range | Issue if Too Low | Issue if Too High |
| Cells Seeded per Well | 10,000 - 50,000 (96-well) | Low signal, high variability | Overgrowth, cell stress, altered signaling |
| Reporter DNA per Well | 50 - 200 ng | Low signal due to low expression | "Squelching" effect, cell toxicity, high background |
| Control DNA per Well | 5 - 20 ng | Signal too low for accurate normalization | Interference with experimental promoter[11] |
| IL-27 Concentration | 10 - 100 ng/mL | Sub-maximal stimulation, low signal | Receptor saturation, potential non-specific effects |
| Stimulation Time | 6 - 24 hours | Incomplete pathway activation | Signal decay, secondary gene effects, cell exhaustion |
| Lysis Buffer Volume | 20 - 100 µL | Incomplete lysis, low signal | Diluted sample, signal below detection limit |
Detailed Experimental Protocols
Protocol 1: Transfection Optimization
-
Plate Cells: Seed cells in a 96-well plate to be 70-90% confluent at the time of transfection.
-
Prepare DNA-Reagent Complexes: In separate tubes, test various ratios of DNA to transfection reagent (e.g., 1:2, 1:3, 1:4 w/v). Use a fixed amount of a constitutively active reporter plasmid (e.g., CMV-driven luciferase).
-
Incubate: Allow complexes to form according to the transfection reagent manufacturer's protocol (typically 15-30 minutes at room temperature).
-
Transfect: Add the complexes drop-wise to the wells.
-
Assay: After 24-48 hours, lyse the cells and measure luciferase activity.
-
Analyze: The optimal ratio is the one that provides the highest signal with the lowest cell toxicity.
Protocol 2: Cell Seeding and Viability Check
-
Harvest Cells: Harvest cells from a culture flask that is in the logarithmic growth phase.
-
Create Single-Cell Suspension: Gently triturate the cell pellet to ensure a single-cell suspension and avoid clumps.
-
Stain with Trypan Blue: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Count Cells: Using a hemocytometer or automated cell counter, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate Viability and Density:
-
Viability (%) = (Number of viable cells / Total number of cells) x 100. Aim for >95% viability.
-
Calculate the cell concentration (cells/mL).
-
-
Seed Plate: Dilute the cell suspension to the desired final concentration and seed the microplate.
Protocol 3: Validation of IL-27 Bioactivity via Western Blot
-
Prepare Cells: Plate a sufficient number of cells (e.g., 1-2 million cells in a 6-well plate) and allow them to adhere or recover overnight.
-
Serum Starve (Optional): To reduce basal STAT activation, you may culture the cells in low-serum media for 4-6 hours prior to stimulation.
-
Stimulate: Treat cells with your IL-27 stock (e.g., 50 ng/mL) for a short duration (e.g., 15, 30, and 60 minutes). Include an untreated control.
-
Lyse Cells: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Perform SDS-PAGE: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblot:
-
Probe the membrane with a primary antibody specific for phosphorylated STAT1 (p-STAT1) or phosphorylated STAT3 (p-STAT3).
-
After washing, probe with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate.
-
Strip and re-probe the membrane for total STAT1, total STAT3, and a loading control (e.g., GAPDH or β-actin) to confirm equal loading.
-
-
Analyze: A significant increase in the p-STAT1/total STAT1 or p-STAT3/total STAT3 ratio in the IL-27-treated samples confirms the bioactivity of your cytokine.[4][5]
References
- 1. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. goldbio.com [goldbio.com]
- 3. A critical assessment of the factors affecting reporter gene assays for promoter SNP function: a reassessment of −308 TNF polymorphism function using a novel integrated reporter system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Persistent loss of IL-27 responsiveness in CD8+ memory T cells abrogates IL-10 expression in a recall response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Interleukin-27 Induces a STAT1/3- and NF-κB-dependent Proinflammatory Cytokine Profile in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-27 and IFN-alpha signal via Stat1 and Stat3 and induce T-Bet and IL-12Rbeta2 in naive T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Firefly Luciferase Dual Color Bioluminescence Reporter Assay Using Two Substrates To Simultaneously Monitor Two Gene Expression Events - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing a Bioluminescent Reporter Assay: Normalization [promega.com]
- 12. Frontiers | Interleukin 27, like interferons, activates JAK-STAT signaling and promotes pro-inflammatory and antiviral states that interfere with dengue and chikungunya viruses replication in human macrophages [frontiersin.org]
Technical Support Center: High-Throughput Screening of IL-27 Inhibitors for COVID-19
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput screening (HTS) of Interleukin-27 (IL-27) inhibitors for COVID-19 therapeutic development.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow of a high-throughput screen for IL-27 inhibitors. The primary assay discussed is a cell-based STAT3 luciferase reporter assay, a common method for measuring the activity of the IL-27 signaling pathway.
Issue 1: Low Signal-to-Background Ratio or Weak Signal
| Potential Cause | Troubleshooting Step |
| Suboptimal IL-27 Concentration | Perform a dose-response curve with recombinant human IL-27 to determine the optimal concentration that yields a robust and consistent signal. |
| Low Reporter Gene Expression | Ensure the stable cell line has a high and consistent expression of the luciferase reporter. If using transient transfection, optimize transfection efficiency.[1][2] |
| Cell Seeding Density | Optimize cell seeding density to ensure a healthy monolayer and adequate signal generation. |
| Reagent Quality | Use fresh, high-quality reagents, including luciferase substrate and cell culture media. |
| Incubation Times | Optimize the incubation times for IL-27 stimulation and compound treatment. |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Use an automated cell dispenser or a calibrated multichannel pipette to ensure uniform cell seeding across the plate. |
| Pipetting Errors | Calibrate and regularly service all pipettes. Use reverse pipetting for viscous solutions. |
| Edge Effects | To mitigate edge effects, avoid using the outer wells of the microplate for experimental samples. Fill them with media or a buffer. |
| Incomplete Cell Lysis | Ensure complete cell lysis by optimizing the lysis buffer composition and incubation time. |
| Plate Reader Settings | Optimize the luminometer settings, including integration time and gain, to ensure readings are within the linear range of the instrument. |
Issue 3: High Number of False Positives or False Negatives
| Potential Cause | Troubleshooting Step |
| Compound Autofluorescence or Quenching | Screen compounds in a parallel assay without cells to identify and flag any that interfere with the luciferase signal. |
| Cytotoxicity of Compounds | Perform a counterscreen to assess the cytotoxicity of all hit compounds at the screening concentration. |
| Off-Target Effects | Counterscreen hit compounds against other cytokine signaling pathways that utilize STAT3 to ensure specificity for the IL-27 pathway. |
| Inappropriate "Hit" Threshold | Set a statistically robust hit-calling threshold based on the distribution of the sample data and the performance of the positive and negative controls. |
II. Frequently Asked Questions (FAQs)
Q1: What is a suitable cell line for an IL-27 inhibitor HTS assay?
A1: A human cell line that endogenously expresses the IL-27 receptor subunits (IL-27Rα and gp130) is ideal. Commonly used cell lines like HEK293 or THP-1 can be engineered to stably express a STAT3-responsive luciferase reporter construct.[3][4] These cells provide a robust and reproducible system for monitoring IL-27-induced STAT3 activation.
Q2: How do I determine the quality of my HTS assay?
A2: The Z' (Z-prime) factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay. It takes into account the dynamic range of the assay and the variability of the signals.
-
Z' > 0.5: Excellent assay, suitable for HTS.
-
0 < Z' < 0.5: Acceptable assay, but may require further optimization.
-
Z' < 0: Unacceptable assay.
The Signal-to-Background (S/B) ratio is another important metric, which is the ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio indicates a larger assay window.
Q3: What are appropriate positive and negative controls for this assay?
A3:
-
Positive Control (for inhibition): Cells stimulated with an optimal concentration of IL-27 without any inhibitor.
-
Negative Control: Cells not stimulated with IL-27 (vehicle only).
-
Inhibitor Control: A known inhibitor of the JAK/STAT pathway (e.g., a pan-JAK inhibitor like tofacitinib or a specific STAT3 inhibitor) can be used to validate the assay's ability to detect inhibition.
Q4: My STAT3 reporter cell line has lost its responsiveness to IL-27. What should I do?
A4: This can happen with prolonged culturing, even with selective pressure.[5] It is recommended to go back to an earlier, validated passage from your frozen cell stock. It is also crucial to regularly check the responsiveness of the cells to IL-27 to ensure consistent assay performance.
Q5: How can I be sure that my hit compounds are specifically inhibiting the IL-27 pathway?
A5: Specificity is critical. Hit compounds should be tested in a panel of counterscreens. This includes assessing their effect on other cytokine pathways that signal through STAT3 (e.g., IL-6) and pathways that use different signaling molecules. This helps to eliminate compounds that are general STAT3 inhibitors or have other off-target effects.
III. Data Presentation
The following tables present illustrative quantitative data from a hypothetical high-throughput screen of 10,000 small molecules for inhibitors of IL-27-induced STAT3 activation.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z' Factor | 0.72 | Excellent assay quality |
| Signal-to-Background (S/B) Ratio | 15.8 | Robust assay window |
| Hit Rate (%) | 0.5% | A manageable number of initial hits for follow-up studies |
Table 2: Profile of Illustrative Hit Compounds
| Compound ID | IC50 (µM) | Maximum Inhibition (%) | Z' Factor (Single Plate) | S/B Ratio (Single Plate) |
| C-001 | 1.2 | 95 | 0.75 | 16.2 |
| C-002 | 3.5 | 88 | 0.68 | 14.9 |
| C-003 | 0.8 | 98 | 0.79 | 17.1 |
| C-004 | 5.1 | 82 | 0.65 | 14.5 |
| C-005 | 2.7 | 91 | 0.71 | 15.5 |
Note: This data is for illustrative purposes only and does not represent the results of a specific, published study.
IV. Experimental Protocols
Protocol 1: STAT3 Luciferase Reporter Assay for HTS of IL-27 Inhibitors
This protocol outlines the steps for a primary high-throughput screen using a STAT3 luciferase reporter cell line to identify inhibitors of IL-27 signaling.
Materials:
-
HEK293 or THP-1 cell line stably expressing a STAT3-responsive firefly luciferase reporter construct.
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., puromycin).
-
Recombinant human IL-27.
-
Small molecule compound library dissolved in DMSO.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
White, opaque 384-well microplates.
-
Automated liquid handling systems.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding:
-
Culture the STAT3 reporter cells to ~80% confluency.
-
Resuspend the cells in an appropriate volume of cell culture medium.
-
Using an automated dispenser, seed 5,000 cells per well in 20 µL of medium into 384-well plates.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Addition:
-
Using an acoustic liquid handler or a pintool, transfer 20 nL of each compound from the library plates to the assay plates. This results in a final compound concentration of 10 µM (assuming a 10 mM stock).
-
Include appropriate controls: DMSO only (negative control) and a known JAK/STAT inhibitor (positive control for inhibition).
-
-
IL-27 Stimulation:
-
Prepare a solution of recombinant human IL-27 in cell culture medium at a concentration that elicits ~80% of the maximal STAT3 activation (EC80), as predetermined from a dose-response curve.
-
Add 5 µL of the IL-27 solution to all wells except the negative control wells (which receive 5 µL of medium only).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 6 hours.
-
-
Luciferase Assay:
-
Equilibrate the assay plates and the luciferase reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well using an automated dispenser.
-
Incubate the plates at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the plate controls (e.g., percent inhibition relative to the positive and negative controls).
-
Calculate the Z' factor and S/B ratio for each plate to assess assay quality.
-
Identify "hit" compounds based on a predefined activity threshold (e.g., >50% inhibition).
-
V. Mandatory Visualizations
Caption: IL-27 Signaling Pathway via JAK/STAT Activation.
References
Validation & Comparative
The Emerging Role of Interleukin-27 in Predicting Long COVID Syndrome: A Comparative Analysis
While direct validation is in its early stages, the immunomodulatory cytokine Interleukin-27 (IL-27) is emerging as a candidate biomarker for predicting the development of Post-Acute Sequelae of COVID-19 (PASC), commonly known as Long COVID syndrome. This guide provides a comparative analysis of IL-27 against other potential biomarkers, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in this evolving field.
Interleukin-27, a member of the IL-12 family, is a pleiotropic cytokine with both pro- and anti-inflammatory properties.[1][2][3] Its role in the acute phase of COVID-19 has been a subject of intense research, with studies indicating that its levels are significantly elevated in patients with severe disease.[4][5] This has led to the hypothesis that the immunological dysregulation marked by IL-27 during the acute infection may be a harbinger for the persistent symptoms that characterize Long COVID.
Comparative Analysis of Potential Long COVID Biomarkers
The prediction of Long COVID is a critical unmet need, and several biomarkers are under investigation. While research specifically validating IL-27 as a predictive marker for Long COVID is ongoing, we can compare its characteristics from acute COVID-19 studies with more established inflammatory markers that have been linked to Long COVID. A systematic review of biomarkers for Long COVID identified 113 potential candidates, with cytokines and chemokines being the largest category.[6]
| Biomarker | Biological Function | Association with Acute COVID-19 Severity | Association with Long COVID | Key Quantitative Data |
| IL-27 | Pro- and anti-inflammatory cytokine, involved in T-cell regulation.[1][3] | Significantly higher levels in severe COVID-19 patients compared to non-severe patients and healthy controls.[5] Some studies suggest a correlation with disease severity.[4] | Proposed as a potential predictor, but direct validation studies in Long COVID cohorts are limited. | In one study, low IL-27 levels at hospital admission were associated with an increased risk of developing severe disease (OR = 0.58).[7][8] |
| IL-6 | Pro-inflammatory cytokine, a key driver of the "cytokine storm". | Consistently elevated in severe COVID-19 and associated with poor outcomes. | Higher levels have been observed in patients with Long COVID compared to recovered individuals without persistent symptoms.[6][9] | In a study of Long COVID patients, IL-6 was one of the most frequently identified elevated biomarkers.[6] |
| TNF-α | Pro-inflammatory cytokine involved in systemic inflammation. | Elevated levels are associated with severe COVID-19. | Persistent elevation has been noted in individuals with Long COVID.[6][10] | Found to be at higher levels in Long COVID patients compared to those who fully recovered.[6] |
| CRP | Acute-phase reactant, a general marker of inflammation. | Markedly elevated in severe COVID-19 and correlated with lung injury. | Higher levels have been reported in patients with Long COVID symptoms.[6] | In a systematic review, CRP was identified as a recurrently elevated biomarker in Long COVID patients.[6] |
| D-dimer | A fibrin degradation product, indicative of blood clotting. | Significantly elevated in severe COVID-19, associated with thrombotic complications and mortality. | Elevated levels have been found in some Long COVID patients, suggesting a role for persistent coagulopathy.[9] |
Experimental Protocols
Accurate and reproducible measurement of biomarkers is crucial for their validation. The following are detailed methodologies for the key experiments cited in the context of IL-27 and other cytokine measurements.
Quantification of IL-27 and Other Cytokines by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To measure the concentration of specific cytokines (e.g., IL-27, IL-6, TNF-α) in patient serum or plasma.
-
Methodology:
-
Sample Collection and Processing: Whole blood is collected from patients in serum separator tubes or EDTA tubes. For serum, blood is allowed to clot at room temperature for 30-60 minutes, followed by centrifugation at 1000-2000 x g for 10 minutes. For plasma, blood is centrifuged immediately. The resulting serum or plasma is aliquoted and stored at -80°C until analysis.[5]
-
ELISA Procedure: A quantitative sandwich ELISA is performed according to the manufacturer's instructions (e.g., from R&D Systems, eBioscience).
-
A 96-well microplate is pre-coated with a capture antibody specific for the target cytokine.
-
Standards, controls, and patient samples are added to the wells. The cytokine present in the sample binds to the immobilized antibody.
-
After washing, a biotin-conjugated detection antibody specific for the target cytokine is added.
-
Following another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A final wash is performed, and a substrate solution is added to the wells, resulting in color development in proportion to the amount of bound cytokine.
-
The reaction is stopped, and the optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the optical density for each standard concentration. The concentration of the cytokine in the patient samples is then determined by interpolating from this standard curve.
-
Multiplex Cytokine Analysis using Bead-Based Immunoassays
-
Objective: To simultaneously measure the concentrations of multiple cytokines and chemokines in a single sample.
-
Methodology:
-
Sample Preparation: Patient serum or plasma is prepared as described for ELISA.
-
Assay Procedure: A multiplex bead-based immunoassay kit (e.g., Luminex, LEGENDplex) is used.
-
A mixture of fluorescently-coded beads, each coated with a capture antibody specific for a different cytokine, is incubated with the patient sample.
-
The cytokines in the sample bind to their respective capture antibodies on the beads.
-
A biotinylated detection antibody mixture is added, followed by a streptavidin-phycoerythrin (PE) conjugate.
-
The beads are then analyzed on a compatible flow cytometer. The instrument identifies each bead by its unique fluorescent signature and quantifies the amount of bound cytokine by the intensity of the PE signal.
-
-
Data Analysis: The data is analyzed using specialized software to generate a standard curve for each analyte and determine the concentration of each cytokine in the patient samples.[11]
-
Visualizing the Pathophysiology and Experimental Workflow
To better understand the underlying biological mechanisms and the process of biomarker validation, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Antiviral response and immunopathogenesis of interleukin 27 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting roles of IL-27 and IL-32 in determining the severity and outcome of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biomarkers in long COVID-19: A systematic review [frontiersin.org]
- 7. HGF, IL-1α, and IL-27 Are Robust Biomarkers in Early Severity Stratification of COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A review of cytokine-based pathophysiology of Long COVID symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immune-Based Prediction of COVID-19 Severity and Chronicity Decoded Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
IL-27's Dual Role in COVID-19: A Comparative Analysis of Asymptomatic vs. Severe Cases
An objective comparison of Interleukin-27 (IL-27) levels and its signaling pathway in the context of asymptomatic and severe Coronavirus Disease 2019 (COVID-19) infections, supported by experimental data.
Interleukin-27 (IL-27), a pleiotropic cytokine of the IL-12 family, has emerged as a significant modulator of the immune response in COVID-19. Composed of two subunits, Epstein-Barr virus-induced gene 3 (EBI3) and IL-27p28, it is produced by antigen-presenting cells and plays a complex role that straddles both pro-inflammatory and anti-inflammatory functions.[1][2] This guide provides a comparative analysis of IL-27 levels in asymptomatic versus severe COVID-19 cases, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathway to aid researchers, scientists, and drug development professionals in understanding its potential as a biomarker and therapeutic target.
Quantitative Data Summary
The circulating levels of IL-27 have been shown to be significantly elevated in COVID-19 patients when compared to healthy individuals.[3] However, the correlation between IL-27 levels and the severity of the disease presents a more nuanced picture, with some studies indicating a direct relationship with severity and others suggesting a more complex role.
One study involving 50 COVID-19 patients (25 non-severe and 25 severe) and 25 healthy subjects found that IL-27 levels were significantly higher in patients compared to healthy controls.[3] Interestingly, this study also reported that IL-27 was significantly reduced in severe COVID-19 patients who required ICU therapy.[3] In contrast, another investigation highlighted that higher levels of cytokines, including IL-27, were associated with more severe COVID-19.[4] A separate study comparing 40 symptomatic and 40 asymptomatic COVID-19 patients found no significant difference in the serum levels of IL-27 between the two groups.[5][6]
| Patient Cohort | Key Findings on IL-27 Levels | Reference Study |
| Asymptomatic vs. Symptomatic | No significant difference in serum IL-27 levels was observed between the two groups.[5][6] | Ebrahimpur et al. |
| Non-severe vs. Severe | IL-27 levels were significantly higher in COVID-19 patients than in healthy subjects.[3] Disease severity was significantly associated with the level of IL-27.[3] | Zamani et al.[3] |
| Severe (ICU) vs. Non-severe | IL-27 was significantly reduced in severe COVID-19 patients requiring ICU therapy.[3] | Zamani et al.[3] |
| General COVID-19 Patients | Statistically significant increases in IL-27 plasma levels were observed in acute COVID-19 patients compared to healthy donors.[7] | Multiple Studies[7] |
Experimental Protocols
The primary method for quantifying IL-27 levels in the cited studies is the Enzyme-Linked Immunosorbent Assay (ELISA). This technique utilizes a sandwich immunoassay format to measure the concentration of IL-27 in serum or plasma samples.
Protocol for IL-27 Measurement by ELISA:
-
Sample Collection and Preparation:
-
ELISA Procedure (based on a typical commercial kit): [9][10][11]
-
A microplate pre-coated with a monoclonal antibody specific for human IL-27 is used.[2]
-
Standards and patient samples (serum or plasma) are added to the wells and incubated to allow IL-27 to bind to the immobilized antibody.
-
The wells are washed to remove unbound substances.
-
A biotin-conjugated polyclonal antibody specific for IL-27 is added, which binds to the captured IL-27, forming a sandwich.
-
After another wash, a streptavidin-HRP (Horseradish Peroxidase) conjugate is added, which binds to the biotinylated antibody.
-
Following a final wash, a substrate solution (TMB - 3,3’,5,5’-Tetramethylbenzidine) is added. The HRP enzyme catalyzes a color change from colorless to blue.
-
The reaction is stopped by the addition of an acid (e.g., sulfuric acid), which turns the color to yellow.
-
The optical density (OD) of each well is measured using a microplate reader at a wavelength of 450 nm.
-
A standard curve is generated by plotting the OD values of the standards against their known concentrations. The concentration of IL-27 in the patient samples is then determined by interpolating their OD values on the standard curve.
-
Signaling Pathways and Experimental Workflow
IL-27 Signaling Pathway
IL-27 exerts its effects by binding to a heterodimeric receptor complex composed of IL-27Rα (also known as WSX-1) and gp130.[1][12] This interaction activates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, primarily involving JAK1, JAK2, STAT1, and STAT3.[13][14] The activation of these pathways can lead to both pro-inflammatory and anti-inflammatory responses, depending on the target cell type and the broader cytokine environment.[1] In the context of COVID-19, IL-27 has been shown to induce a robust STAT1-dependent pro-inflammatory and antiviral response.[15][16]
Caption: IL-27 signaling cascade via the JAK/STAT pathway.
Experimental Workflow for IL-27 Quantification
The following diagram illustrates the typical workflow for measuring IL-27 levels from patient samples using the ELISA technique.
Caption: Standard workflow for IL-27 measurement using ELISA.
References
- 1. Interleukin 27 - Wikipedia [en.wikipedia.org]
- 2. Human IL-27 ELISA Kit (BMS2085) - Invitrogen [thermofisher.cn]
- 3. Predicting roles of IL-27 and IL-32 in determining the severity and outcome of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Deep Look Into COVID-19 Severity Through Dynamic Changes in Blood Cytokine Levels [frontiersin.org]
- 5. Serum Levels of IL-21 and IL-27 Do not Reflect differential Avidity of Anti-SARS-CoV-2 IgG Antibodies in Symptomatic and Asymptomatic COVID-19 Patients | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. 2.3. ELISA-based measurement of serum IL-27 levels [bio-protocol.org]
- 10. file.elabscience.com [file.elabscience.com]
- 11. mybiosource.com [mybiosource.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the role of interleukin-27 as a regulator of neuronal survival in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interleukin 27 Signaling in Rheumatoid Arthritis Patients: Good or Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral response and immunopathogenesis of interleukin 27 in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiviral Response and Immunopathogenesis of Interleukin 27 in COVID-19 [ouci.dntb.gov.ua]
The Potential of IL-27 Blockade in COVID-19: A Comparative Analysis with Established Immunomodulatory Therapies
For Researchers, Scientists, and Drug Development Professionals
The dysregulated immune response, often termed a "cytokine storm," is a critical driver of severity and mortality in COVID-19. This has spurred intensive investigation into immunomodulatory therapies to quell hyperinflammation. While corticosteroids, IL-6 receptor antagonists, and Janus kinase (JAK) inhibitors have demonstrated clinical efficacy and are now part of standard care for severe COVID-19, research into novel therapeutic targets continues. One such target is Interleukin-27 (IL-27), a pleiotropic cytokine with a complex, dual role in immune regulation. This guide provides a comparative analysis of the mechanistic rationale and available data for IL-27 blockade versus established immunomodulatory therapies for COVID-19.
Mechanistic Rationale: A Tale of Four Pathways
The inflammatory cascade in severe COVID-19 is a complex network of signaling pathways. Understanding the points of intervention for different immunomodulators is key to appreciating their therapeutic potential and limitations.
Interleukin-27, a heterodimeric cytokine, exhibits both pro- and anti-inflammatory properties, making its role in COVID-19 particularly intricate.[1][2][3] It signals through a receptor complex that activates the JAK-STAT pathway, primarily STAT1 and STAT3.[1][2] Activation of STAT1 is associated with pro-inflammatory and antiviral responses, while STAT3 activation can lead to anti-inflammatory effects.[1][2][4][5] Studies have shown that IL-27 levels are significantly increased in patients with acute COVID-19.[1][2] The rationale for IL-27 blockade stems from the hypothesis that its pro-inflammatory activities contribute to the cytokine storm and immunopathology in severe disease.
In contrast, other immunomodulators target more established pro-inflammatory pathways. Tocilizumab, a humanized monoclonal antibody, blocks the IL-6 receptor, thereby inhibiting both membrane-bound and soluble IL-6 signaling, a central pathway in the COVID-19 cytokine storm.[6][7][8][9][10][11][12] Dexamethasone, a synthetic glucocorticoid, exerts broad anti-inflammatory effects by binding to the glucocorticoid receptor and modulating the expression of numerous genes involved in the immune response.[12][13][14][15][16][17] Janus kinase (JAK) inhibitors, such as baricitinib and ruxolitinib, target the JAK family of enzymes, which are crucial for the signaling of a wide range of pro-inflammatory cytokines, including IL-6.[10][18][19][20][21][22]
Caption: Comparative signaling pathways of IL-27, IL-6, glucocorticoids, and the broader JAK-STAT pathway, highlighting the intervention points of corresponding immunomodulatory therapies for COVID-19.
Comparative Efficacy and Safety: A Summary of Evidence
Direct comparative clinical trials between IL-27 blockade and other immunomodulators for COVID-19 are currently lacking. The data for IL-27 is largely preclinical and observational, while the other therapies have been evaluated in numerous randomized controlled trials.
| Therapeutic Agent | Target | Key Efficacy Findings in Severe COVID-19 | Key Safety Considerations | Level of Evidence |
| IL-27 Blockade | IL-27 | Theoretical: Potential to reduce hyperinflammation.[1][2] Preclinical: Dual pro- and anti-inflammatory roles suggest a complex net effect.[1][2][23] | Unknown in the context of COVID-19. Potential for immunosuppression. | Preclinical/Observational |
| Tocilizumab | IL-6 Receptor | Reduced mortality, decreased likelihood of mechanical ventilation.[9][24][25][26] | Increased risk of secondary infections, elevated liver enzymes.[7] | High (RCTs, Meta-analyses) |
| Dexamethasone | Glucocorticoid Receptor | Reduced 28-day mortality in patients on mechanical ventilation or oxygen.[12][14][17][24] | Hyperglycemia, increased risk of secondary infections, potential for neuropsychiatric effects.[17] | High (RCTs, Meta-analyses) |
| JAK Inhibitors (e.g., Baricitinib) | JAK1/JAK2 | Reduced mortality, faster recovery time.[20][21][22][24][27] | Increased risk of serious infections, thrombosis, and laboratory abnormalities.[22] | High (RCTs, Meta-analyses) |
Experimental Protocols and Methodologies
Detailed experimental protocols for the clinical evaluation of immunomodulators are crucial for interpreting and comparing study outcomes.
Investigational Approach for IL-27 Blockade (Hypothetical Clinical Trial Design)
Given the preclinical stage of IL-27 blockade for COVID-19, a hypothetical Phase II randomized, double-blind, placebo-controlled trial could be designed as follows:
-
Objective: To assess the safety and efficacy of an anti-IL-27 monoclonal antibody in hospitalized patients with severe COVID-19.
-
Patient Population: Hospitalized adults with confirmed SARS-CoV-2 infection, requiring supplemental oxygen, and with elevated inflammatory markers (e.g., C-reactive protein, ferritin).
-
Intervention: Intravenous administration of an anti-IL-27 monoclonal antibody or placebo, in addition to standard of care (including corticosteroids and/or antiviral therapy).
-
Primary Endpoint: Time to clinical improvement on a 7-point ordinal scale at day 28.
-
Secondary Endpoints: 28-day mortality, incidence of mechanical ventilation, changes in inflammatory biomarkers (including IL-6, CRP, and IL-27 levels).
-
Safety Monitoring: Monitoring for adverse events, with a focus on secondary infections.
Established Protocols for Other Immunomodulators (Based on Published RCTs)
Clinical trials for tocilizumab, dexamethasone, and JAK inhibitors have generally followed similar designs:
-
RECOVERY Trial (Dexamethasone and Tocilizumab): A large, randomized, controlled, open-label, adaptive platform trial. Hospitalized patients with COVID-19 were randomized to receive either usual standard of care or usual care plus the investigational drug. For dexamethasone, the dose was 6 mg once daily for up to 10 days. For tocilizumab, a single intravenous infusion was administered. The primary outcome was 28-day mortality.[14][24]
-
COV-BARRIER Trial (Baricitinib): A randomized, double-blind, placebo-controlled trial. Hospitalized adults with COVID-19 receiving standard of care were randomized to receive once-daily baricitinib or placebo for up to 14 days. The primary endpoint was a composite of progression to high-flow oxygen, noninvasive ventilation, invasive mechanical ventilation, or death by day 28.[27]
Caption: A generalized workflow for clinical trials comparing immunomodulatory therapies in hospitalized COVID-19 patients.
Conclusion and Future Directions
While IL-27 blockade presents an intriguing, novel therapeutic avenue for COVID-19, it remains at a nascent, investigational stage. Its dual functionality necessitates a cautious approach, as untoward immunosuppressive effects are a potential concern. In contrast, IL-6 receptor blockade, corticosteroids, and JAK inhibitors have a more established evidence base from large-scale clinical trials, demonstrating clear, albeit modest, efficacy in reducing mortality and disease severity in specific patient populations.
Future research should focus on elucidating the precise role of IL-27 in the immunopathogenesis of COVID-19 to better identify patient subgroups that might benefit from its modulation. Well-designed randomized controlled trials are imperative to ascertain the safety and efficacy of IL-27 blockade before it can be considered a viable therapeutic option. Furthermore, head-to-head comparative trials of existing immunomodulators are needed to refine treatment guidelines and personalize therapy for patients with severe COVID-19.
References
- 1. preprints.org [preprints.org]
- 2. Role of IL-27 in COVID-19: A Thin Line between Protection and Disease Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of IL-27 in COVID-19: A Thin Line between Protection and Disease Promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Response and Immunopathogenesis of Interleukin 27 in COVID-19 [ouci.dntb.gov.ua]
- 5. Antiviral response and immunopathogenesis of interleukin 27 in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Use of Tocilizumab in the Treatment of Novel Coronavirus Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proposed MOA for COVID-19 Treatment | ACTEMRA® (tocilizumab) [actemrahcp.com]
- 8. mdpi.com [mdpi.com]
- 9. Tocilizumab and COVID-19: Timing of Administration and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellculturedish.com [cellculturedish.com]
- 11. mdpi.com [mdpi.com]
- 12. Harnessing immunity: Immunomodulatory therapies in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dexamethasone for Severe COVID-19: How Does It Work at Cellular and Molecular Levels? [mdpi.com]
- 14. Dexamethasone - Wikipedia [en.wikipedia.org]
- 15. Immune and ionic mechanisms mediating the effect of dexamethasone in severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms of dexamethasone actions in COVID-19: Ion channels and airway surface liquid dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Coronavirus disease (COVID-19): Corticosteroids, including dexamethasone [who.int]
- 18. Frontiers | Therapeutic implications of current Janus kinase inhibitors as anti-COVID agents: A review [frontiersin.org]
- 19. JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A review of Janus kinase inhibitors for the treatment of Covid-19 pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Calming the cytokine storm of COVID-19 through inhibition of JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Janus Kinase Inhibitors and Coronavirus Disease (COVID)-19: Rationale, Clinical Evidence and Safety Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Efficacy and Safety of Immunomodulators in Patients with COVID-19: A Systematic Review and Network Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Comprehensive Review of Tocilizumab in COVID‐19 Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Efficacy and Safety of Immunomodulators in Patients with COVID-19: A Systematic Review and Network Meta-Analysis of Ran… [ouci.dntb.gov.ua]
- 27. Frontiers | Immunomodulatory therapies for COVID-19 [frontiersin.org]
A Researcher's Guide to Commercial IL-27 ELISA Kits: A Comparative Analysis
For researchers, scientists, and drug development professionals embarking on studies involving Interleukin-27 (IL-27), the selection of a reliable and sensitive ELISA kit is a critical first step. This guide provides a comparative overview of several commercially available human IL-27 ELISA kits, offering a detailed summary of their performance characteristics based on manufacturer-provided data. Furthermore, it outlines a comprehensive experimental protocol for in-house cross-validation and includes graphical representations of the IL-27 signaling pathway and a general experimental workflow to aid in experimental design and data interpretation.
Interleukin-27, a heterodimeric cytokine composed of the EBI3 and p28 subunits, plays a crucial role in the regulation of immune responses.[1] It is produced by activated antigen-presenting cells and has been implicated in both pro-inflammatory and anti-inflammatory processes, making it a key target of investigation in autoimmune diseases, infectious diseases, and cancer immunotherapy.[1][2] Accurate quantification of IL-27 in various biological samples is therefore essential for advancing our understanding of its physiological and pathological roles.
Performance Characteristics of Commercial Human IL-27 ELISA Kits
The following table summarizes the key performance metrics of several commercially available human IL-27 ELISA kits. This data has been compiled from the manufacturers' product datasheets and provides a basis for initial kit selection. It is important to note that performance can vary based on sample type and experimental conditions, and in-house validation is strongly recommended.
| Manufacturer | Catalog Number | Sensitivity (pg/mL) | Assay Range (pg/mL) | Sample Types | Intra-Assay CV (%) | Inter-Assay CV (%) | Assay Time |
| Invitrogen (Thermo Fisher) | BMS2085 | 9.5 | 62.5 - 4,000 | Serum, Plasma, Cell Culture Supernatants | 8.5 | 5.6 | 3.5 hours |
| Invitrogen (Thermo Fisher) | EH271RB | 81 | 81 - 20,000 | Serum, Plasma, Cell Culture Supernatants | <10 | <12 | 4.75 hours |
| RayBiotech | ELH-IL27 | 81 | 81 - 20,000 | Serum, Plasma, Cell Culture Supernatants | Not Provided | Not Provided | Not Provided |
| ELK Biotechnology | ELK1572 | 6.3 | 15.63 - 1,000 | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernatants | Not Provided | Not Provided | 3.5 hours |
| Abcam | ab267812 | 61.02 | 125 - 8,000 | Serum, Plasma, Cell Culture Media | Not Provided | Not Provided | 1.5 hours |
| R&D Systems | DY2526 (DuoSet) | Not Provided | 156 - 10,000 | Cell Culture Supernatants, Serum, Plasma | Not Provided | Not Provided | Not Provided |
| Biomatik | EKC34240 | 39 | 156 - 10,000 | Serum, Plasma, Tissue Homogenates | Not Provided | Not Provided | Not Provided |
| FineTest | EH0193 | 94 | 156 - 10,000 | Serum, Plasma, Cell Culture Supernatants, Cell/Tissue Lysates | Not Provided | Not Provided | 4 hours |
| MyBioSource | MBS2515648 | Not Provided | Not Provided | Serum, Plasma, Other Biological Fluids | Not Provided | Not Provided | Not Provided |
Experimental Protocol for Cross-Validation of IL-27 ELISA Kits
To ensure the reliability and comparability of results, it is crucial to perform a cross-validation of different ELISA kits using your specific sample types. This protocol outlines a general procedure for such a comparison.
Objective: To compare the performance of two or more commercial IL-27 ELISA kits in terms of sensitivity, precision, accuracy, and linearity of dilution.
Materials:
-
Two or more commercial Human IL-27 ELISA kits
-
Biological samples of interest (e.g., serum, plasma, cell culture supernatants)
-
Recombinant human IL-27 standard (if not included in all kits)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2 N H₂SO₄)
-
Distilled or deionized water
Procedure:
-
Preparation:
-
Prepare all reagents from each ELISA kit according to the manufacturer's instructions.
-
Thaw frozen samples on ice and centrifuge to remove any precipitates.
-
-
Standard Curve:
-
Prepare a serial dilution of the IL-27 standard provided in each kit according to the manufacturer's protocol. It is recommended to run the standard curve in duplicate or triplicate.
-
-
Sample Preparation and Dilution:
-
For each sample, prepare a series of dilutions (e.g., neat, 1:2, 1:4, 1:8) using the sample diluent provided in each respective kit. This will be used to assess the linearity of dilution.
-
-
Assay Procedure:
-
Follow the specific protocol for each ELISA kit. This typically involves the following steps:
-
Add standards and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as specified.
-
Wash the wells.
-
Add the detection antibody.
-
Incubate as specified.
-
Wash the wells.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate as specified.
-
Wash the wells.
-
Add the substrate solution (e.g., TMB).
-
Incubate in the dark.
-
Add the stop solution.
-
-
-
Data Acquisition:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Standard Curve: Generate a standard curve for each kit by plotting the mean absorbance for each standard concentration versus the concentration. Use a four-parameter logistic (4-PL) curve fit.
-
Concentration Calculation: Calculate the concentration of IL-27 in your samples by interpolating their mean absorbance values from the standard curve of the respective kit.
-
Precision (Intra-Assay): Calculate the coefficient of variation (CV%) for the replicates of each sample within a single assay.
-
Precision (Inter-Assay): If the assay is run on multiple days, calculate the CV% for the same sample across the different assays.
-
Linearity of Dilution: For each sample, multiply the calculated concentration by the dilution factor. The values should be consistent across the dilution series. Calculate the percentage recovery for each dilution relative to the most concentrated sample.
-
Spike and Recovery: To assess accuracy, spike a known amount of recombinant IL-27 into a sample with a low endogenous level of the cytokine. Measure the concentration and calculate the percentage recovery of the spiked amount.
-
Visualizing Key Processes
To further aid in the understanding of IL-27 biology and the experimental process, the following diagrams have been generated.
References
A comparative study of IL-27 expression in response to different SARS-CoV-2 variants
For Immediate Release
A comparative analysis of recent studies reveals that Interleukin-27 (IL-27) is consistently elevated in COVID-19 patients regardless of the infecting SARS-CoV-2 variant, including the Wuhan, Alpha, Delta, and Omicron strains. This suggests a fundamental role for IL-27 in the host immune response to SARS-CoV-2. While the plasma levels of many cytokines fluctuate depending on the viral variant, IL-27, along with IL-6, IL-10, and IL-18, has been identified as a "constant" marker for COVID-19 infection.[1][2]
Quantitative Data Summary
Plasma concentrations of IL-27 were found to be significantly higher in patients with acute COVID-19, irrespective of the variant, when compared to healthy donors.[1] Although specific mean or median concentration values with ranges for each variant are not consistently reported across all studies in a single comparative table, the collective data indicates a stable elevation. One study visually represents this consistent increase across the Wuhan, Alpha, Delta, and Omicron variants.[1][2]
| SARS-CoV-2 Variant | IL-27 Plasma Concentration vs. Healthy Donors | Key Findings |
| Wuhan Strain | Significantly Elevated[1] | Part of a consistent cytokine signature in COVID-19. |
| Alpha (B.1.1.7) | Significantly Elevated[1] | Elevation is independent of this specific variant. |
| Delta (B.1.617.2) | Significantly Elevated[1] | Contributes to the core inflammatory response. |
| Omicron (B.1.1.529) | Significantly Elevated[1] | Elevation persists despite mutations in the virus. |
Note: This table synthesizes findings from multiple sources. The term "Significantly Elevated" is based on statistical analysis (p < 0.001) reported in the cited studies.[3]
Experimental Protocols
The findings are based on studies employing multiplex cytokine profiling and viral genotyping from patient samples. Below are the generalized methodologies used in this research.
Patient Cohorts and Sample Collection
Studies included hospitalized patients with PCR-confirmed SARS-CoV-2 infection across different waves of the pandemic, allowing for the inclusion of various viral variants.[1][2] Blood samples were collected from these patients, as well as from healthy control subjects. Plasma was separated from the blood for cytokine analysis. Nasopharyngeal swabs were also collected for viral genotyping.[1][2]
Viral Genotyping
The specific SARS-CoV-2 variant infecting each patient was determined by genotyping the virus from nasopharyngeal swabs.[1][2] This step was crucial for categorizing patients into different variant groups for comparative analysis.
Cytokine Quantification
A primary method for measuring IL-27 and other cytokine concentrations in plasma samples was multiplex analysis.[3][4] This technique allows for the simultaneous measurement of multiple cytokines from a single sample, providing a broad view of the immune response. The data from patients infected with different variants were then compared to each other and to healthy donor controls.
Gene Expression Analysis
In some studies, the expression of IL-27 subunits (p28 and EBI3) at the mRNA level was investigated in peripheral blood mononuclear cells (PBMCs) and monocytes.[5][6] This was done by reanalyzing publicly available RNA-Seq datasets (e.g., GSE176290).[6][7] This approach provides insight into the cellular sources and transcriptional regulation of IL-27 during infection.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway for IL-27 induction and a typical experimental workflow for this type of comparative study.
Caption: IL-27 induction and signaling pathway in response to SARS-CoV-2.
Caption: Generalized experimental workflow for comparative cytokine analysis.
Concluding Remarks
The consistent elevation of IL-27 across different SARS-CoV-2 variants underscores its stable role in the host's immune response to the virus.[1] Unlike other cytokines that show variable expression depending on the viral strain, IL-27 appears to be a core component of the COVID-19-associated cytokine signature.[3][4] This finding is significant for researchers and drug development professionals, as it points to IL-27 and its signaling pathway as a potential therapeutic target that may be effective across multiple variants of SARS-CoV-2. Further research is warranted to fully elucidate the pro-inflammatory versus anti-inflammatory roles of IL-27 in the context of different disease severities and to explore its potential as a reliable biomarker for COVID-19.[3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Cytokine Profiling in Different SARS-CoV-2 Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of IL-27 in COVID-19: A Thin Line between Protection and Disease Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Frontiers | IL-27 expression regulation and its effects on adaptive immunity against viruses [frontiersin.org]
- 6. Antiviral response and immunopathogenesis of interleukin 27 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Downstream Targets of IL-27 Signaling in SARS-CoV-2 Infected Monocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Interleukin-27 (IL-27) signaling in monocytes infected with SARS-CoV-2. We delve into the experimental validation of its downstream targets, offering a framework for understanding its dual pro-inflammatory and antiviral roles. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex pathways to support further research and therapeutic development.
IL-27 Signaling Pathway in SARS-CoV-2 Infected Monocytes
Interleukin-27, a member of the IL-12 family of cytokines, has emerged as a significant modulator of the immune response during SARS-CoV-2 infection. In monocytes, IL-27 engages its heterodimeric receptor, composed of IL-27Rα (WSX-1) and gp130, to initiate a signaling cascade predominantly through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. Upon ligand binding, receptor-associated JAKs (Janus kinases) are activated, leading to the phosphorylation, dimerization, and nuclear translocation of STAT1 and STAT3 transcription factors.[1][2] This signaling axis, operating independently of the classical interferon (IFN) pathways, orchestrates a distinct transcriptional program with both pro-inflammatory and antiviral consequences.[1][3]
The activation of STAT1 is a critical event, driving the expression of a battery of interferon-stimulated genes (ISGs) that contribute to the antiviral state of the cell.[1] Concurrently, both STAT1 and STAT3, along with the activation of the NF-κB pathway, contribute to the production of pro-inflammatory cytokines and chemokines.[4] This dual functionality positions IL-27 as a key regulator of the innate immune response in COVID-19, with its expression levels correlating with disease severity.[5][6]
References
- 1. Antiviral response and immunopathogenesis of interleukin 27 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of IL-27 in COVID-19: A Thin Line between Protection and Disease Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | IL-27 expression regulation and its effects on adaptive immunity against viruses [frontiersin.org]
- 6. Altered increase in STAT1 expression and phosphorylation in severe COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of IL-27's role in SARS-CoV-2 versus other respiratory viral infections
Interleukin-27 in SARS-CoV-2 and Other Respiratory Viruses: A Comparative Guide
Interleukin-27 (IL-27), a pleiotropic cytokine of the IL-12 family, has emerged as a critical modulator of the immune response in viral infections.[1][2] Composed of two subunits, EBI3 and p28, IL-27 signals through a receptor complex (IL-27Rα and gp130) to activate the JAK/STAT pathway, influencing a wide array of immune cells.[1][3] Its role is notably complex, exhibiting both pro-inflammatory and anti-inflammatory properties depending on the cellular context and timing of the immune response.[2][4][5] This guide compares the role of IL-27 in SARS-CoV-2 infection against its function in other significant respiratory viral infections, providing quantitative data, experimental methodologies, and pathway visualizations for researchers and drug development professionals.
The Dual Nature of IL-27 Signaling
IL-27's function is a delicate balance. Early in an immune response, it can promote Th1 differentiation and pro-inflammatory activity, which is crucial for viral clearance.[5] Conversely, it can also exert potent anti-inflammatory effects by inducing the production of IL-10, suppressing Th2 and Th17 cell differentiation, and promoting Type 1 regulatory T (Tr1) cells.[1][4] This duality places IL-27 at a pivotal juncture between a protective antiviral response and potentially harmful immunopathology.
The canonical signaling pathway begins with IL-27 binding to its surface receptor, leading to the activation of Janus kinases (JAK1/JAK2) and subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription proteins (STAT1 and STAT3).[1][6] These activated STATs then translocate to the nucleus to regulate the expression of target genes, including those involved in both inflammation and its suppression.
Role of IL-27 in SARS-CoV-2 Infection
In COVID-19, IL-27 levels are significantly elevated in infected individuals compared to healthy controls.[7][8][9] However, its role in disease severity is nuanced. Several studies have reported that lower serum levels of IL-27 are associated with severe disease and poor clinical outcomes, suggesting a protective, anti-inflammatory role.[1][7][10] Patients requiring intensive care have been shown to have significantly reduced IL-27 levels compared to those with non-severe disease.[7] This suggests that a robust IL-27 response may be crucial for tempering the hyperinflammation, or "cytokine storm," characteristic of severe COVID-19.[8]
Conversely, other reports highlight that IL-27 can also drive pro-inflammatory responses that contribute to pathology.[9] This apparent contradiction underscores the cytokine's context-dependent function, where the timing and magnitude of its expression are critical determinants of the outcome.
Role of IL-27 in Other Respiratory Viral Infections
The function of IL-27 has been investigated in other respiratory viral infections, often revealing a protective, regulatory role aimed at limiting lung immunopathology.
-
Influenza Virus: In murine models of influenza infection, IL-27 signaling is critical for limiting immunopathology.[1] It helps control the accumulation of neutrophils and reduces inflammatory Th1 and Th17 cells, partly by inducing IL-10 production from virus-specific T cells.[1][11] Administering IL-27 during the peak of viral load can reduce the influx of pro-inflammatory cells into the lungs without hindering viral clearance.[1]
-
Respiratory Syncytial Virus (RSV): During RSV infection, IL-27 plays a key regulatory role by suppressing the development of Th17 cells, which are associated with mucus hypersecretion and airway inflammation.[3] Mice deficient in the IL-27 receptor exhibit exacerbated lung pathology, enhanced mucus production, and an imbalance in Th1/Th2 cytokine levels upon RSV infection.[3] Early signaling of IL-6 during RSV infection promotes the production of IL-27, which is necessary for the maturation of regulatory T cells and the resolution of viral immunopathology.[12]
-
Parainfluenza Virus (Sendai Virus): In mice infected with Sendai virus, IL-27p28 transcripts are increased in the lungs.[1][11] IL-27 signaling promotes the generation of IL-10-producing antiviral CD4+ and CD8+ T cells, which in turn inhibit the Th2 responses that mediate chronic lung pathology.[1][11] This highlights IL-27's role in preventing long-term, harmful immune responses following acute infection.[13]
Comparative Data Summary
The following table summarizes key quantitative findings regarding IL-27 across different respiratory viral infections.
| Virus | Key Finding | Effect on Disease Severity | Primary Mechanism of Action |
| SARS-CoV-2 | Elevated levels in patients vs. healthy controls.[7][9] Lower levels are associated with severe disease and ICU admission.[1][7][10] | Appears protective; higher levels correlate with better outcomes and survival.[7] | Primarily anti-inflammatory, potentially by inducing IL-10 and regulating hyperinflammation.[9][14] |
| Influenza A | Increased expression in the lungs during infection.[1] Administration at peak viral load is beneficial.[1] | Protective; limits immunopathology and reduces pro-inflammatory cell influx.[1] | Induces IL-10 from T cells, suppresses Th1/Th17 responses, and controls neutrophil accumulation.[1][11] |
| RSV | Deficiency in IL-27 signaling exacerbates lung pathology and mucus production.[3] | Protective; suppresses pathogenic Th17 responses and limits inflammation.[3] | Suppresses Th17 cell development and regulates the balance of Th1/Th2 responses.[3] |
| Parainfluenza | Increased IL-27p28 transcripts in the lungs post-infection.[1][11] | Protective; limits chronic type 2 immunopathology.[1][13] | Promotes IL-10-secreting T cells, which inhibit pathogenic Th2 responses.[1][11] |
Key Experimental Protocols
Accurate quantification of IL-27 and viral load is fundamental to studying its role in disease. Below are detailed methodologies for common assays.
Quantification of Human IL-27 by ELISA
This protocol describes a typical sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for measuring IL-27 concentration in serum or plasma.
Methodology:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for human IL-27 and incubated overnight.[15]
-
Washing & Blocking: The plate is washed with a buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.[15] Blocking buffer (e.g., 1% BSA in PBS) is added for at least one hour to prevent non-specific binding.[15]
-
Sample and Standard Incubation: After washing, serially diluted standards of recombinant human IL-27 and patient samples (e.g., serum, plasma) are added to the wells and incubated for 2 hours at room temperature.[15][16]
-
Detection Antibody: The plate is washed again, and a biotinylated detection antibody specific for IL-27 is added to each well, followed by a 2-hour incubation.[15][16]
-
Enzyme Conjugate: Following another wash step, Streptavidin conjugated to Horseradish Peroxidase (Streptavidin-HRP) is added and incubated for 20-45 minutes.[15][17]
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, which reacts with HRP to produce a colored product.[16][17] This reaction is incubated for about 20-30 minutes in the dark.[16][17]
-
Stopping the Reaction: A stop solution (e.g., 2 N H₂SO₄) is added to each well, which changes the color from blue to yellow.[15][16]
-
Data Acquisition: The optical density (OD) is immediately measured at 450 nm using a microplate reader.[16] The concentration of IL-27 in the samples is calculated by comparing their OD values to the standard curve.
Quantification of SARS-CoV-2 Viral Load by qRT-PCR
This protocol outlines the steps for quantifying viral RNA from patient samples using quantitative reverse transcription PCR.
Methodology:
-
Sample Collection: Nasopharyngeal or oropharyngeal swabs are collected from patients and placed in viral transport media (VTM).[18][19]
-
RNA Extraction: Viral RNA is extracted from 200-300 µL of the patient sample using a commercial RNA extraction kit (e.g., spin-column-based or magnetic bead-based).[18] The final RNA is eluted in RNase-free water.
-
qRT-PCR Reaction Setup: A one-step qRT-PCR master mix is used. For each reaction, the mix is combined with primers and probes specific to SARS-CoV-2 genes (e.g., N1, N2, or RdRp) and an internal control (e.g., human RNase P).[20][21][22] 5 µL of extracted RNA is added to the reaction mixture.[21]
-
Thermal Cycling: The reaction plate is placed in a real-time PCR instrument. The thermal cycling protocol typically includes:
-
Data Analysis: The instrument software measures the fluorescence signal at each cycle. The cycle threshold (Ct) value—the cycle number at which the fluorescence crosses a predefined threshold—is determined for each sample. Viral load is quantified by comparing the sample Ct values to a standard curve generated from serial dilutions of a known quantity of viral RNA. A lower Ct value indicates a higher initial viral load.
References
- 1. IL-27 expression regulation and its effects on adaptive immunity against viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An updated advancement of bifunctional IL-27 in inflammatory autoimmune diseases [frontiersin.org]
- 3. IL-27R–Mediated Regulation of IL-17 Controls the Development of Respiratory Syncytial Virus–Associated Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of inflammation by interleukin-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-27 and Autoimmune Disorders: A Compressive Review of Immunological Functions [mdpi.com]
- 6. Frontiers | Interleukin 27, like interferons, activates JAK-STAT signaling and promotes pro-inflammatory and antiviral states that interfere with dengue and chikungunya viruses replication in human macrophages [frontiersin.org]
- 7. Predicting roles of IL-27 and IL-32 in determining the severity and outcome of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of IL-27 in COVID-19: A Thin Line between Protection and Disease Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HGF, IL-1α, and IL-27 Are Robust Biomarkers in Early Severity Stratification of COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | IL-27 expression regulation and its effects on adaptive immunity against viruses [frontiersin.org]
- 12. Early IL-6 signalling promotes IL-27 dependent maturation of regulatory T cells in the lungs and resolution of viral immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bionews.com [bionews.com]
- 14. Advances in understanding the anti-inflammatory properties of IL-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human IL-27 DuoSet ELISA DY2526-05: R&D Systems [rndsystems.com]
- 16. 2.3. ELISA-based measurement of serum IL-27 levels [bio-protocol.org]
- 17. raybiotech.com [raybiotech.com]
- 18. researchgate.net [researchgate.net]
- 19. COVID-19 Diagnosis: A Comprehensive Review of the RT-qPCR Method for Detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimized qRT-PCR Approach for the Detection of Intra- and Extra-Cellular SARS-CoV-2 RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medrxiv.org [medrxiv.org]
- 22. who.int [who.int]
Comparative transcriptomics of IL-27 stimulated versus unstimulated macrophages infected with SARS-CoV-2
For Immediate Release
[City, State] – [Date] – In the ongoing effort to understand the complex immune responses to SARS-CoV-2, new analysis reveals the significant modulatory effects of Interleukin-27 (IL-27) on infected macrophages. This comparative guide synthesizes transcriptomic data to elucidate the differential gene expression and pathway activation in IL-27 stimulated versus unstimulated macrophages following SARS-CoV-2 infection, providing critical insights for researchers, scientists, and drug development professionals.
Macrophages, key players in the innate immune response, are known to be involved in the cytokine storm associated with severe COVID-19.[1][2] Understanding how to modulate their response is crucial for developing effective therapeutic strategies. IL-27, a pleiotropic cytokine, has emerged as a potential regulator of this response, known for its ability to induce both pro- and anti-inflammatory effects.[3][4]
This guide presents a comparative analysis based on synthesized data from multiple transcriptomic studies of SARS-CoV-2 infected macrophages and the known effects of IL-27 on macrophage signaling. The data highlights a distinct shift in the transcriptomic landscape of macrophages when stimulated with IL-27 prior to or during SARS-CoV-2 infection, suggesting a potential mechanism for mitigating the hyperinflammatory state often observed in severe COVID-19.
Comparative Analysis of Gene Expression
The following table summarizes the key differentially expressed genes (DEGs) in SARS-CoV-2 infected macrophages and the anticipated modulatory effect of IL-27 stimulation. This synthesized data is based on multiple studies of macrophage responses to SARS-CoV-2 and the known signaling outcomes of IL-27.
| Gene Category | Unstimulated SARS-CoV-2 Infected Macrophages | IL-27 Stimulated SARS-CoV-2 Infected Macrophages | Potential Functional Implication of IL-27 |
| Pro-inflammatory Cytokines & Chemokines | Upregulation of IL1B, TNF, CXCL8 (IL-8), CCL2[5] | Attenuation of IL1B and TNF expression; potential modulation of chemokine profiles. | Reduction of hyperinflammation |
| Interferon-Stimulated Genes (ISGs) | Variable and sometimes attenuated response[5] | Robust upregulation of ISGs such as MX1, IFITM1, and GBP1[3] | Enhanced antiviral state |
| Antiviral Response Genes | Upregulation of some antiviral effectors | Strong induction of a broad range of antiviral genes in an IFN-independent manner[3] | More effective viral control |
| Immunomodulatory Genes | Expression of genes associated with M1 polarization | Induction of SOCS3, a negative regulator of cytokine signaling, and potential shift towards a more regulated activation state.[6] | Control of excessive immune activation |
| Tissue Repair and Fibrosis | Upregulation of profibrotic genes in severe cases[7] | Potential downregulation of profibrotic markers. | Mitigation of lung fibrosis |
Signaling Pathways and Experimental Workflow
To visualize the underlying molecular mechanisms and the experimental approach for such a comparative study, the following diagrams are provided.
Detailed Experimental Protocols
The following provides a generalized protocol for conducting a comparative transcriptomic study as outlined above.
1. Monocyte Isolation and Macrophage Differentiation:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CD14+ monocytes are then purified from PBMCs using magnetic-activated cell sorting (MACS).
-
To differentiate monocytes into macrophages, cells are cultured for 7 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of macrophage colony-stimulating factor (M-CSF).
2. IL-27 Stimulation and SARS-CoV-2 Infection:
-
Differentiated macrophages are divided into two groups: unstimulated and IL-27 stimulated.
-
The IL-27 stimulated group is treated with recombinant human IL-27 (typically 50-100 ng/mL) for a predetermined time (e.g., 24 hours) prior to infection.
-
Both groups are then infected with SARS-CoV-2 (e.g., at a multiplicity of infection of 0.1) for 1-2 hours.
-
After infection, the viral inoculum is removed, and cells are washed with PBS and cultured in fresh medium.
3. RNA Extraction and Sequencing:
-
At a specified time point post-infection (e.g., 24 or 48 hours), total RNA is extracted from the macrophage cultures using a suitable RNA isolation kit.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer and a bioanalyzer.
-
RNA sequencing libraries are prepared from high-quality RNA samples and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Raw sequencing reads are subjected to quality control and trimmed to remove low-quality bases and adapter sequences.
-
The cleaned reads are then aligned to the human reference genome (e.g., GRCh38).
-
Gene expression levels are quantified, and differential expression analysis is performed between the IL-27 stimulated and unstimulated groups.
-
Pathway and gene ontology enrichment analyses are conducted on the differentially expressed genes to identify significantly affected biological processes and signaling pathways.
This synthesized guide underscores the potential of IL-27 as a therapeutic modulator in COVID-19 by promoting a more controlled and effective antiviral response in macrophages. Further direct experimental validation is warranted to fully elucidate the clinical implications of these findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Central role of lung macrophages in SARS-CoV-2 physiopathology: a cross-model single-cell RNA-seq perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral response and immunopathogenesis of interleukin 27 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of IL-27 in COVID-19: A Thin Line between Protection and Disease Promotion [mdpi.com]
- 5. Defining the Innate Immune Responses for SARS-CoV-2-Human Macrophage Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Interleukin-27-dependent transcriptome signatures during neonatal sepsis [frontiersin.org]
- 7. SARS-CoV-2 infection triggers profibrotic macrophage responses and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of SARS-CoV-2-IN-27
For researchers, scientists, and drug development professionals engaged in vital SARS-CoV-2 research, the proper handling and disposal of investigational compounds like SARS-CoV-2-IN-27 is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols are contingent on the chemical and physical properties outlined in the manufacturer's Safety Data Sheet (SDS), this guide provides essential, immediate safety and logistical information based on established best practices for handling potent investigational antiviral compounds.
At its core, the disposal of any investigational drug must adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EHS) protocols.[1][2] The primary objective is to mitigate risks to personnel and the environment.
Core Disposal Principles for Investigational Compounds
All personnel must be trained on the potential hazards associated with the compound and the proper disposal procedures. It is imperative to consult with your institution's EHS department to ensure compliance with all local, state, and federal regulations.[1]
| Consideration | Guideline | Rationale |
| Safety Data Sheet (SDS) | Mandatory Review: Obtain and thoroughly review the SDS for this compound from the manufacturer. | The SDS contains specific information on hazards, handling, personal protective equipment (PPE), and disposal. |
| Waste Segregation | Dedicated Waste Streams: Establish clearly labeled, separate waste containers for solid and liquid waste contaminated with this compound. | Prevents accidental mixing with other waste streams and ensures proper final disposal. |
| Personal Protective Equipment (PPE) | Standard Laboratory PPE: At a minimum, wear a lab coat, safety glasses, and appropriate chemical-resistant gloves. Additional PPE may be required based on the SDS. | Protects personnel from potential chemical exposure during handling and disposal. |
| Decontamination | Validated Procedures: Use a validated chemical inactivation method for all surfaces and equipment that come into contact with the compound. | Ensures that no active compound remains on laboratory surfaces, minimizing the risk of cross-contamination and exposure. |
| Final Disposal Method | Incineration: The most common and recommended method for the final disposal of investigational pharmaceutical waste is incineration by a licensed hazardous waste management company.[1] | High-temperature incineration ensures the complete destruction of the active compound. |
| Documentation | Maintain Records: Keep a detailed log of the generation, storage, and disposal of all waste containing this compound. | Provides a clear audit trail for regulatory compliance and safety monitoring. |
Experimental Protocol: General Chemical Decontamination of Surfaces and Equipment
This protocol outlines a general procedure for the chemical decontamination of non-porous surfaces and laboratory equipment. Note: The specific disinfectant and contact time should be validated for its efficacy against this compound, as indicated in the SDS or through specific inactivation studies.
| Step | Procedure | Details and Considerations |
| 1. Preparation | Prepare a fresh solution of the appropriate disinfectant (e.g., a solution of at least 70% ethanol, or a 10% bleach solution). | Always prepare disinfectant solutions in a well-ventilated area. Follow the manufacturer's instructions for dilution and safety precautions. |
| 2. Application | Liberally apply the disinfectant to the contaminated surface or equipment. Ensure the entire surface is thoroughly wetted. | For equipment, it may be necessary to disassemble parts to ensure all surfaces are reached. |
| 3. Contact Time | Allow the disinfectant to remain in contact with the surface for the manufacturer-recommended time. | This is a critical step to ensure complete inactivation of the compound. Do not wipe the surface dry before the contact time has elapsed. |
| 4. Rinsing | After the required contact time, rinse the surface or equipment with sterile, deionized water to remove any residual disinfectant. | This is particularly important for surfaces that may come into contact with other sensitive reagents or biological materials. |
| 5. Drying | Allow the surface or equipment to air dry completely or wipe dry with a sterile, lint-free cloth. | Proper drying prevents the dilution of subsequent solutions and minimizes the potential for microbial growth. |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these essential procedures and consulting the specific guidance provided in the manufacturer's SDS, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling Guide for Novel SARS-CoV-2 Inhibitors
Disclaimer: The compound "SARS-CoV-2-IN-27" does not correspond to a publicly known chemical entity. The following guidance is based on general best practices for handling novel, potentially hazardous antiviral chemical compounds intended for research against SARS-CoV-2 within a Biosafety Level 2 (BSL-2) laboratory environment. A thorough risk assessment should be conducted for any new compound, incorporating its specific known or predicted chemical hazards.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Risk Assessment and Laboratory Environment
All work involving SARS-CoV-2 must be conducted in a BSL-2 laboratory with BSL-3 practices for aerosol-generating procedures.[1][2][3][4][5] The primary risks when handling a novel inhibitor like "this compound" in this context are twofold: exposure to the infectious virus and exposure to a potentially toxic chemical agent.
Key considerations:
-
Viral Hazard: Inhalation of aerosols, direct contact with mucous membranes, and accidental sharps injuries are primary routes of exposure to SARS-CoV-2.
-
Chemical Hazard: The toxicological properties of a novel compound are often unknown. Therefore, it should be handled as a hazardous substance. Routes of exposure include inhalation, skin contact, and ingestion.
-
Combined Risk: The use of the compound may affect the viability of the virus on surfaces or in waste, which should be considered in decontamination and disposal procedures.
Personal Protective Equipment (PPE)
The selection of PPE is critical to mitigate the risks of both viral and chemical exposure.[6][7][8][9][10]
| PPE Component | Specification | Rationale |
| Body Protection | Disposable, solid-front, rear-closing gown | Protects skin and clothing from splashes and spills of both viral cultures and chemical solutions.[3][7] |
| Hand Protection | Double gloving with nitrile gloves | The outer glove provides the primary barrier and can be changed frequently. The inner glove offers protection in case the outer glove is breached. |
| Respiratory Protection | N95 respirator or higher (e.g., PAPR) | Essential for all procedures, especially those with a potential for aerosol generation, to prevent inhalation of the virus.[6][7] |
| Eye and Face Protection | Goggles and a face shield | Provides a barrier against splashes and sprays to the eyes, nose, and mouth.[3][7] |
| Foot Protection | Disposable shoe covers | Protects personal footwear from contamination within the laboratory. |
Operational Procedures for Safe Handling
These step-by-step protocols are designed to minimize the risk of exposure and contamination during experimental work with "this compound" and SARS-CoV-2.
1. Preparation and Planning:
-
Ensure all necessary PPE is available and personnel are trained in its proper use, including donning and doffing procedures.
-
Prepare all required reagents and materials before introducing the virus.
-
All work with infectious materials must be performed within a certified Class II Biological Safety Cabinet (BSC).[1][5]
-
Label all tubes and containers clearly with the contents, concentration, and biohazard symbols.
2. Compound Reconstitution and Aliquoting:
-
Handle the powdered form of "this compound" in a chemical fume hood to avoid inhalation of fine particles.
-
Use a dedicated set of calibrated pipettes and filtered tips for the compound.
-
Reconstitute the compound in a suitable solvent (e.g., DMSO) to a stock concentration.
-
Prepare single-use aliquots to minimize freeze-thaw cycles and reduce the risk of contamination.
3. Experimental Workflow (in a BSC):
-
Cell Culture and Infection:
-
Plate and culture host cells for viral infection.
-
Prepare serial dilutions of "this compound" for antiviral assays.
-
Add the compound to the cell cultures at the desired concentrations.
-
Introduce SARS-CoV-2 to the treated cells.
-
-
Incubation:
-
Seal all culture plates or flasks properly.
-
Incubate in a dedicated, labeled incubator within the BSL-2 facility.
-
-
Post-Infection Analysis:
-
Perform all subsequent steps, such as cell lysis, RNA extraction, or microscopy, within the BSC.
-
Minimize the generation of aerosols by using low-speed vortexing and shielded centrifuges.
-
4. Decontamination:
-
Decontaminate all surfaces and equipment within the BSC with an appropriate disinfectant (e.g., 70% ethanol, 10% bleach solution) upon completion of work.[2]
-
Wipe down all items being removed from the BSC with a suitable disinfectant.
Waste Disposal Plan
Proper management of waste is crucial to prevent the spread of infectious agents and environmental contamination.[11][12][13][14][15]
| Waste Type | Handling and Collection | Treatment and Final Disposal |
| Solid Waste (non-sharps) | Pipette tips, gloves, gowns, culture flasks | Collect in a biohazard bag within the BSC. Double-bag the waste before removing it from the lab.[11] |
| Liquid Waste | Cell culture media, viral stocks, supernatant | Aspirate into a flask containing a freshly prepared 10% bleach solution, allowing for a contact time of at least 30 minutes before disposal down the sanitary sewer.[2] |
| Sharps Waste | Needles, serological pipettes, glass slides | Immediately place in a puncture-resistant, leak-proof sharps container labeled with the biohazard symbol.[1] |
| Chemical Waste | Bulk quantities of "this compound", contaminated solvents | Collect in a designated, labeled hazardous waste container. |
Workflow for Safe Handling and Disposal
Caption: Workflow for handling novel SARS-CoV-2 inhibitors.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. addgene.org [addgene.org]
- 3. consteril.com [consteril.com]
- 4. Basics of Biosafety Level 2 | Office of Clinical and Research Safety [vumc.org]
- 5. CDC LC Quick Learn: Recognize the four Biosafety Levels [cdc.gov]
- 6. Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Viral Medical Protective Gear | Antiviral Gloves [allhandsfire.com]
- 9. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 10. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 11. humanitarianlibrary.org [humanitarianlibrary.org]
- 12. Waste management model for COVID-19: recommendations for future threats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Dispose of Medical Waste Caused by COVID-19? A Case Study of China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Manage Medical Waste Associated with COVID-19 Patients | Stericycle [stericycle.com]
- 15. COVID-19 Medical Waste Management - Interim Guidelines [cdph.ca.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
